Glycitein
描述
This compound has been reported in Salvia hispanica, Glycine max, and other organisms with data available.
属性
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUAIFZCFRPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193960 | |
| Record name | Glycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycitein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40957-83-3 | |
| Record name | Glycitein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycitein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCITEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycitein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Glycitein Biosynthesis Pathway in Soy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glycitein biosynthesis pathway in soybean (Glycine max). It details the enzymatic steps, regulatory networks, and key experimental methodologies relevant to the study and manipulation of this important isoflavone.
Introduction to this compound
This compound is an O-methylated isoflavone that constitutes 5-10% of the total isoflavones in soy food products. As a phytoestrogen, it exhibits weak estrogenic activity and has garnered significant interest for its potential health benefits, including roles in mitigating hormone-related health conditions.[1] The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway, occurring predominantly in legumes.
The this compound Biosynthesis Pathway
The synthesis of this compound in soybean is a multi-step enzymatic process that begins with the amino acid phenylalanine and converges with the general flavonoid pathway before branching into isoflavone synthesis. The specific branch leading to this compound initiates from the flavanone liquiritigenin.
The core enzymatic steps are as follows:
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Chalcone Synthase (CHS) and Chalcone Reductase (CHR): These enzymes catalyze the formation of isoliquiritigenin from 4-coumaroyl-CoA and malonyl-CoA.[2][3]
-
Chalcone Isomerase (CHI): This enzyme converts isoliquiritigenin to its flavanone form, liquiritigenin.[2][3]
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Flavonoid 6-hydroxylase (F6H): A key step specific to the this compound branch, F6H (a cytochrome P450 enzyme) hydroxylates liquiritigenin to form 6-hydroxyliquiritigenin.
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Isoflavone Synthase (IFS): This cytochrome P450 enzyme catalyzes the aryl migration of the B-ring from position 2 to 3 of the C-ring in 6-hydroxyliquiritigenin, forming 2,6,4'-trihydroxyisoflavanone. In soybean, two main isoforms, IFS1 and IFS2, have been identified.
-
2-hydroxyisoflavanone dehydratase (HID): This enzyme dehydrates the 2-hydroxyisoflavanone intermediate to produce 6-hydroxydaidzein.
-
Isoflavone O-methyltransferase (IOMT): In the final step, IOMT catalyzes the methylation of the hydroxyl group at the 6th position of 6-hydroxydaidzein to form this compound.
Following its synthesis, this compound can be further modified by glycosylation and malonylation to form glycitin and malonylglycitin, respectively.
Pathway Diagram
Quantitative Data
Isoflavone Content in Soybean Varieties
The concentration of this compound and its derivatives can vary significantly between different soybean cultivars and plant tissues.
| Soybean Variety | Tissue | This compound Content (µg/g) | Daidzein Content (µg/g) | Genistein Content (µg/g) | Total Isoflavones (µg/g) | Reference |
| ZYD7068 (high isoflavone) | Seed | 35.03 | 855.81 | 4368.64 | 7149.5 | |
| ZYD7194 (low isoflavone) | Seed | 2.64 | 89.69 | 332.09 | 646.4 |
Gene Expression Levels
The expression of key biosynthetic genes is tightly regulated, leading to differential accumulation of this compound in various tissues and developmental stages. For example, F6H4 expression is significantly higher in the hypocotyl compared to the cotyledons, correlating with higher this compound accumulation in the hypocotyl.
| Gene | Tissue | Relative Expression Level | Condition | Reference |
| IFS1 | Root | ~32-fold higher than shoot | Normal | |
| F6H4 | Hypocotyl | High | Seed Development | |
| F6H4 | Cotyledon | Low | Seed Development |
Enzyme Kinetics
Kinetic parameters for key enzymes in the pathway provide insights into their efficiency and substrate affinity.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg) | kcat (s⁻¹) | Reference |
| GmIOMT1 | 6-hydroxydaidzein | 2.1 ± 0.5 | 411 ± 20 | 0.021 |
Regulation of this compound Biosynthesis
The biosynthesis of this compound is regulated by a complex network of genetic and environmental factors.
Transcriptional Regulation
Several families of transcription factors (TFs) have been identified as key regulators of isoflavone biosynthesis genes:
-
MYB TFs: GmMYB29 is a known regulator of isoflavone biosynthesis in soybean.
-
bHLH TFs: These TFs are involved in the regulation of various secondary metabolic pathways.
-
WRKY TFs: These TFs are often involved in plant stress responses and can modulate secondary metabolism.
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ERF TFs (Ethylene Response Factors): These TFs link ethylene signaling to the regulation of biosynthetic pathways.
Hormonal Regulation
Phytohormones play a crucial role in modulating the this compound biosynthesis pathway:
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Abscisic Acid (ABA): ABA has been identified as a negative regulator of flavonoid accumulation under drought stress conditions.
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Ethylene: Ethylene signaling, mediated by ERF TFs, can influence isoflavone production.
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Jasmonic Acid (JA): JA is involved in plant defense responses and can induce the expression of isoflavone biosynthetic genes.
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Auxin: Auxin signaling pathways are interconnected with developmental processes that can impact secondary metabolite production.
Environmental and Light Signaling
Environmental cues significantly impact this compound accumulation:
-
Light: Light is a critical regulator of the phenylpropanoid pathway. Light signaling pathways, involving photoreceptors like phytochromes (E3/E4 in soybean), can modulate the expression of key biosynthetic genes.
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Biotic Stress: Fungal elicitors have been shown to induce the expression of genes involved in this compound biosynthesis, such as F6H and IOMT.
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Abiotic Stress: Factors such as drought, temperature, and nutrient availability can influence isoflavone content.
Regulatory Network Diagram
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isoflavone Analysis
This protocol provides a general framework for the extraction and quantification of isoflavones from soybean samples.
1. Sample Preparation and Extraction:
-
Freeze-dry soybean tissue and grind into a fine powder.
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For defatted powder, mix 0.05 g with a known volume of extraction solvent (e.g., acetone:0.1 M HCl, 5:1 v/v).
-
For whole soybean powder, an initial hexane wash can be performed to remove lipids.
-
Vortex the mixture and sonicate for a specified time (e.g., 30 minutes).
-
Centrifuge to pellet the solid material.
-
Filter the supernatant through a 0.2 µm membrane filter prior to HPLC injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Vydac 201TP54, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both often containing a modifier like 0.1% acetic acid.
-
Example Gradient: Start with 8% A, increase to 22% A over 10 minutes, then to 50% A, followed by a return to initial conditions.
-
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Detection: UV detector at 260 nm.
-
Internal Standard: Formononetin can be used for quantification.
3. Quantification:
-
Prepare standard curves for daidzein, genistein, this compound, and their respective glycosides using pure standards.
-
Calculate the concentration of each isoflavone in the sample by comparing its peak area to the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression of this compound biosynthesis genes.
1. RNA Extraction and cDNA Synthesis:
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Extract total RNA from soybean tissue using a suitable kit or protocol.
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Treat the RNA with DNase I to remove any contaminating genomic DNA.
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Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. Primer Design:
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Design gene-specific primers for the target genes (F6H, IOMT, etc.) and a reference gene (e.g., Actin, Tubulin, or UBQ10). Primers should be 18-24 bp long, with a GC content of 40-60%, and an annealing temperature of 58-62 °C.
3. qRT-PCR Reaction:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of ~0.4 µM), and diluted cDNA template.
-
Perform the reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 2-5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
CRISPR/Cas9-Mediated Gene Editing
This protocol provides a general workflow for targeted gene editing of this compound biosynthesis genes in soybean.
1. gRNA Design and Vector Construction:
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Identify target sequences (20 bp) within the gene of interest (e.g., F6H4 or IOMT3) that are adjacent to a Protospacer Adjacent Motif (PAM; NGG for Streptococcus pyogenes Cas9).
-
Synthesize and clone the gRNA into a plant expression vector containing the Cas9 nuclease.
2. Soybean Transformation:
-
Introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens.
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Transform soybean explants (e.g., cotyledonary nodes) with the engineered Agrobacterium.
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Select and regenerate transgenic plants on a medium containing the appropriate selection agent.
3. Mutant Screening and Validation:
-
Extract genomic DNA from the regenerated plants.
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Amplify the target region by PCR.
-
Screen for mutations by methods such as Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.
-
Analyze the phenotype of the mutant plants by quantifying isoflavone levels using HPLC.
Experimental Workflow Diagram
Conclusion
The biosynthesis of this compound in soybean is a well-defined pathway with key enzymatic steps and a complex regulatory network. This guide provides a foundational understanding for researchers aiming to explore and manipulate this pathway for applications in agriculture, nutrition, and drug development. The provided experimental protocols serve as a starting point for quantitative analysis of gene expression and metabolite accumulation, as well as for functional genomics studies using gene editing technologies. Further research into the intricate signaling cascades that govern this pathway will undoubtedly unveil new opportunities for enhancing the production of this beneficial isoflavone.
References
An In-depth Technical Guide to the Synthesis and Biological Activity of Glycitein Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycitein, an O-methylated isoflavone predominantly found in soy products, has garnered significant attention within the scientific community for its diverse pharmacological properties. As a phytoestrogen, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] These properties have positioned this compound and its derivatives as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and a detailed examination of their biological activities, with a focus on their potential applications in drug discovery and development.
Synthesis of this compound and Its Derivatives
The chemical synthesis of this compound and its derivatives is crucial for enabling detailed biological studies and drug development efforts. Several synthetic routes have been established, offering access to the core isoflavone structure and a variety of its modified forms.
Core Synthesis of this compound
A common and efficient method for the synthesis of this compound (7,4'-dihydroxy-6-methoxyisoflavone) involves the cyclization of a deoxybenzoin intermediate. This approach provides a straightforward route to the isoflavone core.
Experimental Protocol: Synthesis of this compound
-
Preparation of 2,4,4'-trihydroxy-5-methoxydeoxybenzoin: This intermediate can be synthesized through the Friedel-Crafts acylation of 4-methoxyphenol with 4-hydroxyphenylacetic acid in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.
-
Cyclization to this compound: The deoxybenzoin intermediate is then cyclized to form the isoflavone ring. A common method involves reaction with a formylating agent, such as N,N-dimethylformamide (DMF) and methanesulfonyl chloride, followed by acid-catalyzed cyclization.[2]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives allows for the exploration of structure-activity relationships and the optimization of biological effects. Key derivatives include glycosides, ethers, and esters.
Glycosylation can improve the water solubility and bioavailability of this compound.[3] Enzymatic and chemical methods are employed for the synthesis of this compound glycosides.
Experimental Protocol: Biocatalytic Synthesis of this compound Glucosides
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Culturing of Microorganisms: Strains such as Lactobacillus delbrueckii can be used for the glucosylation of this compound.[4] The bacteria are cultured in an appropriate medium until a sufficient cell density is reached.
-
Biotransformation: this compound is added to the cell culture, and the mixture is incubated for several days. During this time, the bacterial enzymes catalyze the transfer of a glucose moiety to the hydroxyl groups of this compound.
-
Isolation and Purification: The glucosylated products, such as this compound 7-O-β-D-glucoside and this compound 4'-O-β-D-glucoside, are then extracted from the culture medium and purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[4]
The hydroxyl groups of this compound can be derivatized to form ethers and esters, which can modulate the lipophilicity and biological activity of the molecule.
Experimental Protocol: General Synthesis of this compound Ethers (Williamson Ether Synthesis)
-
Deprotonation: this compound is treated with a base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) to deprotonate the phenolic hydroxyl groups, forming a phenoxide ion.
-
Alkylation: An alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form the corresponding ether derivative.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.
Experimental Protocol: General Synthesis of this compound Esters
-
Acylation: this compound is reacted with an acylating agent, such as an acid chloride or acid anhydride, in the presence of a base like pyridine or triethylamine.
-
Workup and Purification: The reaction mixture is worked up to remove excess reagents and byproducts, and the desired ester derivative is purified by crystallization or chromatography.
A general workflow for the synthesis of this compound derivatives is depicted below.
Biological Activities of this compound Derivatives
This compound and its derivatives exhibit a wide spectrum of biological activities, with anticancer, anti-inflammatory, and antioxidant effects being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant anticancer properties in various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.
A notable characteristic of this compound's anticancer activity is its biphasic effect on certain cancer cells. At low concentrations, it may stimulate cell growth, while at higher concentrations, it exhibits potent inhibitory effects.
Table 1: Anticancer Activity of this compound
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | SK-BR-3 (Breast) | DNA Synthesis Inhibition | 36.4 | |
| This compound | AGS (Gastric) | Cytotoxicity (MTT) | Approx. 50 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
The anticancer effects of this compound are mediated through the modulation of several key signaling pathways, as illustrated below.
Anti-inflammatory Activity
This compound and its derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of signaling pathways that lead to the expression of inflammatory genes.
While specific IC50 values for the anti-inflammatory activity of many this compound derivatives are not extensively reported, studies have demonstrated a significant reduction in the production of key inflammatory cytokines.
Table 2: Anti-inflammatory Effects of this compound Derivatives
| Compound | Cell Line | Stimulant | Inhibited Cytokine | % Inhibition (at a given concentration) | Reference |
| This compound | RAW 264.7 | LPS | NO | Dose-dependent | |
| Daidzein | MH7A (Synovial) | IL-1β | IL-6 | Significant inhibition at 5 µg/mL |
Note: While daidzein is not a this compound derivative, this data is included to represent the anti-inflammatory potential of related isoflavones.
Experimental Protocol: Cytokine Production Assay (ELISA)
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured and then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound (this compound derivative).
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of a specific pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the stimulated control.
The anti-inflammatory action of this compound involves the modulation of the NF-κB and MAPK signaling pathways.
Antioxidant Activity
This compound derivatives, particularly its glycosides, have demonstrated notable antioxidant activity by scavenging free radicals. This activity is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases.
Table 3: Antioxidant Activity of this compound Glycosides
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound 7-O-β-D-glucoside | DPPH Radical Scavenging | >1000 | |
| This compound 4'-O-β-D-glucoside | DPPH Radical Scavenging | 940 | |
| This compound 7-O-β-D-glucoside | Superoxide Radical Scavenging | >1000 | |
| This compound 4'-O-β-D-glucoside | Superoxide Radical Scavenging | 960 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: The this compound derivative is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.
The general workflow for evaluating the biological activity of this compound derivatives is outlined below.
Conclusion
This compound and its derivatives represent a promising class of bioactive compounds with significant potential for therapeutic applications. The synthetic methodologies outlined in this guide provide a foundation for the preparation of a diverse range of these molecules, enabling further exploration of their biological properties. The demonstrated anticancer, anti-inflammatory, and antioxidant activities, coupled with an increasing understanding of their molecular mechanisms of action, underscore the importance of continued research in this area. Future studies should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth preclinical and clinical investigations to translate the therapeutic potential of this compound-based compounds into tangible health benefits.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
Glycitein: A Promising Neuroprotective Agent Against Beta-Amyloid-Induced Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD), a progressive neurodegenerative disorder, is pathologically characterized by the extracellular deposition of beta-amyloid (Aβ) peptides, leading to oxidative stress, synaptic dysfunction, and neuronal apoptosis. This technical guide provides a comprehensive overview of the neuroprotective effects of Glycitein, a soy isoflavone, against Aβ-induced toxicity. Drawing upon findings from in vivo and in vitro studies, this document details the quantitative effects of this compound on key pathological markers, outlines experimental protocols for replication and further investigation, and elucidates the potential signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease therapeutics and drug development.
Introduction
The accumulation of beta-amyloid peptides is a central event in the pathogenesis of Alzheimer's disease. These peptides trigger a cascade of neurotoxic events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of apoptotic pathways, ultimately leading to neuronal cell death and cognitive decline. This compound, a naturally occurring isoflavone found in soy, has emerged as a potential therapeutic agent due to its antioxidant and anti-apoptotic properties. This document synthesizes the current scientific knowledge on the neuroprotective mechanisms of this compound against Aβ-induced neuronal damage.
Quantitative Efficacy of this compound
The neuroprotective effects of this compound have been quantified in various experimental models. The following tables summarize the key findings from studies investigating the impact of this compound on Aβ-induced pathology.
Table 1: Effects of this compound on Beta-Amyloid-Induced Phenotypes in C. elegans
| Parameter | Model Organism | Treatment | Concentration | Outcome | Reference |
| Paralysis | Transgenic C. elegans (expressing human Aβ) | This compound | 100 µg/mL | Alleviated Aβ expression-induced paralysis | [1] |
| Hydrogen Peroxide (H₂O₂) Levels | Transgenic C. elegans (expressing human Aβ) | This compound | 100 µg/mL | Correlated with reduced H₂O₂ levels | [1] |
| Beta-Amyloid Deposition | Transgenic C. elegans (expressing human Aβ) | This compound | 100 µg/mL | Reduced formation of beta-amyloid deposits | [1] |
Table 2: Neuroprotective Effects of this compound in a Neuronal Cell Model of Parkinson's Disease
| Parameter | Cell Line | Inducer of Toxicity | This compound Concentration | Outcome | Reference |
| Cell Viability | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Significantly prevented the inhibition of cell viability | [2] |
| Reactive Oxygen Species (ROS) | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Diminished increased ROS levels | [2] |
| Mitochondrial Membrane Potential | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Restored mitochondrial membrane potential | |
| Apoptosis | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Prevented rotenone-triggered apoptosis | |
| Bax Expression | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Altered (decreased) expression | |
| Bcl-2 Expression | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Altered (increased) expression | |
| Caspase-3 Expression | SK-N-SH (human neuroblastoma) | Rotenone | Not specified | Altered (decreased) expression |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
C. elegans Paralysis Assay
-
Model: Transgenic C. elegans expressing human beta-amyloid (e.g., strain CL4176).
-
Treatment: Age-synchronized worms are cultured on NGM plates containing 100 µg/mL this compound.
-
Induction of Aβ Expression: Temperature-inducible strains are shifted to a permissive temperature (e.g., 23°C) to initiate Aβ expression.
-
Scoring: The number of paralyzed worms is counted at regular intervals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Data Analysis: The percentage of non-paralyzed worms is plotted over time for each treatment group.
Measurement of Reactive Oxygen Species (ROS) in Neuronal Cells
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y or SK-N-SH).
-
Seeding: Cells are seeded in 96-well plates at a suitable density.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours) before being exposed to Aβ peptides.
-
ROS Detection: The intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The cells are incubated with DCFH-DA, which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
Quantification: The fluorescence intensity is measured using a fluorescence microplate reader.
Cell Viability Assay (MTT Assay)
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with this compound followed by exposure to Aβ peptides.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Treat cells with this compound and/or Aβ as required.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis for Signaling Proteins
-
Purpose: To quantify the expression levels of key proteins involved in signaling pathways (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Quantification: Densitometry analysis is used to quantify the intensity of the protein bands, which are typically normalized to a loading control like β-actin or GAPDH.
Signaling Pathways in this compound-Mediated Neuroprotection
While the precise signaling pathways activated by this compound in the context of Aβ toxicity are still under investigation, evidence from studies on related isoflavones and other neuroprotective compounds suggests the involvement of several key pathways.
Antioxidant and Anti-apoptotic Pathways
Beta-amyloid induces significant oxidative stress and triggers apoptosis in neuronal cells. This compound appears to counteract these effects through direct ROS scavenging and modulation of apoptotic signaling cascades.
Caption: this compound's antioxidant and anti-apoptotic mechanisms against beta-amyloid.
Proposed Pro-Survival Signaling: The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is often dysregulated in Alzheimer's disease. The related isoflavone, genistein, has been shown to protect neuronal cells from Aβ toxicity by preventing the inactivation of Akt. It is plausible that this compound may exert its neuroprotective effects through a similar mechanism.
Caption: Proposed PI3K/Akt signaling pathway for this compound's neuroprotection.
Potential Involvement of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in neuronal survival and plasticity. Dysregulation of this pathway has been implicated in Aβ-induced neurotoxicity. Further research is needed to determine if this compound modulates the MAPK/ERK pathway to confer its neuroprotective effects.
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
Conclusion and Future Directions
This compound demonstrates significant promise as a neuroprotective agent against beta-amyloid-induced toxicity. Its ability to mitigate oxidative stress, inhibit apoptosis, and potentially modulate pro-survival signaling pathways highlights its therapeutic potential for Alzheimer's disease and other neurodegenerative disorders.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound within neuronal cells.
-
Validating the involvement of the PI3K/Akt and MAPK/ERK signaling pathways in this compound-mediated neuroprotection against Aβ toxicity in mammalian neuronal models.
-
Conducting pre-clinical studies in animal models of Alzheimer's disease to evaluate the in vivo efficacy and safety of this compound.
-
Investigating the bioavailability and blood-brain barrier permeability of this compound to assess its potential for clinical translation.
This in-depth technical guide provides a solid foundation for the continued investigation of this compound as a novel therapeutic strategy for neurodegenerative diseases. The presented data and protocols are intended to facilitate further research and accelerate the development of effective treatments for Alzheimer's disease.
References
- 1. Soy isoflavone this compound protects against beta amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts neuroprotective effects in Rotenone-triggered oxidative stress and apoptotic cell death in the cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycitein's Impact on Gene Expression in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycitein, an O-methylated isoflavone found in soy products, has garnered interest for its potential role in breast cancer chemoprevention and therapy. As a phytoestrogen, its biological activities are multifaceted, influencing cell proliferation, apoptosis, and invasion through the modulation of various signaling pathways and gene expression. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on gene expression in breast cancer cells, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While research on this compound is less extensive than for its counterpart, genistein, this document synthesizes the available data to offer a detailed resource for the scientific community.
Data Presentation: Quantitative Effects of this compound on Gene and Protein Expression
The following tables summarize the quantitative data on the effects of this compound on cell proliferation, DNA synthesis, and the expression of key genes and proteins in various breast cancer cell lines.
Table 1: Effect of this compound on Cell Proliferation and DNA Synthesis in SKBR-3 Breast Cancer Cells [1][2]
| Concentration | Treatment Duration | Cell Proliferation (% of Control) | DNA Synthesis (% of Control) |
| 0.1 mg/mL | 4 days | ~119% | Not Reported |
| 1 mg/mL | 4 days | ~125% | Not Reported |
| 5 mg/mL | 4 days | Not Reported | ~278% |
| < 10 mg/mL | 4 days | Stimulation | Stimulation |
| 20 mg/mL | 4 days | Inhibition | ~48% |
| > 30 mg/mL | 4 days | Significant Inhibition | Significant Inhibition |
| 40 mg/mL | 4 days | Inhibition | ~4% |
| 60 mg/mL | 1 day | Not Reported | ~10% |
| 100 mg/mL | 1 day | Not Reported | ~10% |
Table 2: Effect of this compound on Apoptosis-Related Protein Ratio in MCF-7 Breast Cancer Cells
| Treatment | Effect on Bcl-2/Bax Ratio |
| This compound | Reduced |
Table 3: Potential Effect of this compound on Invasion-Related Gene Expression in Breast Cancer Cells (Inferred from Glioma Cell Studies) [1]
| Gene | Predicted Effect on Expression |
| MMP-3 | Down-regulation |
| MMP-9 | Down-regulation |
| MMP-8 | Down-regulation |
| MMP-13 | Down-regulation |
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways involved in cancer progression. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways based on current research.
Apoptosis Regulation in MCF-7 Cells
This compound has been shown to promote apoptosis in estrogen receptor-positive MCF-7 breast cancer cells. A key mechanism is the reduction of the Bcl-2/Bax ratio. Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. A lower Bcl-2/Bax ratio shifts the cellular balance towards apoptosis.
References
The Anti-Inflammatory Properties of Glycitein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of glycitein, an O-methylated isoflavone found in soy products.[1][2] This document summarizes the current scientific understanding of this compound's mechanisms of action, presents quantitative data from key studies, details experimental protocols for its investigation, and provides visual representations of the signaling pathways involved.
Introduction
This compound is a phytoestrogen that has garnered significant interest for its potential health benefits, including its anti-inflammatory effects.[1][2] Chronic inflammation is a key pathological feature of numerous diseases, making the investigation of novel anti-inflammatory agents like this compound a critical area of research. This guide synthesizes the available preclinical evidence for this compound's role in modulating inflammatory responses.
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the quantitative data from various studies on the anti-inflammatory effects of this compound. This data highlights its potency in inhibiting key inflammatory markers in different experimental models.
| Experimental Model | Inflammatory Stimulus | Analyte | Concentration of this compound | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | IC50 = 50 µM | 50% inhibition | [3] |
| HaCaT Keratinocytes | M5 Cytokine Mix (TNF-α, IL-1β, IL-18, HMGB1) | TNF-α, IL-1β, IL-18, HMGB1 | 10 and 20 μM | Significant reduction in a dose-dependent manner | |
| Human Gastric Cancer Cells | - | STAT3 and NF-κB Signaling | Not specified | Inhibition | |
| Human Nucleus Pulposus Cells | TNF-α | NF-κB Pathway Activity | Not specified | Antagonized | |
| SKBR-3 Breast Cancer Cells | - | DNA Synthesis | >10 µg/mL | Inhibition |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in the inflammatory response. This compound has been demonstrated to suppress the activation of these pathways.
Regulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and proliferation, and its dysregulation can contribute to inflammatory conditions. This compound has been shown to inhibit this pathway, leading to reduced inflammation and hyperproliferation of keratinocytes.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to evaluate the anti-inflammatory properties of this compound.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is based on studies investigating the effect of this compound on nitric oxide production in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle control group (no this compound) and a negative control group (no LPS) should be included.
-
After incubation, collect the cell culture supernatant.
-
-
Nitric Oxide (NO) Measurement:
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the IC50 value of this compound for NO production.
Western Blot Analysis of Signaling Proteins
This protocol describes the methodology for analyzing the effect of this compound on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.
-
Cell Line: Appropriate cell line for the specific study (e.g., HaCaT keratinocytes, human gastric cancer cells).
-
Experimental Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound at desired concentrations for a specified time (e.g., 1 hour).
-
Stimulate cells with an inflammatory agent (e.g., LPS, TNF-α) for a short duration (e.g., 15-60 minutes) to observe protein phosphorylation.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of the target proteins (e.g., p-p65, p65, p-p38, p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for an in vivo study investigating the anti-inflammatory effects of this compound in a mouse model of acute lung injury induced by LPS.
Conclusion
The evidence presented in this technical guide strongly supports the anti-inflammatory potential of this compound. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, and consequently reduce the production of pro-inflammatory mediators, makes it a promising candidate for further investigation in the context of inflammatory diseases. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and conduct future studies aimed at elucidating the full therapeutic potential of this soy isoflavone. Further research, particularly well-designed clinical trials, is warranted to translate these preclinical findings into tangible health benefits for humans.
References
An In-Depth Technical Guide on the Interaction of Glycitein with Gut Microbiota and its Metabolic Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycitein, a methoxylated isoflavone found in soy products, is gaining attention for its potential health benefits, which are intricately linked to its interaction with the gut microbiota and subsequent impact on host metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's biotransformation by intestinal bacteria, its effects on metabolic pathways, and the experimental methodologies used to elucidate these interactions. Quantitative data on this compound metabolism are presented in structured tables for clarity. Key signaling pathways influenced by this compound and its metabolites are visualized using Graphviz diagrams, and detailed experimental workflows are described to aid in the design of future research. This document serves as a critical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Isoflavones, a class of phytoestrogens predominantly found in soybeans, have been the subject of extensive research due to their potential roles in preventing and managing chronic diseases. This compound (7,4'-dihydroxy-6-methoxy-isoflavone), although less abundant than daidzein and genistein, possesses unique chemical properties and biological activities.[1] Its bioavailability and metabolic fate are largely governed by the enzymatic activities of the gut microbiota.[2][3][4] The biotransformation of this compound into various metabolites can significantly modulate its physiological effects, particularly on metabolic homeostasis. Understanding the intricate interplay between this compound, the gut microbiome, and host metabolism is crucial for developing novel therapeutic strategies for metabolic disorders.
This compound and Gut Microbiota Interaction
The gut microbiota plays a pivotal role in the metabolism of this compound, converting it into several bioactive metabolites.[2] The composition and metabolic capacity of an individual's gut microbiota can lead to significant variations in this compound metabolism, resulting in different physiological responses.
Biotransformation of this compound by Gut Microbiota
The metabolism of this compound by human gut microflora follows apparent first-order kinetics, with considerable interindividual variation. Individuals can be categorized into high, moderate, and low this compound degraders based on the rate of its disappearance in in vitro fecal fermentations.
The primary metabolic transformations of this compound by gut bacteria include reduction, O-demethylation, and C-ring cleavage. Key metabolites that have been identified include dihydrothis compound, dihydro-6,7,4'-trihydroxyisoflavone, 5'-O-methyl-O-desmethylangolensin, 6-O-methyl-equol, and in some cases, daidzein. The production of these metabolites is dependent on the presence of specific bacterial species with the requisite enzymatic machinery. For instance, Eubacterium limosum has been shown to be capable of demethylating this compound.
Quantitative Data on this compound Metabolism
The following table summarizes the quantitative data on the in vitro metabolism of this compound by human gut microbiota.
| Parameter | High Degraders | Moderate Degraders | Low Degraders | Reference |
| This compound Disappearance Rate (k, /h) | 0.67 ± 0.14 | 0.34 ± 0.04 | 0.15 ± 0.07 |
Table 1: In Vitro this compound Disappearance Rates by Human Fecal Microbiota. Data from Simons et al. (2005) show the segregation of individuals into three distinct this compound degrader phenotypes based on the first-order rate of this compound disappearance.
| Metabolite | Description | Reference |
| Dihydrothis compound | Result of the reduction of the C-ring of this compound. | |
| Dihydro-6,7,4'-trihydroxyisoflavone | Formed via O-demethylation of dihydrothis compound. | |
| 5'-O-methyl-O-desmethylangolensin | A product of C-ring cleavage. | |
| 6-O-methyl-equol | An equol-like metabolite. | |
| Daidzein | Formed through demethoxylation of this compound. |
Table 2: Major Metabolites of this compound Produced by Human Gut Microbiota.
Metabolic Pathway of this compound
The biotransformation of this compound by the gut microbiota is a multi-step process involving several key enzymatic reactions. The following diagram illustrates the proposed metabolic pathway.
Impact of this compound and its Metabolites on Host Metabolism
This compound and its microbially-derived metabolites can exert significant effects on host metabolism, including lipid and glucose homeostasis. These effects are thought to be mediated through various signaling pathways.
Effects on Lipid Metabolism
Studies have suggested that soy isoflavones, including this compound, can have a beneficial impact on lipid profiles. This compound is a likely ligand for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism. Activation of PPARα can lead to decreased plasma triglycerides and an improved overall lipid profile. However, clinical studies on the specific effects of purified this compound on cholesterol levels have yielded mixed results, suggesting that the isoflavone composition and the host's metabolic status may play a role.
| Study Type | Intervention | Key Findings | Reference |
| Clinical Trial | Soy milk with high this compound content | No significant reduction in total and LDL cholesterol in hypercholesterolemic patients. | |
| Review | Soy isoflavones | Potential for isoflavones to activate PPARα and PPARγ, influencing lipid homeostasis. |
Table 3: Summary of Studies on this compound and Lipid Metabolism.
Effects on Glucose Homeostasis
The influence of soy isoflavones on glucose metabolism is an area of active investigation. Isoflavones may improve insulin sensitivity and glucose tolerance through various mechanisms, including the activation of PPARγ and modulation of the insulin signaling pathway. The activation of the insulin receptor (IR) and its downstream substrate (IRS1) is a critical step in glucose uptake, and some soy-derived compounds have been shown to positively modulate this pathway.
| Study Type | Intervention | Key Findings | Reference |
| Meta-analysis | Soy isoflavones and genistein | Beneficial effect on insulin and HOMA-IR, but not on fasting blood glucose in non-Asian postmenopausal women. | |
| Review | Soy isoflavones | Isoflavones can activate PPARγ, a key target for improving insulin sensitivity. |
Table 4: Summary of Studies on Soy Isoflavones and Glucose Metabolism.
Key Signaling Pathways
The metabolic effects of this compound and its metabolites are mediated through their interaction with key cellular signaling pathways.
References
- 1. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of this compound (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the principle soy isoflavones genistein, daidzein and this compound, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Examination of Glycitein and its Analogues: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycitein, a naturally occurring O-methylated isoflavone predominantly found in soy products, has garnered significant scientific interest for its diverse pharmacological activities. As a phytoestrogen, it interacts with estrogen receptors and modulates various signaling pathways, exhibiting antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth structural analysis of this compound and its analogues, offering a comprehensive overview of their structure-activity relationships (SAR), mechanisms of action, and experimental evaluation. Detailed protocols for key biological assays and visualizations of associated signaling pathways are included to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to this compound: Structure and Biological Significance
This compound (4′,7-dihydroxy-6-methoxyisoflavone) is one of the three major isoflavones found in soybeans, alongside daidzein and genistein. It typically constitutes 5-10% of the total isoflavone content in soy-based foods[1]. The core structure of this compound is a 3-phenylchromen-4-one backbone, characteristic of isoflavones. Key structural features include hydroxyl groups at the 7 and 4' positions and a distinctive methoxy group at the 6-position[2]. In its natural form, this compound often exists as a glycoside, primarily as glycitin (this compound 7-O-glucoside), which is hydrolyzed to the active aglycone form, this compound, in the gut[3].
The biological activities of this compound are multifaceted. It is recognized as a phytoestrogen, exerting weak estrogenic effects through binding to estrogen receptors (ERs)[3][4]. Beyond its hormonal action, this compound has demonstrated a range of other beneficial properties, including the ability to suppress oxidative stress, reduce blood pressure, and inhibit the proliferation of certain cancer cells.
Structural Analysis and Structure-Activity Relationships (SAR)
The biological activity of this compound and its analogues is intrinsically linked to their molecular structure. The arrangement and nature of substituent groups on the isoflavone scaffold dictate their interaction with biological targets and, consequently, their pharmacological effects.
The Isoflavone Core
The isoflavone backbone, with its specific stereochemistry, is crucial for activity. The planarity of the ring system and the spatial orientation of the substituent groups influence binding to receptor pockets and enzyme active sites.
Role of Hydroxyl Groups
The hydroxyl groups at the 7 and 4' positions are critical for the estrogenic and antioxidant activities of isoflavones. The 4'-hydroxyl group is particularly important for binding to the estrogen receptor, mimicking the phenolic hydroxyl of estradiol. The presence of hydroxyl groups also contributes to the antioxidant potential by enabling the donation of hydrogen atoms to scavenge free radicals.
Significance of the 6-Methoxy Group
The methoxy group at the 6-position is the defining feature of this compound. This modification influences the molecule's lipophilicity and electronic properties, which can affect its bioavailability and interaction with specific biological targets. While methoxylation can sometimes reduce antioxidant activity compared to the corresponding hydroxyl group, it may enhance other biological effects or improve metabolic stability.
Glycosylation
Glycosylation at the 7-position, as seen in glycitin, significantly increases water solubility but renders the molecule inactive until the sugar moiety is cleaved. This highlights the importance of the free hydroxyl group at this position for biological activity.
Quantitative Analysis of Biological Activity
The following tables summarize key quantitative data on the biological activities of this compound and related isoflavones.
Table 1: Estrogen Receptor Binding Affinity
| Compound | IC50 (µM) for Estrogen Receptor Binding |
| This compound | 3.94 |
| Genistein | 0.22 |
| Daidzein | 4.00 |
| 17β-Estradiol | 0.00109 |
| Diethylstilbestrol (DES) | 0.00115 |
Table 2: In Vitro Anticancer Activity (IC50 Values)
Note: Data for a broader range of systematically modified this compound analogues is limited in the current literature. The table below presents available data for this compound and related isoflavones against various cancer cell lines.
| Compound | Cell Line | IC50 Value |
| This compound | AGS (Gastric Cancer) | Induces apoptosis and cell cycle arrest |
| This compound | SK-BR-3 (Breast Cancer) | Biphasic effect: stimulates growth at <10 µg/mL, inhibits at >30 µg/mL |
| Genistein Derivatives | PC-3 (Prostate Cancer) | 1.8 ± 0.4 µM (Compound 115j) |
| Genistein Derivatives | LNCaP (Prostate Cancer) | 1.0 ± 0.2 µM (Compound 115b) |
| Formononetin Derivatives | SH-SY5Y (Neuroblastoma) | 2.08 µM (Compound 15o) |
Signaling Pathway Modulation
This compound exerts its cellular effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis. One of the well-documented pathways is the MAPK/STAT3/NF-κB signaling cascade.
This compound's Impact on the NF-κB Pathway
In human gastric cancer cells, this compound has been shown to induce the production of reactive oxygen species (ROS). This leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, which in turn inhibits the signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappaB (NF-κB) signaling pathways. The inhibition of NF-κB, a key regulator of inflammation and cell survival, contributes to the pro-apoptotic and cell cycle arrest effects of this compound.
Caption: this compound's modulation of the MAPK/STAT3/NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis of this compound and its analogues.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of test compounds to the estrogen receptor.
Materials:
-
Purified estrogen receptor protein
-
Radiolabeled estradiol ([³H]E2)
-
Test compounds (this compound, analogues)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a series of dilutions of the unlabeled test compounds.
-
In a multi-well plate, combine a fixed concentration of the estrogen receptor and [³H]E2 with the varying concentrations of the test compounds.
-
Include control wells with no competitor and wells with a known potent binder (e.g., unlabeled estradiol) for determining maximum and non-specific binding.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the receptor-bound from free [³H]E2 using a suitable method (e.g., filtration through a glass fiber filter).
-
Quantify the amount of bound radioactivity for each sample using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
MTT Cell Proliferation Assay
Objective: To assess the effect of this compound and its analogues on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, analogues) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include vehicle-only controls.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant activity of this compound and its analogues.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compounds (this compound, analogues) at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a set of test tubes or a 96-well plate, mix a fixed volume of the DPPH working solution with varying concentrations of the test compounds.
-
Prepare a control sample containing the DPPH solution and the solvent.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. Its unique 6-methoxy substitution offers a point of differentiation from other common isoflavones and a potential avenue for medicinal chemistry optimization. The structure-activity relationships discussed herein highlight the critical roles of the hydroxyl and methoxy groups in dictating biological activity.
Future research should focus on the synthesis and biological evaluation of a wider range of this compound analogues with systematic modifications to the core structure. This will enable a more detailed elucidation of the SAR and the identification of derivatives with enhanced potency and selectivity for specific biological targets. Further investigation into the modulation of various signaling pathways will also be crucial for a comprehensive understanding of the mechanisms of action of these compounds. The protocols and data presented in this guide provide a solid foundation for researchers to advance the study of this compound and its analogues in the pursuit of new therapeutic interventions.
References
A Technical Examination of Glycitein's Estrogenic Activity Compared to Estradiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro estrogenic activity of glycitein, a soy-derived isoflavone, in comparison to the endogenous estrogen, 17β-estradiol. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in endocrinology, toxicology, and drug discovery.
Executive Summary
This compound, a phytoestrogen found in soy products, exhibits weak estrogenic activity by binding to and activating estrogen receptors (ERs). Its potency is significantly lower than that of 17β-estradiol, the primary female sex hormone. In vitro studies consistently demonstrate that higher concentrations of this compound are required to elicit responses comparable to those induced by estradiol in competitive binding, gene expression, and cell proliferation assays. This guide will dissect these differences through quantitative data, detailed methodologies, and pathway visualizations.
Quantitative Data Summary
The estrogenic activity of this compound has been quantified using various in vitro assays. The following tables summarize the comparative data for this compound and 17β-estradiol.
Table 1: Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor. The IC50 value represents the concentration of the competitor that displaces 50% of the radiolabeled ligand.
| Compound | Receptor Source | IC50 | Relative Binding Affinity (RBA) (%) | Reference |
| 17β-Estradiol | Mouse Uterine Cytosol | 1.09 nM | 100 | [1] |
| This compound | Mouse Uterine Cytosol | 3.94 µM | 0.028 | [1] |
Relative Binding Affinity (RBA) is calculated as (IC50 of Estradiol / IC50 of this compound) x 100.
Table 2: Estrogen-Responsive Reporter Gene Assay
This assay quantifies the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE). The EC50 value is the concentration that induces a response halfway between the baseline and maximum response.
| Compound | Cell Line | Reporter Gene | EC50 | Relative Potency (%) | Reference |
| 17β-Estradiol | T47D | ERE-luciferase | ~0.01 nM | 100 | [2] |
| This compound | T47D | ERE-luciferase | ~100 nM | ~0.01 | [2] |
Relative Potency is calculated as (EC50 of Estradiol / EC50 of this compound) x 100.
Table 3: E-SCREEN (Cell Proliferation) Assay
This assay measures the proliferative effect of a compound on estrogen-dependent cells, such as the MCF-7 breast cancer cell line. The EC50 value represents the concentration that causes a half-maximal proliferative response.
| Compound | Cell Line | EC50 | Relative Proliferative Effect (RPE) (%) | Reference |
| 17β-Estradiol | MCF-7 | ~1 pM | 100 | [3] |
| This compound | MCF-7 | >1 µM | Significantly lower than Estradiol |
The Relative Proliferative Effect (RPE) is a measure of the maximal proliferative response of a test compound compared to that of 17β-estradiol.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro estrogenicity studies. The following sections outline the protocols for the key assays cited.
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from established methods using rat uterine cytosol.
-
Preparation of Uterine Cytosol:
-
Uteri from ovariectomized Sprague-Dawley rats are excised and homogenized in an ice-cold Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.
-
The homogenate is centrifuged at high speed to obtain a supernatant containing the cytosolic fraction rich in estrogen receptors.
-
Protein concentration in the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Reaction:
-
A constant concentration of [³H]-17β-estradiol (e.g., 1 nM) is incubated with the uterine cytosol.
-
Increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or the test compound (this compound) are added to compete for binding to the ER.
-
Non-specific binding is determined in the presence of a large excess of unlabeled estradiol.
-
-
Separation and Quantification:
-
The reaction mixtures are incubated to reach equilibrium.
-
Bound and free radioligand are separated using a method such as hydroxylapatite or dextran-coated charcoal.
-
The amount of bound [³H]-17β-estradiol is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 value is determined from the curve.
-
Estrogen-Responsive Reporter Gene Assay
This protocol describes a typical luciferase-based reporter gene assay in a human cell line.
-
Cell Culture and Transfection:
-
A suitable cell line, such as MCF-7 or T47D, which endogenously expresses the estrogen receptor, is cultured in appropriate media.
-
The cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene driven by an estrogen-responsive element (ERE) promoter.
-
-
Compound Exposure:
-
Transfected cells are plated in multi-well plates and allowed to attach.
-
The cells are then treated with a range of concentrations of 17β-estradiol or this compound. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence readings are normalized to a control (e.g., a co-transfected β-galactosidase reporter or total protein concentration).
-
A dose-response curve is generated, and the EC50 value is calculated.
-
E-SCREEN (Cell Proliferation) Assay
This protocol is based on the proliferation of MCF-7 human breast cancer cells.
-
Cell Culture Preparation:
-
MCF-7 cells are maintained in a standard culture medium.
-
Prior to the assay, the cells are hormone-starved by culturing them in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove any estrogenic compounds.
-
-
Cell Seeding and Treatment:
-
The hormone-starved cells are seeded into multi-well plates at a low density.
-
After allowing the cells to attach, they are treated with various concentrations of 17β-estradiol or this compound.
-
-
Assessment of Cell Proliferation:
-
The cells are incubated for a period of several days (e.g., 6 days) to allow for proliferation.
-
Cell proliferation can be quantified using various methods, such as:
-
Sulforhodamine B (SRB) assay: Stains total cellular protein.
-
MTT assay: Measures mitochondrial activity.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
A dose-response curve for cell proliferation is constructed.
-
The EC50 value, representing the concentration that produces 50% of the maximal proliferative response, is determined.
-
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogen receptors.
Caption: Classical genomic estrogen receptor signaling pathway.
Experimental Workflow for In Vitro Estrogenic Activity Assessment
The diagram below outlines a typical workflow for evaluating the estrogenic potential of a compound.
Caption: Workflow for assessing in vitro estrogenic activity.
Logical Comparison of this compound and Estradiol
This diagram provides a logical comparison of the key characteristics of this compound and estradiol in the context of estrogenic activity.
Caption: Logical comparison of Estradiol and this compound.
References
The Bioavailability of Glycitein from Soy Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycitein, an O-methylated isoflavone found in soy products, has garnered significant interest for its potential health benefits, including neuroprotective, antioxidant, and anti-osteoporotic properties.[1] Comprising 5-10% of the total isoflavones in soy, its efficacy is intrinsically linked to its bioavailability.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability, metabolism, and the experimental methodologies used in its assessment. Quantitative data from various studies are summarized, and key metabolic and experimental pathways are visualized to facilitate a deeper understanding for research and development professionals.
Introduction to this compound and its Forms in Soy
This compound (7,4′-dihydroxy-6-methoxy-isoflavone) is one of the three primary isoflavones in soybeans, alongside genistein and daidzein.[3] In its natural state within the plant, this compound predominantly exists as glycoside conjugates, namely glycitin (the glucoside), malonyl-glycitin, and acetyl-glycitin.[4] These conjugated forms are hydrolyzed to the biologically active aglycone, this compound, during digestion.[4] The specific form and the food matrix in which it is consumed significantly influence its subsequent absorption and bioavailability. For instance, fermented soy products tend to have a higher proportion of the more readily absorbed aglycone form due to the enzymatic action of microorganisms during fermentation.
Absorption and Metabolism of this compound
The journey of this compound from ingestion to systemic circulation is a multi-step process involving enzymatic action in the gut and extensive metabolism.
Intestinal Absorption and the Role of Gut Microbiota
Upon consumption, this compound glycosides are largely hydrolyzed to this compound aglycone by β-glucosidases present in the small intestine and those produced by colonic microflora. Free this compound can then be absorbed across the intestinal epithelium.
The gut microbiota plays a critical role in the further metabolism of this compound. In vitro studies using human fecal flora have demonstrated that this compound can be metabolized into several compounds, including dihydrothis compound, dihydro-6,7,4′-trihydroxyisoflavone, and 5′-O-methyl-O-desmethylangolensin. Notably, some individuals' gut microbiota can convert this compound to daidzein and even 6-O-methyl-equol, a metabolite with potential biological activity. The rate of this microbial degradation varies significantly among individuals, categorizing them as high, moderate, or low degraders, which in turn affects the overall bioavailability and the profile of circulating metabolites.
Hepatic Metabolism
Once absorbed, this compound undergoes extensive first-pass metabolism, primarily in the intestine and liver. The major metabolic pathway is glucuronidation, catalyzed by uridine diphosphate glucuronosyltransferases (UGTs), which increases its water solubility and facilitates its excretion. Sulfation also occurs. In vitro studies with human and rat liver microsomes have identified several phase I metabolites, with 8-hydroxy-glycitein and 6-hydroxy-daidzein being major products.
The following diagram illustrates the key metabolic transformations of this compound.
Pharmacokinetics of this compound
Human studies have shown that this compound is one of the best-absorbed isoflavones, with a bioavailability comparable to daidzein and significantly higher urinary excretion than genistein. After consumption of soy products, plasma concentrations of this compound typically peak within 6 to 9 hours. Some studies have observed a double peak in plasma concentration, suggesting enterohepatic recycling.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from human studies.
Table 1: Plasma Pharmacokinetics of this compound in Humans
| Study Population | Soy Source | Dose | Cmax (µM) | Tmax (h) | AUC (µg/(mL·h)) | T½ (h) | Reference |
| Healthy Volunteers | Soymilk (this compound-poor) | - | 0.2 | ~6 | - | - | |
| Healthy Volunteers | Soy Germ (this compound-rich) | - | 0.85 | ~6 | - | - | |
| Healthy Young Men | Soy Germ Supplement | 55.24 mg total isoflavones | ~0.19 µg/mL | ~8.1 | ~2.5 µg·h/mL | ~7.8 | |
| Healthy Women | Pure Glycitin | 25 mg | - | ~9.0 | - | - |
Note: Direct comparison between studies is challenging due to variations in dosage, soy source, and analytical methods.
Table 2: Urinary Excretion of this compound in Humans
| Study Population | Soy Source | Duration (h) | % of Ingested Dose Excreted | Reference |
| Healthy Volunteers | Soy Germ | 48 | 55% | |
| Healthy Young Men | Soy Germ Supplement | 24 | ~30% |
Factors Influencing this compound Bioavailability
A multitude of factors can influence the absorption and metabolism of this compound, leading to significant inter-individual variation.
-
Food Matrix: The bioavailability of this compound differs depending on the soy food consumed. For instance, one study found that this compound bioavailability was highest from soy bars, followed by soy powder, nuts, and milk. Liquid forms like soymilk may lead to faster absorption rates compared to solid matrices.
-
Chemical Form: Aglycones are generally absorbed faster than their corresponding glycosides, as the latter require hydrolysis prior to absorption.
-
Gut Microbiota Composition: As discussed, the composition and metabolic activity of an individual's gut microbiome are critical determinants of this compound metabolism and, consequently, its bioavailability. The ability to produce certain metabolites like equol from daidzein (which can be a metabolite of this compound) is limited to a subset of the population.
-
Dietary Components: High-fiber diets may decrease isoflavone bioavailability, whereas a rapid gut transit time can increase it.
-
Host Factors: While no significant differences in bioavailability have been observed between pre- and postmenopausal women, other host factors like genetics and overall health status may play a role.
Experimental Protocols for Assessing Bioavailability
A combination of in vivo, in vitro, and analytical techniques are employed to study the bioavailability of this compound.
In Vivo Human and Animal Studies
Human intervention studies are the gold standard for assessing bioavailability. A typical protocol involves:
-
Subject Recruitment: Healthy volunteers are recruited, often with a washout period to eliminate existing isoflavones from their diet.
-
Dosing: Subjects consume a standardized dose of this compound, either as a pure compound or within a specific soy food matrix.
-
Sample Collection: Blood and urine samples are collected at timed intervals over 24-48 hours.
-
Analysis: Samples are analyzed to determine the concentrations of this compound and its metabolites.
Animal models, such as rats and mice, are also used to investigate metabolism and tissue distribution in a more controlled setting.
In Vitro Models
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used to model the intestinal barrier and study the permeability and transport of compounds like this compound.
-
Simulated Human Intestinal Microbial Ecosystem (SHIME): This dynamic in vitro model simulates the different regions of the human gastrointestinal tract, allowing for the study of the digestive stability of isoflavones and their interaction with the gut microbiota.
-
Fecal Fermentation: Anaerobic incubation of this compound with human fecal slurries is used to identify metabolites produced by the gut microbiota.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is a common method for the separation and quantification of this compound and its conjugates in soy products and biological fluids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the preferred method for identifying and quantifying this compound and its various metabolites in complex biological matrices like plasma and urine.
The following diagram outlines a general workflow for a human pharmacokinetic study of this compound.
Signaling Pathways and Biological Activity
The biological effects of this compound are linked to its interaction with various cellular signaling pathways. Its structural similarity to estrogen allows it to bind to estrogen receptors (ERα and ERβ), acting as a phytoestrogen. Although its binding affinity is weaker than 17β-estradiol, its relatively high bioavailability and conversion to other estrogenic compounds may contribute to a significant in vivo estrogenic effect. This interaction is thought to underlie some of its effects on blood pressure and bone health.
Additionally, this compound exhibits antioxidant activity by inducing the expression of antioxidant defense genes through the Nrf2 signaling pathway. It has also been shown to influence other pathways, such as increasing ERK1/2 activity in prostate cells and inhibiting matrix metalloproteinases involved in cancer cell invasion.
The following diagram depicts some of the key signaling pathways influenced by this compound.
Conclusion and Future Directions
This compound is a well-absorbed isoflavone, but its bioavailability is complex and subject to significant inter-individual variability. The food matrix, chemical form, and host gut microbiome are key determinants of its absorption and metabolic fate. This guide summarizes the current knowledge, providing a foundation for researchers and drug development professionals. Future research should focus on further elucidating the specific bacterial species and enzymes involved in this compound metabolism, the impact of long-term soy consumption on its own bioavailability, and the synergistic or antagonistic effects of other dietary components. A deeper understanding of these factors will be crucial for optimizing the formulation of soy-based functional foods and supplements to maximize the health benefits of this compound.
References
Glycitein's Modulatory Impact on MAPK/STAT3/NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycitein, an O-methylated isoflavone found in soy products, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1] A growing body of evidence indicates that these therapeutic properties are, in large part, attributable to its ability to modulate key intracellular signaling pathways. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its influence on the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappaB (NF-κB) signaling cascades. We will dissect the intricate interactions, present quantitative data from various studies, detail relevant experimental protocols, and visualize the complex signaling networks to offer a comprehensive resource for researchers in the field.
Introduction to this compound and Key Signaling Pathways
This compound (4′,7-dihydroxy-6-methoxyisoflavone) is a phytoestrogen that constitutes 5-10% of the total isoflavones in soy-based foods.[2][3] Unlike other isoflavones like genistein and daidzein, this compound possesses a unique 6-methoxy substitution.[1] It is known for a range of bioactivities, including neuroprotective, anti-osteoporotic, and anti-atherosclerotic properties.[4] The underlying mechanisms for these effects often converge on its ability to interfere with fundamental signaling pathways that regulate cellular processes such as proliferation, inflammation, apoptosis, and invasion.
-
MAPK Pathway: This cascade, comprising key kinases like ERK1/2, JNK, and p38, is a central regulator of cellular responses to a wide array of extracellular stimuli. It plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature in various cancers and inflammatory diseases.
-
STAT3 Pathway: As a critical transcription factor, STAT3 is involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers and is linked to promoting tumor cell proliferation and inhibiting apoptosis.
-
NF-κB Pathway: This pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound's Effect on the MAPK Signaling Pathway
This compound has been shown to modulate the MAPK pathway in a context-dependent manner, sometimes leading to activation and other times to inhibition, which appears to be linked to the specific cell type and stimulus.
In human gastric cancer cells (AGS), this compound treatment leads to the activation of the MAPK pathway, which is associated with the induction of apoptosis. This pro-apoptotic effect is mediated by the generation of reactive oxygen species (ROS). Conversely, in other contexts, such as in glioma cells, this compound has been found to decrease the phosphorylation of p38, JNK, and ERK1/2, thereby inhibiting inflammation-associated processes. In non-tumorigenic prostate epithelial cells, this compound was found to increase ERK1/2 activity. This highlights the differential activity of this compound.
Quantitative Data: this compound's Impact on MAPK Pathway Components
| Cell Line | Treatment/Stimulus | This compound Conc. | Effect on MAPK Pathway | Outcome | Reference |
| Human Gastric Cancer (AGS) | This compound | Not specified | Activation of MAPK pathway | Induction of apoptosis and G0/G1 cell cycle arrest | |
| Glioma Cells | Not specified | Not specified | Decreased phosphorylation of p38, JNK, and ERK1/2 | Inhibition of invasion | |
| RWPE-1 (Prostate Epithelial) | This compound | Not specified | Increased ERK1/2 activity | Decreased cell proliferation | |
| SKBR-3 (Breast Cancer) | This compound | > 30 mg/mL | Not specified | Inhibition of cell growth and DNA synthesis |
Visualization of this compound's Action on MAPK Pathway
Caption: this compound's dual role in modulating the MAPK signaling cascade.
This compound's Effect on the STAT3 Signaling Pathway
This compound consistently demonstrates an inhibitory effect on the STAT3 pathway, which is a key mechanism for its anti-cancer properties. In human gastric cancer cells, this compound treatment leads to the inhibition of the STAT3 signaling pathway. This inhibition is shown to be regulated by the MAPK signaling pathway. Similarly, in MCF-7 breast cancer cells, this compound significantly decreased the phosphorylation of STAT3 (p-STAT3), which contributed to the induction of apoptosis.
Quantitative Data: this compound's Impact on STAT3 Pathway Components
| Cell Line | Treatment/Stimulus | This compound Conc. | Effect on STAT3 Pathway | Outcome | Reference |
| Human Gastric Cancer (AGS) | This compound | Not specified | Inhibition of STAT3 signaling | Induction of apoptosis | |
| MCF-7 (Breast Cancer) | This compound | Not specified | Significant decrease in p-STAT3 | Induction of apoptosis |
Visualization of this compound's Action on STAT3 Pathway
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
This compound's Effect on the NF-κB Signaling Pathway
The inhibitory effect of this compound on the NF-κB pathway is a well-documented mechanism for its anti-inflammatory and anti-cancer activities. This compound has been shown to inhibit NF-κB activity in various cell types. In human gastric cancer cells, this compound treatment resulted in the inhibition of the NF-κB signaling pathway. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of NF-κB-dependent genes involved in inflammation and tumor progression, such as matrix metalloproteinases (MMPs). While some studies show this compound directly inhibits NF-κB, others suggest this can be an indirect effect of its modulation of upstream kinases like MAPK.
Quantitative Data: this compound's Impact on NF-κB Pathway Components
| Cell Line | Treatment/Stimulus | This compound Conc. | Effect on NF-κB Pathway | Outcome | Reference |
| Human Gastric Cancer (AGS) | This compound | Not specified | Inhibition of NF-κB signaling | Induction of apoptosis | |
| Glioma Cells | Not specified | Not specified | Inhibition of NF-κB activity | Reduced expression of MMPs | |
| MCF-7 (Breast Cancer) | This compound | Not specified | Slightly reduced NF-κB-dependent transcriptional activity | Reduced cell growth |
Visualization of this compound's Action on NF-κB Pathway
Caption: this compound blocks the canonical NF-κB activation pathway.
Integrated Signaling Network and Pathway Crosstalk
The MAPK, STAT3, and NF-κB pathways do not operate in isolation; they form a complex, interconnected network. This compound's impact on one pathway can have cascading effects on the others. For instance, in gastric cancer cells, the activation of MAPK by this compound appears to be an upstream event that subsequently leads to the inhibition of both STAT3 and NF-κB. This suggests a regulatory hierarchy where MAPK acts as a master switch. The anti-inflammatory effects of this compound, primarily mediated by NF-κB inhibition, can also be enhanced by its suppression of the p38 MAPK pathway, which is also involved in inflammatory responses.
Visualization of the Integrated Signaling Network
Caption: Crosstalk between MAPK, STAT3, and NF-κB pathways modulated by this compound.
Experimental Protocols
This section provides a generalized framework for the key experimental methodologies used to investigate the effects of this compound on the signaling pathways discussed.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as AGS (gastric), MCF-7 (breast), or SKBR-3 (breast) are commonly used. Non-tumorigenic lines like RWPE-1 (prostate) can be used for comparison.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: this compound is dissolved in dimethylsulfoxide (DMSO) to create a stock solution and stored at -20°C. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid toxicity.
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 24, 48 hours).
Western Blotting for Protein Phosphorylation
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ).
Cell Viability (MTT) Assay
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5x10³ cells/well.
-
Treatment: After 24 hours, cells are treated with various concentrations of this compound for the specified duration.
-
MTT Addition: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Flow Cytometry for Apoptosis and ROS
-
Apoptosis (Annexin V/PI Staining):
-
After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
After incubation in the dark, cells are analyzed by flow cytometry. Early apoptotic cells are Annexin V-positive/PI-negative, and late apoptotic cells are positive for both.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Cells are treated with this compound for a specified time.
-
The cells are then incubated with a DCFH-DA probe (e.g., 10 µM) for 30 minutes at 37°C.
-
After incubation, cells are washed, harvested, and resuspended in PBS.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.
-
Conclusion and Future Directions
This compound is a potent modulator of the MAPK, STAT3, and NF-κB signaling pathways. Its ability to inhibit pro-inflammatory and pro-proliferative signals through the suppression of NF-κB and STAT3 activation underscores its therapeutic potential in cancer and inflammatory disorders. The compound's context-dependent effects on the MAPK pathway highlight the complexity of its biological actions and suggest that its therapeutic application may need to be tailored to specific pathological conditions.
Future research should focus on elucidating the direct molecular targets of this compound within these cascades. Investigating the interplay between this compound's estrogenic activity and its modulation of these signaling pathways will also provide a more complete picture of its mechanism of action. Furthermore, in vivo studies and clinical trials are necessary to validate these in vitro findings and to establish the efficacy and safety of this compound as a potential therapeutic agent for drug development.
References
Unraveling the Genetic Blueprint for Glycitein Synthesis in Soybean: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycitein, a unique O-methylated isoflavone found predominantly in soybeans, has garnered significant attention for its potential health benefits, including antioxidant and anti-cancer properties. Understanding the genetic basis of its synthesis is paramount for developing soybean varieties with enhanced this compound content and for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the key genes governing this compound biosynthesis in soybean (Glycine max), detailed experimental protocols for their identification and characterization, and a summary of quantitative data to facilitate comparative analysis.
The this compound Biosynthesis Pathway: A Genetic Overview
The synthesis of this compound is a specialized branch of the well-characterized isoflavone metabolic pathway. It begins with the amino acid phenylalanine and involves a series of enzymatic reactions. While the initial steps leading to the formation of the isoflavone core are shared with other isoflavones like genistein and daidzein, the final, specific steps to produce this compound are catalyzed by a distinct set of enzymes.
The core genes identified as responsible for the synthesis of this compound in soybean are:
-
Isoflavone Synthase (IFS): This cytochrome P450 enzyme is a critical catalyst in the general isoflavone pathway, converting flavanones to isoflavones.[1][2] In soybean, two genes, IFS1 and IFS2, have been identified and shown to be crucial for the production of all isoflavones, including the precursors to this compound.[3][4]
-
Flavonoid 6-hydroxylase (F6H): This enzyme, encoded by the gene Glyma.11G108300 (also referred to as F6H4 or GmGLY1), is a key determinant in the this compound-specific branch of the pathway.[5] It catalyzes the hydroxylation of the isoflavone precursor at the 6-position.
-
Isoflavone O-methyltransferase (IOMT): The final step in this compound synthesis is the methylation of the hydroxyl group introduced by F6H. The gene Glyma.01G004200 (designated as IOMT3) has been identified as encoding the specific O-methyltransferase responsible for this reaction.
The interplay of these genes determines the flux through the this compound synthesis pathway, and their expression levels are critical in dictating the final concentration of this compound in different soybean tissues and developmental stages.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the genes involved in this compound synthesis. This data is essential for researchers aiming to modulate this compound content in soybean.
Table 1: Impact of Gene Overexpression and Knockout on Isoflavone Content in Soybean Hairy Roots
| Genetic Modification | Target Gene | Change in this compound Content | Change in Daidzein Content | Reference |
| Overexpression | GmGLY1 (F6H4) | Increased | Decreased | |
| CRISPR/Cas9 Knockout | GmGLY1 (F6H4) | Decreased | Increased | |
| Co-expression | F6H4 and IOMT3 | Increased malonylglycitin | Not specified |
Table 2: Gene Expression Profiles in Different Soybean Tissues
| Gene | Tissue with Highest Expression | Reference |
| IFS1 | Root and seed coat | |
| IFS2 | Embryos and seed pods | |
| F6H4 (GmGLY1) | Seed hypocotyl (peaking at stage IV of development) |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to identify and characterize the genes involved in this compound synthesis.
Identification of Candidate Genes via Mutant Screening and SNP Mapping
This protocol outlines a forward genetics approach to identify genes based on a mutant phenotype (e.g., absence of this compound).
Experimental Workflow:
-
Mutant Screening: Screen a mutagenized soybean population (e.g., EMS-treated) or a collection of natural landraces for individuals with altered isoflavone profiles, specifically the absence or significant reduction of this compound. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
-
Genetic Mapping: Cross the mutant line with a wild-type line to generate an F2 mapping population.
-
Phenotyping: Analyze the isoflavone content of each individual in the F2 population using HPLC to segregate them based on the presence or absence of this compound.
-
Genotyping and SNP Identification: Extract genomic DNA from the F2 population. Perform whole-genome resequencing or use SNP arrays to identify single nucleotide polymorphisms (SNPs) that are polymorphic between the parental lines.
-
Quantitative Trait Locus (QTL) Analysis: Correlate the phenotypic data (this compound content) with the genotypic data (SNP markers) to identify the chromosomal region (QTL) associated with the mutant phenotype.
-
Candidate Gene Identification: Within the identified QTL, search for candidate genes with annotations related to flavonoid biosynthesis (e.g., P450s, methyltransferases).
-
Gene Structure Analysis: Sequence the candidate genes in the mutant and wild-type parents to identify mutations (e.g., insertions, deletions, premature stop codons) that could explain the loss of function.
Diagram of Mutant Screening and SNP Mapping Workflow:
Functional Characterization using Agrobacterium rhizogenes-mediated Hairy Root Transformation
This protocol allows for rapid functional validation of candidate genes by observing the effects of their overexpression or silencing in soybean roots.
Experimental Protocol:
-
Vector Construction: Clone the full-length cDNA of the candidate gene (e.g., F6H4, IOMT3) into a binary vector suitable for plant transformation, under the control of a strong constitutive promoter (e.g., CaMV 35S). For gene silencing, an RNAi construct can be designed.
-
Transformation of Agrobacterium rhizogenes: Introduce the constructed vector into a competent A. rhizogenes strain (e.g., K599) via electroporation or the freeze-thaw method.
-
Soybean Seedling Preparation: Germinate sterile soybean seeds on appropriate media.
-
Infection: Inoculate the cotyledons or hypocotyls of young soybean seedlings with the transformed A. rhizogenes.
-
Co-cultivation and Hairy Root Induction: Co-cultivate the infected explants in the dark for several days on a suitable medium to allow for T-DNA transfer and hairy root induction.
-
Selection and Regeneration: Transfer the explants to a selective medium containing an appropriate antibiotic to inhibit bacterial growth and allow for the proliferation of transgenic hairy roots.
-
Analysis of Transgenic Roots:
-
Molecular Confirmation: Confirm the presence of the transgene in the hairy roots using PCR or qRT-PCR.
-
Metabolite Analysis: Harvest the transgenic hairy roots and analyze their isoflavone content, particularly this compound, using HPLC. Compare the results with control roots transformed with an empty vector.
-
Diagram of Hairy Root Transformation Workflow:
Gene Editing using CRISPR/Cas9
This powerful technique allows for precise knockout of target genes to confirm their function.
Experimental Protocol:
-
Guide RNA (gRNA) Design and Vector Construction: Design gRNAs specific to the target gene (e.g., GmGLY1) and clone them into a CRISPR/Cas9 vector for plant expression.
-
Agrobacterium tumefaciens-mediated Transformation: Transform the CRISPR/Cas9 construct into A. tumefaciens.
-
Soybean Transformation: Use an established soybean transformation protocol (e.g., cotyledonary node method) to deliver the CRISPR/Cas9 machinery into soybean embryos.
-
Regeneration and Selection of Transgenic Plants: Regenerate whole transgenic plants (T0 generation) on selective media.
-
Mutation Detection: Screen the T0 plants for mutations at the target site using PCR followed by sequencing or restriction enzyme digestion assays.
-
Phenotypic Analysis: Analyze the isoflavone profile of the confirmed mutant plants (and their progeny) using HPLC to determine the effect of the gene knockout on this compound synthesis.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the transcript levels of the identified genes in different tissues and at various developmental stages.
Experimental Protocol:
-
RNA Extraction: Isolate total RNA from various soybean tissues (e.g., roots, leaves, stems, seeds at different developmental stages).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Primer Design: Design gene-specific primers for the target genes (IFS, F6H4, IOMT3) and a stable reference gene for normalization (e.g., Actin).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with the cDNA, primers, and a suitable SYBR Green master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in different tissues, normalized to the reference gene.
Signaling Pathway Diagram
The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound in soybean.
Conclusion
The identification and characterization of the genes IFS1/2, F6H4 (GmGLY1), and IOMT3 have provided a solid foundation for understanding and manipulating this compound synthesis in soybean. The experimental protocols detailed in this guide offer a roadmap for researchers to further investigate the regulation of this pathway and to develop soybean varieties with enhanced nutritional and pharmaceutical value. Future research should focus on elucidating the transcriptional regulation of these key genes and exploring the environmental factors that influence their expression, ultimately leading to the development of soybeans with consistently high levels of beneficial this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Multiplex CRISPR/Cas9‐mediated metabolic engineering increases soya bean isoflavone content and resistance to soya bean mosaic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Glycitein Extraction and Purification from Soy Germ
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycitein is an O-methylated isoflavone found in soy products, accounting for 5-10% of the total isoflavones.[1] It has garnered interest for its potential biological activities, including weak estrogenic effects.[1][2] Soy germ is a particularly rich source of isoflavones, making it an ideal starting material for the extraction and purification of this compound. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from soy germ for research and development purposes.
Data Presentation
Table 1: Comparison of this compound Extraction Parameters from Soy Germ
| Parameter | Method 1: Acid Hydrolysis & Solvent Extraction | Method 2: Ethanol-Alkaline Extraction | Method 3: Optimized Ethanol Extraction |
| Starting Material | Soy Germ | Defatted Soy Germ Flour | Soy Germ |
| Solvent(s) | 0.1 N HCl, Acetonitrile, 80% Ethanol | 65% Ethanol, pH 9 | 80% (v/v) Ethanol |
| Solid to Liquid Ratio | 1:10 (g/mL) for hydrolysis | 1:15 (g/mL) | Not Specified |
| Temperature | 98°C (hydrolysis), 50°C (evaporation) | 70°C | 30°C |
| Extraction Time | 2 hours (hydrolysis) | 60 minutes | 2 hours |
| Reported Yield/Purity | 99% purity[2] | 94.34% extraction yield of total isoflavones | Maximum extraction of isoflavones |
| Reference | Song et al. (1999) | Unspecified study cited in | Unspecified study cited in |
Table 2: Purification and Analytical Parameters for this compound
| Parameter | Method: Column Chromatography & HPLC Analysis |
| Purification Method | Sephadex LH-20 Column Chromatography |
| Eluent | 50% Ethanol |
| Final Purity | 99% |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
| Column | C-18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile, both with 0.1% formic acid |
| Detection | UV-VIS or Diode Array Detector (DAD) at 254 nm |
| Storage of Purified this compound | Crystalline solid at -20°C for ≥ 4 years |
| Storage of Stock Solution | In DMSO at -80°C for 6 months or -20°C for 1 month (protect from light) |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound via Acid Hydrolysis
This protocol is adapted from the method described by Song et al. (1999) and is designed to isolate this compound in its aglycone form with high purity.
1. Materials and Reagents:
-
Soy germ
-
0.1 N Hydrochloric acid (HCl)
-
Acetonitrile
-
Ethanol (for 80% and 50% solutions)
-
Whatman No. 42 filter paper
-
Sephadex LH-20
-
Glass chromatography column (e.g., 2.5 cm x 50 cm)
-
Rotary evaporator
-
Freeze-dryer
2. Hydrolysis and Extraction Procedure:
-
Weigh 10 g of soy germ and place it in a suitable flask.
-
Add 100 mL of 0.1 N HCl.
-
Heat the mixture at 98°C for 2 hours with stirring. This step hydrolyzes the isoflavone glycosides to their aglycone forms.
-
After cooling, extract the mixture with acetonitrile.
-
Filter the extract through Whatman No. 42 filter paper to remove solid debris.
-
Dry the filtrate using a rotary evaporator at 50°C.
3. Purification by Column Chromatography:
-
Dissolve the dried residue in 80% ethanol.
-
Apply the dissolved residue to a Sephadex LH-20 column (2.5 cm x 50 cm) pre-equilibrated with 50% ethanol.
-
Elute the column with 50% ethanol.
-
Collect fractions and monitor for the this compound peak using HPLC analysis.
-
Pool the fractions containing pure this compound.
-
Freeze-dry the collected peak to obtain purified this compound.
4. Purity Confirmation:
-
Confirm the identity and purity of the isolated this compound using HPLC, UV spectral analysis, melting point, and mass spectrum analysis. A purity of 99% has been achieved with this method.
Protocol 2: Optimized Ethanol-Based Extraction of Total Isoflavones
This protocol focuses on maximizing the extraction of total isoflavones from soy germ using an optimized ethanol-based method. This extract can then be further processed for this compound purification or used for applications requiring a mixture of isoflavones.
1. Materials and Reagents:
-
Soy germ
-
80% (v/v) Ethanol
-
Filtration apparatus
2. Extraction Procedure:
-
Grind soy germ to a fine powder to increase the surface area for extraction.
-
Mix the soy germ powder with 80% (v/v) ethanol.
-
Maintain the extraction at 30°C for 2 hours with continuous agitation.
-
After extraction, separate the liquid extract from the solid residue by filtration or centrifugation.
-
The resulting liquid is a crude extract of isoflavones.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound in extracts, adapted from several sources.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Methanol and Dimethyl sulfoxide (DMSO) for standard preparation
2. HPLC System and Conditions:
-
System: HPLC with a UV-VIS or Diode Array Detector (DAD).
-
Column: C-18 reverse phase column (e.g., 100 x 3.0 mm, 3.5-µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5-20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound standard by dissolving it in a mixture of Methanol:DMSO (70:30 v/v).
-
Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1.5–150 µg/mL).
-
Sample Preparation: Dilute the soy germ extract in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the this compound standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
Application Note: LC-MS/MS Analysis of Glycitein and its Metabolites in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycitein is a methoxylated isoflavone found predominantly in soy products. As a phytoestrogen, its metabolism and excretion are of significant interest in nutrition, pharmacology, and drug development. Understanding the metabolic fate of this compound is crucial for evaluating its bioavailability and potential physiological effects. This application note provides a detailed protocol for the quantitative analysis of this compound and its major metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary metabolites of this compound include dihydrothis compound, 6-O-methyl-equol, 5'-O-methyl-O-desmethylangolensin, and dihydro-6,7,4'-trihydroxyisoflavone[1]. In urine, these compounds are primarily present as glucuronide and sulfate conjugates and require enzymatic hydrolysis prior to extraction and analysis.
Metabolic Pathway of this compound
Following ingestion, this compound undergoes metabolism by gut microflora. The initial step is the reduction of this compound to dihydrothis compound. Subsequent metabolic transformations lead to the formation of various metabolites, which are then conjugated in the liver and excreted in the urine.
Metabolic pathway of this compound.
Experimental Workflow
The analytical workflow involves urine sample collection, enzymatic hydrolysis to cleave conjugated metabolites, solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS.
Experimental workflow for LC-MS/MS analysis.
Experimental Protocols
1. Urine Sample Preparation
This protocol is adapted from established methods for isoflavone analysis in urine.
-
Materials:
-
Urine samples, stored at -80°C
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium acetate buffer (1 M, pH 5.0)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
-
Formic acid
-
Acetone
-
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
To 2.5 mL of urine, add 0.5 mL of acetonitrile and 0.5 mL of methanol.
-
Vortex for 1 minute and centrifuge at 4,700 x g for 15 minutes at room temperature.
-
Transfer the clear supernatant to a new tube.
-
Add 100 µL of 1 M sodium acetate buffer (pH 5.0) and 40 µL of β-glucuronidase/sulfatase.
-
Incubate the mixture for 18 hours at 37°C.
-
Condition an Oasis HLB SPE cartridge with 6 mL of methanol followed by 6 mL of 0.1% formic acid in water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of a mixture of methanol, acetone, and formic acid (4.5:4.5:1, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Parameters (suggested):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL
-
-
MS/MS Parameters (suggested):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Data Presentation
Table 1: Suggested MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 285.1 | 270.1 | 25 |
| 285.1 | 153.1 | 35 | |
| Dihydrothis compound | 287.1 | 272.1 | 25 |
| 287.1 | 153.1 | 35 | |
| 6-O-methyl-equol | 257.1 | 151.1 | 30 |
| 257.1 | 121.1 | 40 | |
| 5'-O-methyl-O-desmethylangolensin | 273.1 | 137.1 | 30 |
| 273.1 | 121.1 | 40 | |
| Dihydro-6,7,4'-trihydroxyisoflavone | 273.1 | 153.1 | 30 |
| 273.1 | 121.1 | 40 |
Note: The MRM transitions and collision energies provided are suggested starting points and should be optimized for the specific instrument used.
Table 2: Quantitative Data of this compound in Human Urine
| Study | Population | Intake | Analyte | Mean Urinary Concentration/Excretion |
| Maskarinec G, et al. (1998) | Multiethnic women | Dietary soy | This compound | 0.00640 ± 0.0128 µmol/mmol creatinine[2] |
| Izumi T, et al. (2000) | 7 men, 7 women | 4.5 µmol/kg body weight from soymilk or soygerm | This compound | ~55% of ingested dose excreted in 48 hours[3] |
| Richelle M, et al. (2007) | Healthy young Caucasian men | 55.24 mg isoflavones (31% this compound) | This compound | Urinary Tmax: 12.7 h[4][5] |
| Shelnutt SR, et al. (2002) | 12 volunteers | Soy beverage (1 mg/kg genistein, 0.6 mg/kg daidzein) | This compound | 19.0 ± 1.2% of ingested dose recovered in urine |
Logical Relationships
The relationship between analyte concentration and instrument response is fundamental to quantitative analysis. A calibration curve is constructed to establish this relationship, which should be linear over the desired concentration range.
Relationship for quantitative analysis.
This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites in urine. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and metabolic pathway information, will be a valuable resource for researchers in the fields of nutrition, pharmacology, and drug metabolism. Accurate and reliable quantification of these compounds is essential for understanding the biological effects of soy isoflavones.
References
- 1. Metabolism of this compound (7,4'-dihydroxy-6-methoxy-isoflavone) by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urinemetabolome.ca [urinemetabolome.ca]
- 3. Urinary disposition of the soybean isoflavones daidzein, genistein and this compound differs among humans with moderate fecal isoflavone degradation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Estrogenic Activity of Glycitein Using a Cell-Based Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycitein, a methoxylated isoflavone found in soy products, is known to possess phytoestrogenic properties.[1][2][3][4] Like other isoflavones such as genistein and daidzein, this compound can bind to estrogen receptors (ERs) and mimic the effects of endogenous estrogens, albeit typically with weaker activity.[1] The estrogenic activity of compounds like this compound is of significant interest in the fields of nutrition, pharmacology, and toxicology due to their potential therapeutic applications and endocrine-disrupting capabilities.
This document provides a detailed protocol for a cell-based reporter gene assay to quantify the estrogenic activity of this compound. This assay utilizes a human cell line, such as the MCF-7 breast cancer cell line, which endogenously expresses estrogen receptors. These cells are transfected with a reporter construct containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase). Upon binding of an estrogenic compound to the ER, the receptor-ligand complex translocates to the nucleus, binds to the ERE, and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is directly proportional to the estrogenic activity of the compound.
Estrogen Receptor Signaling Pathway
Estrogens, and their mimics, primarily exert their effects through the estrogen receptor (ER), which has two main subtypes: ERα and ERβ. The classical, or genomic, signaling pathway involves the binding of the ligand to the ER in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The dimerized receptor then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. Non-genomic pathways also exist, where ERs can activate intracellular signaling cascades, but the reporter assay described herein primarily measures the genomic activity.
Experimental Workflow
The experimental workflow for the cell-based estrogenicity assay is a multi-step process that begins with cell culture and ends with data analysis. The key stages include seeding the cells, preparing and adding the test compounds, incubating the cells, lysing the cells, and measuring the reporter gene activity.
Materials and Methods
Cell Line:
-
MCF-7 (human breast adenocarcinoma cell line) stably transfected with an ERE-luciferase reporter construct. Other suitable cell lines expressing ER and transfected with a similar reporter system can also be used.
Reagents:
-
This compound (≥98% purity)
-
17β-Estradiol (E2) (positive control)
-
Dimethyl sulfoxide (DMSO) (vehicle)
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent
-
Cell lysis buffer
Equipment:
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Multi-channel pipette
-
96-well white, clear-bottom cell culture plates
-
Microplate reader
Experimental Protocol
1. Cell Culture and Seeding: a. Maintain MCF-7 ERE-Luc cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator. The use of charcoal-stripped FBS is crucial to remove endogenous estrogens. b. When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium. c. Count the cells and adjust the density to 1 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white, clear-bottom plate. e. Incubate for 24 hours to allow cells to attach.
2. Preparation of Test Compounds: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare a 1 mM stock solution of 17β-Estradiol (E2) in DMSO. c. Prepare serial dilutions of this compound and E2 in phenol red-free DMEM to achieve the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.1%. A vehicle control (0.1% DMSO in medium) must be included.
3. Cell Treatment: a. After 24 hours of incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared test compound dilutions (this compound, E2, and vehicle control) to the respective wells. Each concentration should be tested in triplicate. c. Incubate the plate for another 24-48 hours at 37°C and 5% CO2.
4. Luciferase Assay: a. After the incubation period, remove the treatment medium and wash the cells once with 100 µL of PBS per well. b. Add 20 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. c. Add 100 µL of luciferase assay reagent to each well. d. Immediately measure the luminescence using a luminometer with an integration time of 1-10 seconds per well.
Data Presentation and Analysis
The raw data will be in the form of relative light units (RLUs). The data should be organized in a tabular format for clear comparison. The estrogenic activity is typically expressed as the fold induction of luciferase activity compared to the vehicle control.
Table 1: Dose-Response of this compound and 17β-Estradiol on ERE-Luciferase Reporter Activity
| Treatment | Concentration (M) | Mean RLU (n=3) | Standard Deviation | Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | - | 1,500 | 150 | 1.0 |
| 17β-Estradiol | 1.00E-12 | 5,000 | 450 | 3.3 |
| 1.00E-11 | 25,000 | 2,100 | 16.7 | |
| 1.00E-10 | 150,000 | 12,500 | 100.0 | |
| 1.00E-09 | 300,000 | 25,000 | 200.0 | |
| 1.00E-08 | 310,000 | 28,000 | 206.7 | |
| This compound | 1.00E-08 | 2,500 | 200 | 1.7 |
| 1.00E-07 | 15,000 | 1,300 | 10.0 | |
| 1.00E-06 | 75,000 | 6,500 | 50.0 | |
| 1.00E-05 | 120,000 | 11,000 | 80.0 | |
| 1.00E-04 | 90,000 | 8,000 | 60.0 |
Data Analysis:
-
Calculate the mean and standard deviation of the RLU values for each treatment group.
-
Calculate the fold induction by dividing the mean RLU of each treatment by the mean RLU of the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration to generate dose-response curves.
-
From the dose-response curves, calculate the EC50 (half-maximal effective concentration) for both this compound and E2.
-
The relative estrogenic potency of this compound can be calculated by dividing the EC50 of E2 by the EC50 of this compound.
Expected Results and Interpretation
Based on existing literature, this compound is expected to exhibit a dose-dependent increase in luciferase activity, confirming its estrogenic properties. However, the potency of this compound is anticipated to be significantly lower than that of 17β-estradiol, as reflected by a higher EC50 value. At very high concentrations, some phytoestrogens may exhibit inhibitory or cytotoxic effects, which could lead to a decrease in the reporter signal. It is important to perform a cell viability assay in parallel to distinguish between a lack of estrogenic activity and cytotoxicity.
Conclusion
This cell-based reporter gene assay provides a robust and sensitive method for quantifying the estrogenic activity of this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data to characterize the endocrine-disrupting or therapeutic potential of this and other phytoestrogens. The use of a standardized protocol is essential for comparing the relative potencies of different compounds and for contributing to a better understanding of their biological effects.
References
Application Notes and Protocols: Glycitein in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycitein, an O-methylated isoflavone found in soy products, has emerged as a promising natural compound with neuroprotective properties. Its potential therapeutic applications in neurodegenerative diseases are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities. These application notes provide a comprehensive overview of the use of this compound in various neurodegenerative disease models, complete with detailed experimental protocols and a summary of key quantitative data.
I. Application in Alzheimer's Disease Models
This compound has demonstrated efficacy in mitigating the toxic effects of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. The primary model discussed is the transgenic Caenorhabditis elegans (C. elegans) strain expressing human Aβ.
Quantitative Data Summary: Alzheimer's Disease Model
| Model System | Key Parameters | This compound Concentration | Results | Reference |
| Transgenic C. elegans (CL4176) | Aβ-induced paralysis | 100 µg/mL | Delayed paralysis; PT50 increased from 2.6h to 3.3h | [1][2] |
| Hydrogen peroxide levels | 100 µg/mL | Reduced levels to 68.9% of control | [1][2] | |
| Aβ deposition | 100 µg/mL | Significantly reduced the number of Aβ deposits | [1] |
Experimental Protocol: C. elegans Aβ-Induced Paralysis Assay
This protocol is adapted from studies using the transgenic C. elegans strain CL4176, which expresses human Aβ1-42 in muscle cells upon temperature induction, leading to paralysis.
Materials:
-
C. elegans strain CL4176
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
This compound
-
Vehicle (e.g., DMSO)
-
M9 buffer
-
Synchronized C. elegans eggs
Procedure:
-
Preparation of this compound Plates:
-
Prepare NGM agar plates.
-
Once the agar has cooled but is still molten, add this compound to a final concentration of 100 µg/mL. Ensure the vehicle concentration is consistent across all plates and does not exceed a level toxic to the worms.
-
Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.
-
-
Synchronization of C. elegans:
-
Grow CL4176 worms on standard NGM plates at 16°C.
-
To obtain a synchronized population of eggs, either dissolve gravid adult worms in a bleach/NaOH solution or allow adults to lay eggs on a fresh plate for a few hours and then remove the adults.
-
-
Treatment and Induction:
-
Place the synchronized eggs onto the this compound-containing and control NGM plates.
-
Incubate the plates at 16°C for 38-48 hours.
-
To induce Aβ expression, upshift the temperature to 23-25°C.
-
-
Paralysis Scoring:
-
Begin scoring for paralysis at regular intervals (e.g., every hour) after the temperature upshift.
-
A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Continue scoring until all worms on the control plates are paralyzed.
-
-
Data Analysis:
-
Calculate the percentage of non-paralyzed worms at each time point.
-
The time at which 50% of the worms are paralyzed (PT50) can be determined to compare the effects of this compound treatment to the control.
-
Experimental Workflow: C. elegans Paralysis Assay
References
- 1. Soy isoflavone this compound protects against beta amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soy isoflavone this compound protects against beta amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Glycitein as a Ligand in Estrogen Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycitein, a naturally occurring isoflavone found in soy products, has garnered significant interest in the scientific community for its potential estrogenic activity.[1][2][3] As a phytoestrogen, its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERs), specifically ERα and ERβ, and modulate downstream signaling pathways.[3][4] This property makes this compound a valuable tool for studying estrogen receptor function and a potential candidate for drug development in hormone-dependent conditions. These application notes provide detailed protocols and data for the use of this compound as a ligand in estrogen receptor binding assays, offering a framework for researchers to investigate its binding affinity and mechanism of action.
Data Presentation
The following table summarizes the quantitative data on the binding affinity of this compound and other relevant compounds to the estrogen receptor, as determined by competitive binding assays.
| Compound | Concentration to Displace 50% of [3H]estradiol (IC50) | Receptor Source | Reference |
| This compound | 3.94 µM | B6D2F1 mouse uterine cytosol | |
| Daidzein | 4.00 µM | B6D2F1 mouse uterine cytosol | |
| Genistein | 0.22 µM | B6D2F1 mouse uterine cytosol | |
| 17β-estradiol | 1.09 nM | B6D2F1 mouse uterine cytosol | |
| Diethylstilbestrol (DES) | 1.15 nM | B6D2F1 mouse uterine cytosol |
Signaling Pathways
This compound, upon binding to estrogen receptors, can initiate a cascade of signaling events, influencing gene transcription and cellular processes. The classical mechanism involves the ligand-receptor complex translocating to the nucleus and binding to estrogen response elements (EREs) on DNA, thereby regulating gene expression. Additionally, non-genomic pathways can be activated, involving membrane-associated estrogen receptors that trigger rapid intracellular signaling cascades like the MAPK and PI3K/AKT pathways.
Caption: Estrogen Receptor Signaling Pathway for this compound.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay Using this compound
This protocol is designed to determine the binding affinity of this compound for estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, such as [3H]17β-estradiol, for binding to the receptor.
Materials:
-
This compound: High purity (>98%)
-
Radiolabeled Ligand: [3H]17β-estradiol
-
Unlabeled 17β-estradiol: For determining non-specific binding
-
Estrogen Receptor Source: e.g., uterine cytosol from immature female mice or commercially available recombinant human ERα or ERβ
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA and molybdate
-
Wash Buffer: Tris-HCl buffer (pH 7.4)
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in the assay buffer to obtain a range of concentrations.
-
Prepare a working solution of [3H]17β-estradiol in the assay buffer at a concentration close to its Kd for the estrogen receptor.
-
Prepare a high concentration solution of unlabeled 17β-estradiol for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Estrogen receptor preparation, [3H]17β-estradiol, and assay buffer.
-
Non-specific Binding: Estrogen receptor preparation, [3H]17β-estradiol, and a saturating concentration of unlabeled 17β-estradiol.
-
Competitive Binding: Estrogen receptor preparation, [3H]17β-estradiol, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]17β-estradiol as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand, by fitting the data to a sigmoidal dose-response curve.
-
The binding affinity (Ki) of this compound can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Competitive ER Binding Assay.
Conclusion
These application notes provide a comprehensive guide for researchers interested in studying the interaction of this compound with estrogen receptors. The provided data and protocols offer a solid foundation for initiating and conducting robust binding assays. The biphasic response observed for this compound, where it can act as an agonist at low concentrations and an antagonist at higher concentrations, highlights the importance of careful dose-response studies. Further investigation into the differential binding and activation of ERα and ERβ by this compound will be crucial for elucidating its full therapeutic potential.
References
Application Notes and Protocols for the Synthesis of Glycitein Derivatives
These application notes provide detailed protocols for the laboratory synthesis of glycitein and its derivatives, targeting researchers, scientists, and professionals in drug development. The document includes synthetic procedures, purification methods, and protocols for evaluating the biological activity of these compounds.
Data Presentation: Synthesis of this compound and its Glucoside Derivative
The following table summarizes the key quantitative data for the synthesis of this compound and a representative glucoside derivative.
| Compound | Starting Materials | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | 2,4,4′-trihydroxy-5-methoxydeoxybenzoin | N,N-dimethylformamide, Boron trifluoride diethyl etherate, Methanesulfonyl chloride | 5 hours | 70 °C | 85% | [1] |
| This compound 7-O-β-D-glucoside | This compound | Acetobromo-α-D-glucose, Potassium hydroxide | 5-6 hours | Room Temperature | >70% (general isoflavone glycosylation) | [2] |
| This compound 4'-O-β-D-glucoside | This compound | Lactobacillus delbrueckii, Glucose | 5 days | N/A | 5% | [3] |
| This compound 7-O-β-D-glucoside | This compound | Lactobacillus delbrueckii, Glucose | 5 days | N/A | 7% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (4′,7-Dihydroxy-6-methoxyisoflavone)
This protocol is adapted from a procedure utilizing a deoxybenzoin precursor.[1]
Materials:
-
2,4,4′-trihydroxy-5-methoxydeoxybenzoin
-
Anhydrous N,N-dimethylformamide (DMF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium acetate solution
-
70% Ethanol
-
Nitrogen gas supply
-
Round-bottom flask and condenser
-
Oil bath
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,4,4′-trihydroxy-5-methoxydeoxybenzoin (0.6 g, 2.19 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.
-
Slowly add boron trifluoride diethyl etherate (1.6 mL, 13.13 mmol) to the solution.
-
After stirring for 15 minutes at room temperature, add a solution of methanesulfonyl chloride (0.84 mL, 10.95 mmol) in anhydrous DMF (2 mL) dropwise.
-
Heat the reaction mixture in an oil bath at 70°C and stir for 5 hours.
-
Upon completion, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cooled saturated aqueous sodium acetate solution (50 mL) to precipitate the product.
-
Collect the solid precipitate by filtration.
-
Recrystallize the crude product from 70% ethanol to yield pure this compound as a yellow solid.
-
Characterize the final product using ¹H NMR and mass spectrometry.
Protocol 2: Synthesis of this compound 7-O-β-D-glucoside
This protocol is a general method for the glycosylation of isoflavones and can be adapted for this compound.
Materials:
-
This compound
-
Acetobromo-α-D-glucose
-
Potassium hydroxide (KOH) solution
-
Methanol
-
Ammonia solution
-
Phase transfer catalyst (e.g., tris(3,6-dioxaheptyl)amine - TDA-1)
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, water)
-
Chromatography apparatus (e.g., HPLC)
Procedure:
-
Acetylation: Dissolve this compound in a suitable solvent and add a phase transfer catalyst.
-
Add an aqueous solution of potassium hydroxide.
-
To this biphasic mixture, add acetobromo-α-D-glucose and stir vigorously at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 7-O-β-D-tetraacetylglucopyranosyl this compound.
-
Deacetylation: Dissolve the acetylated product in methanol.
-
Add a catalytic amount of ammonia solution and stir at room temperature for 5-6 hours to remove the acetyl groups.
-
Neutralize the reaction mixture and evaporate the solvent.
-
Purify the resulting this compound 7-O-β-D-glucoside by chromatography (e.g., preparative HPLC) to obtain the final product.
Protocol 3: Purification of Synthesized this compound Derivatives
Purification of the synthesized compounds is crucial for accurate biological evaluation. High-performance liquid chromatography (HPLC) is a commonly used method.
Materials and Equipment:
-
Crude synthesized this compound or derivative
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol, acetic acid)
-
Filtration membranes (0.45 µm)
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., methanol or DMSO).
-
Filter the solution through a 0.45 µm membrane to remove any particulate matter.
-
Set up the HPLC system with a C18 column.
-
Establish a suitable gradient elution method. A common method for isoflavones involves a mobile phase of water (often with a small percentage of acetic acid) and acetonitrile or methanol, with a gradient increasing the organic solvent concentration over time.
-
Inject the filtered sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm for isoflavones).
-
Collect the fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Confirm the purity of the final product by analytical HPLC.
Protocol 4: Evaluation of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 5: Evaluation of Estrogenic Activity (E-Screen Assay)
The E-Screen assay is a cell proliferation assay using the human breast cancer cell line MCF-7, which is estrogen receptor-positive, to assess the estrogenic or anti-estrogenic potential of compounds.
Materials:
-
MCF-7 human breast cancer cell line
-
Hormone-free cell culture medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)
-
Synthesized this compound derivatives dissolved in a suitable solvent
-
17β-estradiol (positive control)
-
Cell counting solution or method (e.g., trypan blue exclusion assay or a colorimetric proliferation assay)
-
Multi-well plates
Procedure:
-
Culture MCF-7 cells in a hormone-free medium for several days to deplete endogenous hormones.
-
Seed the cells in multi-well plates in the hormone-free medium.
-
After cell attachment, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control, a positive control (17β-estradiol), and a negative control (untreated cells).
-
Incubate the plates for a period of 6 days.
-
At the end of the incubation period, harvest the cells and determine the cell number in each well using a suitable cell counting method.
-
Compare the proliferation of cells treated with the this compound derivatives to the controls to determine their estrogenic activity.
Mandatory Visualizations
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be modulated by this compound and its derivatives.
Nrf2-ARE Signaling Pathway
Caption: Nrf2-ARE signaling pathway activation.
NF-κB Signaling Pathway
Caption: NF-κB signaling pathway inhibition.
MAPK Signaling Pathway
Caption: MAPK/ERK signaling pathway modulation.
STAT3 Signaling Pathway
Caption: STAT3 signaling pathway inhibition.
References
Application Notes & Protocols: Analytical Method Validation for Glycitein in Dietary Supplements
Introduction
Glycitein is a key isoflavone found in soy-based dietary supplements, recognized for its potential health benefits. To ensure the quality and consistency of these supplements, robust analytical methods for the accurate quantification of this compound are essential. This document provides detailed application notes and protocols for the validation of analytical methods for determining this compound in dietary supplements, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] These protocols are intended for researchers, scientists, and drug development professionals involved in the quality control of dietary supplements.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common and reliable techniques for the quantification of this compound. HPLC-UV offers a cost-effective and robust solution for routine quality control, while UPLC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentration levels.
Method Validation Parameters
According to ICH Q2(R1) guidelines, the following parameters must be evaluated during method validation to ensure the method is suitable for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: Ensures that the chromatographic system is suitable for the intended analysis.
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol describes a validated HPLC-UV method for the quantification of this compound in dietary supplements.
3.1.1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Dietary supplement samples containing this compound
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Acetic Acid in Water (A) and Acetonitrile (B) |
| Gradient Program | 0-15 min: 15-30% B; 15-20 min: 30-50% B; 20-25 min: 50-15% B; 25-30 min: 15% B (example) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
3.1.3. Sample Preparation
-
Accurately weigh a portion of the powdered dietary supplement.
-
Extract the this compound using a suitable solvent, such as 70% ethanol or methanol, through sonication or shaking.
-
For supplements containing this compound glycosides, an acid hydrolysis step (e.g., with HCl at 80°C) can be employed to convert the glycosides to the aglycone form (this compound).
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
3.1.4. Validation Data Summary
The following table summarizes typical validation parameters for an HPLC-UV method for this compound.
| Validation Parameter | Typical Value/Range |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 2% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Protocol 2: Quantification of this compound using UPLC-MS/MS
This protocol provides a more sensitive and selective method for this compound quantification using UPLC-MS/MS.
3.2.1. Equipment and Reagents
-
Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
All reagents listed in Protocol 1, but of UPLC or MS grade.
3.2.2. UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 UPLC (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transitions | Precursor ion (m/z) → Product ion (m/z) for this compound (e.g., m/z 285 → 270) |
3.2.3. Sample Preparation
Sample preparation is similar to the HPLC-UV method, but may require further dilution due to the higher sensitivity of the UPLC-MS/MS system.
3.2.4. Validation Data Summary
The following table summarizes typical validation parameters for a UPLC-MS/MS method for this compound.
| Validation Parameter | Typical Value/Range |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 5% |
| LOD | ~0.1 ng/mL |
| LOQ | ~0.5 ng/mL |
Visualizations
Experimental Workflow for Method Validation
References
In Vivo Animal Models to Study Glycitein's Anticancer Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycitein, an O-methylated isoflavone found in soy products, has garnered interest for its potential anticancer properties. Like other soy isoflavones such as genistein and daidzein, this compound has been investigated for its effects on various cancer cell types. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[1][2] This document provides a comprehensive overview of the current knowledge on this compound's anticancer effects and offers detailed protocols for its investigation using in vivo animal models. While in vivo research specifically isolating the effects of this compound is still emerging, this guide synthesizes available data and provides representative protocols based on studies of related compounds and standard xenograft models.
Data Presentation: In Vitro Efficacy of this compound
Quantitative data from in vitro studies provide a foundation for designing in vivo experiments. The following tables summarize the observed effects of this compound on various cancer cell lines.
Table 1: Effect of this compound on Breast Cancer Cell Lines
| Cell Line | Concentration | Effect | % Inhibition/Stimulation | Citation |
| SKBR-3 | < 10 mg/mL | Stimulation of cell growth | ~25% increase at 1 mg/mL | [1] |
| SKBR-3 | > 30 mg/mL | Inhibition of cell growth | ~50% at 40 mg/mL; ~75% at 100 mg/mL | [1] |
| SKBR-3 | 5 mg/mL | Stimulation of DNA synthesis | 278% increase | [1] |
| SKBR-3 | > 20 mg/mL | Inhibition of DNA synthesis | 52% inhibition at 20 mg/mL; 96% at 40 mg/mL | |
| MDA-MB-231 | Not specified | Potent inhibition of invasiveness | Not quantified |
Table 2: Effect of this compound on Gastric Cancer Cell Lines
| Cell Line | Concentration | Effect | Observations | Citation |
| AGS | Not specified | Cytotoxic effects | Induces apoptosis and G0/G1 cell cycle arrest |
Signaling Pathways Modulated by this compound
In vitro studies have identified key signaling pathways that are modulated by this compound in cancer cells. The MAPK/STAT3/NF-κB pathway is a significant target, particularly in gastric cancer. This compound has been shown to activate MAPKs while inhibiting STAT3 and NF-κB, leading to apoptosis and cell cycle arrest.
Experimental Protocols for In Vivo Studies
While specific in vivo studies on this compound are limited, protocols can be adapted from research on related soy isoflavones and standard xenograft models. The following are representative protocols for studying this compound's anticancer effects in vivo.
General Experimental Workflow for Xenograft Models
Protocol 1: Colon Cancer Xenograft Model
This protocol is adapted from a study on glyceollins, related soybean-derived phytoalexins, using the HCT116 human colon cancer cell line.
1. Materials and Reagents:
-
HCT116 human colon cancer cells
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (purity >98%)
-
Vehicle for administration (e.g., corn oil or 0.5% carboxymethylcellulose)
-
6-8 week old female BALB/c nude mice
-
Matrigel (optional, for enhancing tumor take)
2. Cell Culture and Preparation:
-
Culture HCT116 cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase and resuspend in serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel (optional).
3. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Grouping:
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., corn oil by oral gavage)
-
Group 2: Low-dose this compound (e.g., 1 mg/kg body weight)
-
Group 3: High-dose this compound (e.g., 4 mg/kg body weight)
-
Group 4: Positive control (e.g., 5-Fluorouracil)
-
5. Treatment Administration:
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 14-21 days).
6. Endpoint and Analysis:
-
Monitor mice for signs of toxicity and record body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Process tumor tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and molecular analysis (e.g., Western blot for proteins in the MAPK/STAT3/NF-κB pathway).
Table 3: Representative In Vivo Data for a Related Compound (Glyceollins) in a Colon Cancer Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 14 | Change vs. Control | p-value |
| Vehicle Control | - | ~400 | - | - |
| Glyceollins | 1 mg/kg | ~400 | No significant change | >0.05 |
| Glyceollins | 4 mg/kg | ~700 | Significant increase | <0.05 |
Note: This data is for glyceollins, not this compound, and indicates a potential for tumor promotion at higher doses in p53 wild-type HCT116 xenografts, a critical consideration for study design.
Protocol 2: Breast Cancer Xenograft Model
This is a representative protocol using the MDA-MB-231 triple-negative breast cancer cell line.
1. Materials and Reagents:
-
MDA-MB-231 human breast cancer cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle for administration
-
6-8 week old female BALB/c nude mice
2. Cell Culture and Preparation:
-
As described in Protocol 1, using MDA-MB-231 cells.
3. Tumor Implantation:
-
For a subcutaneous model, inject cells into the flank as in Protocol 1.
-
For an orthotopic model, inject 5 x 10^6 cells in 100 µL into the mammary fat pad.
4. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth as described in Protocol 1.
-
Randomize mice into treatment groups.
5. Treatment Administration:
-
Administer this compound or vehicle as determined by preliminary toxicology studies (e.g., daily oral gavage or intraperitoneal injection).
6. Endpoint and Analysis:
-
As described in Protocol 1. Analysis may also include assessment of metastasis to distant organs such as the lungs.
Protocol 3: Prostate Cancer Xenograft Model
This is a representative protocol using the LNCaP androgen-sensitive human prostate cancer cell line.
1. Materials and Reagents:
-
LNCaP human prostate cancer cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Vehicle for administration
-
6-8 week old male BALB/c nude mice
-
Matrigel
2. Cell Culture and Preparation:
-
As described in Protocol 1, using LNCaP cells. A 1:1 mixture with Matrigel is highly recommended for LNCaP cells.
3. Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 cells in 100 µL of cell/Matrigel suspension into the flank of each mouse.
4. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth as described in Protocol 1. LNCaP tumors may grow more slowly.
-
Randomize mice into treatment groups.
5. Treatment Administration:
-
Administer this compound or vehicle as planned.
6. Endpoint and Analysis:
-
As described in Protocol 1. Analysis may also include measuring serum levels of prostate-specific antigen (PSA) as a biomarker of tumor burden.
Conclusion
This compound shows promise as an anticancer agent based on in vitro evidence, particularly through its modulation of the MAPK/STAT3/NF-κB signaling pathway. However, a notable gap exists in the literature regarding its in vivo efficacy. The protocols outlined here provide a framework for researchers to investigate the anticancer effects of this compound in animal models of colon, breast, and prostate cancer. It is crucial to conduct dose-response and toxicity studies to determine the optimal and safe dosage of this compound for in vivo experiments. Furthermore, the unexpected tumor-promoting effects of the related compound glyceollin at high doses underscore the importance of careful study design and thorough investigation of dose-dependent effects. Future in vivo studies are essential to validate the therapeutic potential of this compound and to pave the way for its potential clinical application.
References
- 1. Inhibitory effects of O-methylated isoflavone this compound on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Glycitein in Fermented Soy Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycitein is an O-methylated isoflavone found in soy and its fermented products. As a phytoestrogen, this compound and its metabolites have garnered significant interest within the scientific community due to their potential therapeutic applications, including roles in cardiovascular health, cancer prevention, and management of metabolic syndromes. Fermentation of soy products can significantly alter the profile of isoflavones, often increasing the bioavailability of aglycones like this compound. Accurate quantification of this compound in these products is therefore crucial for research into their health benefits and for the development of soy-based functional foods and nutraceuticals.
This document provides detailed application notes and standardized protocols for the quantification of this compound in common fermented soy products: miso, natto, and tempeh. It includes a summary of reported this compound concentrations, comprehensive experimental procedures for sample preparation and analysis by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and an overview of the key signaling pathways influenced by this compound.
Quantitative Data of this compound in Fermented Soy Products
The concentration of this compound in fermented soy products can vary depending on the soybean variety, fermentation process, and analytical methodology used. The following table summarizes quantitative data from various studies, standardized to micrograms per gram (µg/g) of fresh weight (FW) for ease of comparison.
| Fermented Soy Product | Average this compound Content (µg/g FW) | Minimum this compound Content (µg/g FW) | Maximum this compound Content (µg/g FW) |
| Miso (Soybean Paste) | 7.1[1] | 2.0[1] | 37.0[1] |
| Tempeh | 183.7[2] | 9.0[2] | 518.0 |
| Natto | 7.0 | - | - |
| Fermented Tofu | - | - | - |
Experimental Protocols
A robust and validated analytical method is essential for the accurate quantification of this compound. The following protocols detail the steps for sample preparation and analysis using HPLC-UV and UPLC-MS/MS.
Protocol 1: Quantification of this compound using HPLC with UV Detection
This protocol is suitable for the routine quality control of this compound in fermented soy products.
1. Sample Preparation and Extraction
-
Homogenization: Weigh approximately 5-10 g of the fermented soy product (miso, natto, or tempeh) and homogenize it to a fine paste or powder. Lyophilization (freeze-drying) prior to grinding can improve extraction efficiency.
-
Extraction Solvent: Prepare an 80% methanol (MeOH) in water solution.
-
Extraction Procedure:
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80% MeOH.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% MeOH to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 85 15 20 50 50 25 20 80 30 85 15 | 35 | 85 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
3. Quantification
-
Standard Curve: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in 80% MeOH.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Calculation: Determine the concentration of this compound in the samples by comparing the peak area with the standard curve.
Protocol 2: High-Sensitivity Quantification of this compound using UPLC-MS/MS
This protocol is ideal for research applications requiring high sensitivity and specificity, particularly for detecting low concentrations of this compound and its metabolites.
1. Sample Preparation and Extraction
-
Follow the same sample preparation and extraction procedure as described in Protocol 1. For UPLC-MS/MS analysis, a further dilution of the final extract may be necessary depending on the concentration of this compound.
2. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A shorter gradient can often be used with UPLC systems.
Time (min) % A % B 0 95 5 5 50 50 7 5 95 9 5 95 9.1 95 5 | 12 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. A common transition is m/z 283 -> 268.
-
Instrument Parameters: Optimize cone voltage and collision energy for the specific instrument to achieve maximum sensitivity for the this compound MRM transition.
-
3. Quantification
-
Standard Curve: Prepare a series of this compound standards in the expected concentration range of the samples (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Analysis and Calculation: Analyze the standards and samples using the optimized UPLC-MS/MS method. Quantify this compound concentration based on the peak area of the specific MRM transition and the standard curve.
Signaling Pathways and Molecular Mechanisms
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for drug development and for elucidating the health benefits of fermented soy products.
Estrogen Receptor Signaling
This compound, as a phytoestrogen, can bind to estrogen receptors (ERα and ERβ), thereby mimicking or modulating the effects of endogenous estrogens. This interaction is a primary mechanism for its effects on hormone-dependent conditions.
MAPK, STAT3, and NF-κB Signaling Pathways
This compound has been shown to modulate inflammatory and cell proliferation pathways. It can activate the mitogen-activated protein kinase (MAPK) pathway while inhibiting the signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappaB (NF-κB) signaling pathways. This modulation can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
PPAR Signaling Pathway
This compound can act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. The PPAR signaling pathway is crucial in regulating lipid metabolism and inflammation. Activation of PPARs by this compound can contribute to its anti-inflammatory and metabolic health benefits.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of this compound in fermented soy products.
References
- 1. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean [foodandnutritionjournal.org]
Application Notes and Protocols for Studying Glycitein's Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of the isoflavone Glycitein on various cancer cell lines. The protocols detailed below cover key assays for assessing cell viability, apoptosis, cell cycle progression, migration, and invasion, along with methods for investigating the underlying molecular mechanisms.
Overview of this compound's Anticancer Effects
This compound, a methoxylated isoflavone found in soy products, has demonstrated notable anticancer properties in preclinical studies. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells. Furthermore, this compound has been shown to impede cancer cell migration and invasion, critical processes in tumor metastasis. These effects are often mediated through the modulation of key cellular signaling pathways.
Recommended Cell Lines
Based on existing research, the following human cancer cell lines are suitable for studying the effects of this compound:
-
AGS: A gastric adenocarcinoma cell line.
-
MCF-7: An estrogen receptor-positive (ER+) breast adenocarcinoma cell line.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line.
-
SKBR-3: A human breast cancer cell line that overexpresses HER2.
-
Prostate cancer cell lines (e.g., PC-3, LNCaP): For studying the effects on prostate cancer.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Effect |
| AGS | 30 | 24 | Significant cytotoxicity observed[1] |
| SKBR-3 | ~36.4 mM (for DNA synthesis) | Not Specified | IC50 for DNA synthesis inhibition |
| SKBR-3 | >30 mg/mL | Not Specified | Inhibition of cell growth |
Table 2: Cell Cycle Analysis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| AGS | 30 | 3, 6, 12, 24 | Increase | Decrease | No significant change |
Table 3: Apoptosis Analysis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % of Apoptotic Cells |
| AGS | 30 | Not Specified | Increased mitochondrial-related apoptosis[1] |
| MCF-7 | Not Specified | Not Specified | Increased apoptosis and reduced Bcl-2/Bax ratio[2] |
Experimental Protocols
General Cell Culture and this compound Treatment
Materials:
-
Selected cancer cell line (e.g., AGS, MCF-7, MDA-MB-231)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution prepared in DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed the cells in 6-well, 12-well, or 96-well plates at a predetermined density to achieve 70-80% confluency at the time of treatment.
-
Prepare various concentrations of this compound by diluting the stock solution in a serum-free medium. The final concentration of DMSO should not exceed 0.1% in the final culture volume.
-
Replace the culture medium with the this compound-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours). A vehicle control (medium with 0.1% DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathways
Protocol:
-
Treat cells with this compound, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-STAT3, STAT3, p-p65, p65, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Wound Healing (Scratch) Assay for Cell Migration
Protocol:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and add a fresh medium containing this compound.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Transwell Invasion Assay
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Seed cells in the upper chamber in a serum-free medium containing this compound.
-
Add a medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects on cancer cells.
This compound-Modulated Signaling Pathway
References
- 1. This compound induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of diverse dietary phytoestrogens on cell growth, cell cycle and apoptosis in estrogen-receptor-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Techniques for Measuring Glycitein's Impact on Bone Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction Glycitein is a soy-derived isoflavone, a class of compounds known as phytoestrogens, which have garnered interest for their potential benefits in bone metabolism. As a secondary metabolite found in soybeans, this compound's structural similarity to estrogen allows it to exert effects on bone cells, potentially mitigating bone loss associated with estrogen deficiency.[1][2] This document provides detailed protocols and application notes for assessing the impact of this compound on the differentiation of osteoblasts, the cells responsible for bone formation. The methodologies outlined herein are crucial for researchers investigating novel therapeutic agents for bone-related disorders like osteoporosis.
Mechanism of Action: Signaling Pathways
This compound promotes osteoblast differentiation by modulating key intracellular signaling pathways. Studies using bone marrow stem cells (BMSCs) and pre-osteoblastic cell lines (e.g., MC3T3-E1) have indicated that this compound's effects are mediated, at least in part, through the Transforming Growth Factor-β (TGF-β) and Protein Kinase B (AKT) signaling pathways.[1][3] Activation of these pathways leads to the upregulation of critical osteogenic transcription factors and proteins, driving the differentiation process from progenitor cells to mature, mineralizing osteoblasts.[1]
Caption: this compound-activated TGF-β and PI3K/AKT signaling pathways.
Experimental Workflow
A typical workflow for assessing this compound's effect on osteoblast differentiation involves several stages, from initial cell culture to specific endpoint assays that measure different stages of the differentiation process.
Caption: Workflow for assessing this compound's osteogenic effects.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on various markers of osteoblast differentiation.
Table 1: Effect of this compound on Osteoblast Proliferation and Protein Expression
| Cell Line | This compound Conc. | Measured Parameter | Observed Effect (% of Control) | Source |
|---|---|---|---|---|
| MC3T3-E1 | 10⁻⁶ M | Cell Proliferation | 95.1 ± 5.2% | |
| MC3T3-E1 | 10⁻⁶ M | Alkaline Phosphatase (ALP) Activity | 159 ± 12.7% |
| MC3T3-E1 | 10⁻⁷ M | Osteocalcin (OC) Production | 148 ± 8.6% | |
Table 2: Effect of this compound on Osteogenic Gene Expression
| Cell Line | This compound Conc. | Target Gene | Observed Effect | Source |
|---|---|---|---|---|
| BMSCs | 1 µM | Collagen Type I (Col I) | Significantly Promoted | |
| BMSCs | 5 µM | Collagen Type I (Col I) | Significantly Promoted | |
| Osteoblasts | 10 nM | Interleukin-6 (IL-6) | -53% (Decrease) |
| Osteoblasts | 10 nM | RANKL | -64% (Decrease) | |
Experimental Protocols
Detailed protocols for key assays are provided below.
Alkaline Phosphatase (ALP) Activity Assay (Early Differentiation)
This colorimetric assay quantifies the activity of ALP, an enzyme expressed early in osteoblast differentiation. It measures the conversion of p-nitrophenyl phosphate (pNPP) to the yellow product p-nitrophenol.
Protocol:
-
Cell Culture: Seed osteoprogenitor cells (e.g., MC3T3-E1) in a 24-well plate and culture in osteogenic differentiation medium with varying concentrations of this compound for 3-7 days.
-
Cell Lysis:
-
Wash the cell monolayer twice with phosphate-buffered saline (PBS).
-
Add 200 µL of 0.1% (v/v) Triton X-100 in PBS to each well to lyse the cells.
-
Incubate at 37°C for 15 minutes.
-
-
Enzyme Reaction:
-
Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
-
Add 100 µL of p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Stop Reaction: Add 50 µL of 1 N NaOH to each well to stop the reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Normalization: Determine the total protein content of the cell lysates using a BCA or Bradford protein assay. Normalize the ALP activity to the total protein content (e.g., U/mg protein).
Alizarin Red S (ARS) Staining (Matrix Mineralization)
ARS staining is the gold standard for detecting and quantifying calcium deposition, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
Protocol:
-
Cell Culture: Culture cells in osteogenic medium with this compound for 14-28 days, allowing sufficient time for mineralized nodule formation.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde or 10% buffered formalin for 15-20 minutes at room temperature.
-
-
Washing: Wash the fixed cells 2-3 times with deionized water to remove the fixative.
-
Staining:
-
Prepare a 2% Alizarin Red S solution (w/v) and adjust the pH to 4.1-4.3.
-
Add enough ARS solution to completely cover the cell monolayer (e.g., 1 mL for a 24-well plate).
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Final Wash: Gently wash the cells 3-5 times with deionized water until the wash water is clear to remove non-specific staining.
-
Visualization: Visualize the orange-red calcium deposits under a bright-field microscope.
-
Quantification (Optional):
-
To quantify, add 1 mL of 10% acetic acid or 10% cetylpyridinium chloride to each well and incubate with shaking for 30 minutes to destain.
-
Transfer the supernatant to a microcentrifuge tube and centrifuge to pellet debris.
-
Measure the absorbance of the supernatant at 405 nm.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is used to measure the relative expression levels of key osteogenic marker genes.
Caption: Key assays and gene markers for different osteoblast stages.
Protocol:
-
Cell Culture and RNA Extraction: Culture cells with this compound for desired time points (e.g., Day 3 for early markers, Day 14 for late markers). Extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (see table below), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Table 3: Common qRT-PCR Target Genes for Osteogenesis
| Gene Symbol | Gene Name | Stage |
|---|---|---|
| RUNX2 | Runt-related transcription factor 2 | Early |
| ALP (ALPL) | Alkaline Phosphatase | Early |
| COL1A1 | Collagen Type I Alpha 1 Chain | Mid |
| OCN (BGLAP) | Osteocalcin | Late |
| BSP (IBSP) | Bone Sialoprotein II | Late |
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify specific proteins, such as signaling molecules (p-AKT) or late differentiation markers (Osteocalcin), to confirm that changes in gene expression translate to the protein level.
Protocol:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-RUNX2, anti-Osteocalcin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control like β-actin or GAPDH.
References
Application Notes and Protocols for High-Throughput Screening of Novel Glycitein Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycitein, an O-methylated isoflavone predominantly found in soy products, has garnered significant interest in the scientific community for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] Like other phytoestrogens, this compound exerts its biological effects through various mechanisms, including interaction with nuclear receptors such as the estrogen receptor (ER), and modulation of key signaling pathways like the mitogen-activated protein kinase (MAPK/ERK) and NF-κB pathways. The development of novel this compound derivatives presents a promising avenue for the discovery of new therapeutic agents with enhanced potency and selectivity.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel this compound derivatives. The aim is to identify and characterize compounds with desired biological activities, focusing on their potential as estrogen receptor modulators, kinase inhibitors, and inhibitors of inflammatory signaling pathways.
Data Presentation: Screening of Representative this compound Derivatives
The following table summarizes hypothetical quantitative data for a representative library of novel this compound derivatives screened through various high-throughput assays. This data is for illustrative purposes to demonstrate the application of the described screening protocols.
| Compound ID | Derivative Structure | ERα Agonist EC50 (µM) | ERK1/2 Phosphorylation IC50 (µM) | NF-κB Inhibition IC50 (µM) |
| GLY-001 | (Parent) | 8.5 | >100 | >100 |
| GLY-D01 | 7-O-methyl-glycitein | >100 | 15.2 | 25.8 |
| GLY-D02 | 4'-O-propyl-glycitein | 2.1 | 5.7 | 10.4 |
| GLY-D03 | 3'-bromo-glycitein | 15.3 | 2.1 | 5.9 |
| GLY-D04 | 7-O-(2-hydroxyethyl)-glycitein | 5.2 | 50.6 | 75.1 |
| GLY-D05 | 3',5'-dichloro-glycitein | >100 | 0.8 | 1.2 |
Experimental Protocols & Methodologies
High-Throughput Screening for Estrogen Receptor Alpha (ERα) Agonists
This protocol describes a cell-based luciferase reporter gene assay to identify this compound derivatives that act as agonists for the human estrogen receptor alpha (ERα). The assay utilizes a stable cell line expressing ERα and a luciferase reporter gene under the control of an estrogen response element (ERE).
Principle: ERα agonists bind to the receptor, leading to its activation and subsequent binding to EREs in the promoter region of the reporter gene. This induces the expression of luciferase, and the resulting luminescence is proportional to the agonist activity of the test compound.
Materials:
-
MCF-7-ERE-Luc cells (or similar ERα-positive reporter cell line)
-
DMEM with 10% charcoal-stripped fetal bovine serum (cs-FBS)
-
This compound derivatives library (dissolved in DMSO)
-
17β-Estradiol (positive control)
-
Luciferase assay reagent
-
White, opaque 384-well microplates
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed MCF-7-ERE-Luc cells in 384-well plates at a density of 5,000 cells/well in 40 µL of DMEM with 10% cs-FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound derivatives and controls in assay medium. Add 10 µL of the compound solutions to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plates and luciferase assay reagent to room temperature. Add 25 µL of luciferase assay reagent to each well. Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (DMSO) and express as a percentage of the maximal response induced by 17β-estradiol. Calculate EC50 values for the active compounds using a non-linear regression curve fit.
High-Throughput Kinase Inhibition Assay for ERK1/2 Phosphorylation
This protocol details a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for this compound derivatives that inhibit the phosphorylation of ERK1/2.
Principle: The assay measures the phosphorylation of a substrate peptide by activated ERK2 kinase. A europium cryptate-labeled anti-phospho-ERK antibody (donor) and an Alexa Fluor® 647-labeled anti-ERK antibody (acceptor) are used. When the substrate is phosphorylated, the antibodies bind in close proximity, leading to a FRET signal. Inhibitors of ERK1/2 will prevent substrate phosphorylation, resulting in a decrease in the FRET signal.
Materials:
-
Recombinant active ERK2 kinase
-
MEK1 (for ERK2 activation)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ERK substrate peptide
-
Europium-labeled anti-phospho-ERK antibody
-
Alexa Fluor® 647-labeled anti-ERK antibody
-
Staurosporine (positive control inhibitor)
-
Low-volume 384-well microplates (e.g., black, non-binding surface)
-
TR-FRET-compatible plate reader
Protocol:
-
Kinase Activation: Pre-activate ERK2 by incubating with MEK1 and ATP according to the manufacturer's instructions.
-
Compound Dispensing: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate.
-
Kinase Reaction: Add 5 µL of a solution containing the activated ERK2 kinase and substrate peptide to each well.
-
Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a detection mixture containing the Eu-labeled anti-phospho-ERK antibody and the Alexa Fluor® 647-labeled anti-ERK antibody. Incubate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data to the positive (no inhibitor) and negative (staurosporine) controls. Determine the IC50 values for active compounds.
High-Throughput NF-κB Reporter Assay
This protocol outlines a cell-based reporter assay to screen for this compound derivatives that inhibit the activation of the NF-κB signaling pathway.
Principle: The assay utilizes a cell line stably transfected with a luciferase reporter gene driven by a promoter containing NF-κB response elements. Activation of the NF-κB pathway, for example by TNF-α, leads to the expression of luciferase. Inhibitors of the NF-κB pathway will prevent this induction, resulting in a decrease in the luminescent signal.[2]
Materials:
-
HEK293T/NF-κB-Luc cells (or similar reporter cell line)
-
DMEM with 10% FBS
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound derivatives library (dissolved in DMSO)
-
Bay 11-7082 (positive control inhibitor)
-
Luciferase assay reagent
-
White, opaque 384-well microplates
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed HEK293T/NF-κB-Luc cells in 384-well plates at a density of 10,000 cells/well in 40 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Pre-incubation: Add 5 µL of diluted this compound derivatives or controls to the cells. Incubate for 1 hour at 37°C.
-
Stimulation: Add 5 µL of TNF-α solution (final concentration of 10 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: Follow the same procedure as for the ERα agonist assay (Protocol 1, step 4).
-
Data Analysis: Normalize the data to the TNF-α stimulated control and express as a percentage of inhibition. Calculate IC50 values for the active compounds.
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound derivatives.
Caption: Estrogen Receptor (ER) signaling pathway.
Caption: MAPK/ERK signaling pathway and potential inhibition.
Caption: NF-κB signaling pathway and potential inhibition.
Conclusion
The high-throughput screening protocols and methodologies outlined in this document provide a robust framework for the identification and characterization of novel this compound derivatives with potential therapeutic applications. By employing a multi-assay approach targeting key biological pathways, researchers can efficiently screen large compound libraries and identify promising lead candidates for further development. The provided data presentation format and visualizations serve as a guide for organizing and interpreting the screening results. It is anticipated that the exploration of this compound's chemical space will lead to the discovery of novel modulators of estrogen receptor signaling, kinase activity, and inflammatory responses.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycitein Extraction from Soy Varieties
Welcome to the technical support center for optimizing glycitein extraction from various soy varieties. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and analysis.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Low this compound Yield | Suboptimal Solvent Selection: The polarity of the extraction solvent significantly impacts isoflavone recovery. | - Solvent Optimization: Experiment with different solvent systems. Ternary mixtures of water, acetone, and ethanol have been shown to be effective for total isoflavone extraction. For aglycones like this compound, a mixture of water and acetone may be optimal.[1] Methanol, ethanol, and acetone are commonly used solvents for isoflavone extraction.[2] - Solvent-to-Material Ratio: An insufficient solvent volume can lead to incomplete extraction. Optimize the material-to-solvent ratio; a ratio of 1:6.5 g/mL has been suggested as optimal in some studies.[3] |
| Inefficient Extraction Method: The chosen extraction technique may not be suitable for maximizing this compound release. | - Method Comparison: Compare maceration, ultrasonic-assisted extraction (UAE), and other methods. UAE can enhance extraction efficiency, but prolonged exposure can degrade target compounds.[4] - Multiple Extraction Cycles: Performing multiple extraction cycles (e.g., 2-3 times) can increase the overall yield.[3] | |
| Inappropriate Sample Preparation: The physical state of the soy sample can affect extraction efficiency. | - Particle Size: Ensure the soybean material is finely ground to increase the surface area for solvent interaction. | |
| Soybean Variety: this compound content varies significantly among different soybean cultivars. | - Variety Selection: If possible, select soybean varieties known for higher this compound content. Research suggests that this compound content is a heritable trait. | |
| Hydrolysis of Glycosides: this compound exists primarily as glycosides (glycitin) in soybeans, which need to be hydrolyzed to the aglycone form. | - Acid Hydrolysis: Incorporate an acid hydrolysis step (e.g., using HCl) to convert glycitin to this compound. Be aware that excessive heat during hydrolysis can lead to degradation. | |
| Poor Chromatographic Resolution/Peak Shape | Suboptimal HPLC Conditions: The mobile phase composition, gradient, and column type can affect separation. | - Mobile Phase Optimization: A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. - Column Selection: A C18 column is frequently used for isoflavone separation. |
| Matrix Interference: Co-extracted compounds from the soy matrix can interfere with this compound detection. | - Sample Cleanup: Implement a solid-phase extraction (SPE) step to clean up the extract before HPLC analysis. | |
| Inconsistent or Non-Reproducible Results | Variability in Experimental Parameters: Minor variations in temperature, extraction time, or solvent composition can lead to inconsistent results. | - Standardize Protocols: Strictly adhere to a standardized and validated protocol for all experiments. - Control Environmental Factors: Ensure consistent temperature and agitation during extraction. |
| Sample Heterogeneity: The distribution of isoflavones within a batch of soybeans may not be uniform. | - Homogenization: Thoroughly homogenize the ground soybean powder before taking samples for extraction. | |
| Instrumental Drift: The performance of the HPLC system can change over time. | - System Suitability Tests: Regularly perform system suitability tests to ensure the HPLC is functioning correctly. - Use of Internal Standard: Incorporate an internal standard to account for variations in injection volume and detector response. |
Frequently Asked Questions (FAQs)
Q1: Which soybean varieties have the highest this compound content?
A1: this compound content is highly dependent on the soybean cultivar. While specific varieties with consistently high this compound are not universally documented across all regions, research indicates that this compound is the most stable isoflavone component concerning yield variations. Genetic factors play a significant role, and some studies have focused on breeding cultivars with altered isoflavone profiles.
Q2: What is the optimal solvent for extracting this compound?
A2: The choice of solvent is critical for efficient extraction. Methanol, ethanol, and acetone are commonly used. Studies have shown that binary and ternary mixtures can be more effective than single solvents. For instance, a mixture of water and acetone has been found to be effective for extracting aglycone isoflavones like this compound, while a ternary mixture of water, acetone, and ethanol is good for total isoflavones. An 88% ethanol concentration has also been reported as optimal in some response surface methodology studies.
Q3: How can I convert this compound glycosides (glycitin) to the aglycone form (this compound)?
A3: Acid hydrolysis is a common method to convert isoflavone glycosides to their aglycone forms. This typically involves heating the sample in the presence of an acid, such as hydrochloric acid (HCl). It is important to optimize the hydrolysis conditions (acid concentration, temperature, and time) to maximize the conversion while minimizing the degradation of the released aglycones.
Q4: What analytical technique is best for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for the quantification of this compound and other isoflavones in soy extracts. A C18 column is typically used for separation.
Q5: Does germination affect the this compound content in soybeans?
A5: Yes, germination can influence the isoflavone profile of soybeans. The duration of germination can affect the content of various bioactive compounds, including isoflavones. One study found that the highest concentrations of daidzein and genistein were achieved after 1 hour of bean soaking before germination. Another study suggested that for maximal total polyphenol content, a germination period of 5 days is optimal.
Q6: How do environmental factors impact this compound levels in soybeans?
A6: Environmental conditions during soybean cultivation, such as planting date, location, and crop year, can significantly affect the isoflavone content. Factors like solar radiation and precipitation can influence seed yield, which in turn can be positively correlated with isoflavone concentrations.
Experimental Protocols
Protocol 1: General this compound Extraction
This protocol provides a general method for extracting this compound from soybean flour.
-
Sample Preparation: Mill soybean seeds into a fine powder.
-
Extraction:
-
Weigh 0.5 g of soybean powder into a 15 ml falcon tube.
-
Add 10 ml of 70% methanol (HPLC grade).
-
Incubate the mixture at 50°C for 1 hour, shaking every 15 minutes to enhance mass diffusion.
-
Follow this with ultrasonication for 30 minutes at 30°C.
-
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 20 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm filter before HPLC analysis.
Protocol 2: HPLC Quantification of this compound
This protocol outlines a typical HPLC method for this compound quantification.
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HPLC System: A standard HPLC system with a UV-VIS detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might be: 0–15 min from 8% to 25% B, 15–18 min from 25% to 35% B, 18–19 min from 35% to 45% B, 19–23 min at 45% B.
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
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Injection Volume: 16 µl.
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Quantification: Use a calibration curve generated from this compound standards of known concentrations.
Visualizations
Caption: Experimental workflow for this compound extraction and quantification.
Caption: Key factors influencing this compound extraction yield from soybeans.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extraction Process of Polyphenols from Soybean (Glycine max L.) Sprouts: Optimization and Evaluation of Antioxidant Activity [mdpi.com]
- 4. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]
improving HPLC peak resolution for Glycitein and other isoflavones
Welcome to the Technical Support Center for Isoflavone HPLC Analysis.
This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) analysis of glycitein and other isoflavones. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Poor Peak Resolution
Q1: My isoflavone peaks, including this compound, are co-eluting or showing poor resolution. What are the initial steps to troubleshoot this?
A1: Poor resolution in HPLC is a common issue that can often be resolved by systematically evaluating and optimizing several parameters. Here is a logical workflow to address this problem:
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Start by optimizing the mobile phase composition. If that does not resolve the issue, evaluate your elution mode. Subsequently, adjust physical parameters like flow rate and temperature. Finally, consider if the column chemistry is appropriate for your analytes.
Mobile Phase Optimization
Q2: How can I optimize the mobile phase to improve the separation of this compound and other isoflavones?
A2: Mobile phase optimization is critical for achieving good resolution. For reversed-phase HPLC of isoflavones, the mobile phase typically consists of an aqueous component and an organic solvent (e.g., acetonitrile or methanol).
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Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.[1]
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Mobile Phase Additives: Adding a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase is a common practice.[2][3][4] This helps to suppress the ionization of the phenolic hydroxyl groups on the isoflavones, leading to sharper, more symmetrical peaks and improved resolution.
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Choice of Organic Solvent: While acetonitrile is frequently used, methanol can offer different selectivity and may improve the resolution of specific isoflavone pairs.
Q3: Should I use isocratic or gradient elution for analyzing a mixture of isoflavones?
A3: For samples containing multiple isoflavones with a range of polarities, gradient elution is most frequently adopted as it can achieve better separation power .[5] Isocratic elution, where the mobile phase composition remains constant, can be effective for simpler mixtures but may result in long analysis times and broad peaks for later eluting compounds in complex samples.
The choice between isocratic and gradient elution depends on the complexity of your sample.
Caption: Comparison of Isocratic and Gradient Elution.
Column and Temperature Effects
Q4: How does column temperature affect the resolution of isoflavone peaks?
A4: Column temperature plays a significant role in HPLC separations.
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Increased Temperature: Higher column temperatures (e.g., 35-40°C) generally decrease the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time. For some isoflavone separations, a higher column temperature has been shown to improve separation.
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Temperature Control: Maintaining a stable column temperature is crucial for reproducible retention times.
Q5: What type of HPLC column is best suited for this compound and other isoflavone analysis?
A5: C18 columns are the most commonly used stationary phases for isoflavone separation. Using a fully end-capped C18 or C8 column can help minimize peak tailing caused by secondary interactions between the isoflavones and residual silanol groups on the silica support. Columns with smaller particle sizes can also enhance resolution by increasing column efficiency.
Peak Shape Issues
Q6: My this compound peak is tailing. What are the potential causes and solutions?
A6: Peak tailing for phenolic compounds like isoflavones is often due to interactions with the stationary phase.
Caption: Causes and solutions for HPLC peak tailing.
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Secondary Silanol Interactions: Residual silanol groups on the silica packing can interact with the polar functional groups of isoflavones, causing tailing.
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Solution: Use an end-capped C18 column. Adding a small amount of a competing base to the mobile phase can also help.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the isoflavones, partial ionization can occur, leading to peak tailing.
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Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa. For isoflavones, this typically means using an acidic mobile phase (e.g., with 0.1% formic or acetic acid).
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
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Solution: Reduce the sample concentration or injection volume.
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Data & Protocols
Comparative HPLC Method Parameters
The following table summarizes various HPLC method parameters that have been successfully used for the separation of isoflavones.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Vydac 201TP54 C18 | Atlantis C18 | Bonus RP (100 x 3.0 mm, 3.5 µm) | Monolithic Columns (coupled) |
| Mobile Phase A | Water | Water with Formic Acid | Water with 0.1% Formic Acid | Acidified Water (0.1% Acetic Acid) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile with 0.1% Formic Acid | Methanol (0.1% Acetic Acid) |
| Elution Mode | Gradient | Gradient | Gradient | Gradient |
| Flow Rate | 2.0 mL/min | Not Specified | 1.0 mL/min | 5.0 mL/min |
| Column Temp. | 35°C | 40°C | 35°C | 35°C |
| Detection | 262 nm | Not Specified | 254 nm | 254 nm |
| Reference |
Detailed Experimental Protocols
Protocol 1: Rapid Separation of 12 Isoflavones
This method is adapted from a study aimed at rapidly resolving 12 different isoflavones.
-
Column: Vydac 201TP54 C18
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 8% B.
-
Increase to 10% B in 2 minutes.
-
Increase to 12% B in 3 minutes.
-
Increase to 22% B in 10 minutes.
-
Increase to 23% B in 11 minutes.
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Increase to 35% B in 12 minutes.
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Increase to 50% B in 13 minutes, hold for 3 minutes.
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Return to 8% B in 20 minutes.
-
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 262 nm
Protocol 2: Separation of 6 Major Isoflavones
This protocol is designed for the analysis of daidzin, genistin, glycitin, and their corresponding aglycones.
-
Column: Bonus RP (100 x 3.0 mm, 3.5-µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Elution Mode: Gradient (specific gradient profile should be optimized for your system)
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Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
References
Technical Support Center: Troubleshooting Glycitein Sample Preparation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of Glycitein during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My overall this compound recovery is low. Where should I start troubleshooting?
The first step is to determine at which stage the loss is occurring. A systematic evaluation of your entire workflow is essential. We recommend collecting and analyzing fractions from each major step:
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Initial Crude Extraction
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Post-Hydrolysis (if performed)
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Solid-Phase Extraction (SPE) Wash and Elution fractions
Analyzing these intermediate samples will pinpoint the specific step responsible for the low yield, whether it's inefficient initial extraction, incomplete hydrolysis, poor binding or elution during cleanup, or degradation of the analyte.[1][2]
Q2: What are the optimal solvent conditions for extracting this compound?
The choice of solvent is critical and depends on the sample matrix.[3] this compound, like other isoflavones, is often extracted using polar organic solvents mixed with water.
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Solvent Type : Acetonitrile and ethanol are commonly used. Acetonitrile has been shown to be superior to ethanol and methanol for extracting various isoflavone forms.[4] For some applications, mixtures of ethanol and water are effective.[5]
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Solvent Composition : The water content in the organic solvent is a key factor. For ethanol-based extractions from soybeans, 80% ethanol has been identified as optimal under specific conditions. A study optimizing for various isoflavones found an ideal mixture of 32.9% ethanol, 53.9% water, and 13.3% propanediol.
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Impact of Matrix : The food or sample matrix can significantly impact isoflavone extractability. For instance, high protein content may hinder extraction, requiring more rigorous methods like sonication.
Q3: I am trying to measure the aglycone form (this compound), but my sample contains the glycoside (Glycitin). How do I improve the conversion?
In plant materials, this compound primarily exists as its glycoside, Glycitin. To accurately quantify this compound, a hydrolysis step is required to cleave the sugar moiety. Incomplete hydrolysis is a common cause of low aglycone recovery.
-
Acid Hydrolysis : This method uses strong inorganic acids (e.g., HCl) at elevated temperatures to hydrolyze the glycosidic bonds. However, high temperatures and harsh acidic conditions can lead to degradation of the aglycone.
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Enzymatic Hydrolysis : Using enzymes like β-glucosidase offers a milder and more specific alternative to acid hydrolysis. Commercial enzyme preparations, such as snailase, have also been shown to be highly effective for hydrolyzing a wide range of flavonoid glycosides. This method avoids the harsh conditions that can cause this compound to degrade.
Q4: I suspect this compound is degrading during my sample preparation. How can I prevent this?
This compound stability is influenced by temperature and pH.
-
Temperature : High temperatures, especially during extraction or hydrolysis, can lead to degradation. While elevated temperatures can improve extraction efficiency, they should be carefully optimized and monitored. For example, optimal extraction from soybeans was found at 72.5°C with 80% ethanol.
-
pH : this compound shows significant degradation at acidic pH (e.g., pH 3.1) when heated, while being relatively stable at neutral or slightly acidic pH (5.6 to 7.0). If using acid hydrolysis, it is crucial to minimize exposure time and temperature.
-
Storage : Samples and extracts should be stored in dry, dark conditions at low temperatures (-20°C for long-term) to prevent degradation.
Q5: My this compound is not binding to my C18 SPE cartridge. What is causing this?
If your analyte is found in the loading or wash fractions, it indicates poor retention on the solid phase. For reversed-phase SPE (like C18), several factors are critical:
-
Incorrect Sample pH : For optimal retention on a reversed-phase sorbent, the analyte should be in a neutral, non-ionized form. Adjusting the sample pH to be slightly acidic (e.g., pH 5-6) can improve the retention of isoflavones.
-
Strong Sample Solvent : The solvent your sample is dissolved in may be too strong, preventing the analyte from binding to the sorbent. The sample should be diluted with a weak solvent (like water) to ensure the organic concentration is low enough for proper binding to occur.
-
Improper Cartridge Conditioning : The sorbent must be properly conditioned (activated) before loading the sample. This typically involves passing a strong organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to prepare the sorbent surface for interaction with the analyte.
Q6: My this compound binds to the SPE cartridge, but I have low recovery in the final eluate. What went wrong?
This suggests that the analyte is either being lost during the wash step or is not being efficiently eluted.
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Overly Aggressive Wash Solvent : The wash solvent may be too strong, causing premature elution of this compound along with the interferences. Reduce the organic solvent percentage in your wash solution.
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Incomplete Elution : The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. You may need to use a stronger organic solvent (e.g., acetonitrile or a mixture of solvents) or increase the elution volume.
-
Analyte Adsorption : this compound may be irreversibly adsorbed to labware or filter materials. Using low-protein-binding filters and glassware can mitigate this issue.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the extraction and analysis of this compound and other isoflavones.
| Parameter | Condition | Observation | Source |
| Extraction Solvent | Acetonitrile (53% in water) | Superior to acetone, ethanol, and methanol for extracting 12 isoflavone forms from various soy foods. | |
| Ethanol (80%) | Optimal for isoflavone extraction from soybeans at 72.5°C for 67.5 min. | ||
| 32.9% EtOH, 53.9% H₂O, 13.3% propanediol | Optimized mixture for maximizing extraction of various isoflavones from soybean leaves. | ||
| Extraction Temperature | 72.5°C | Optimal temperature for isoflavone extraction with 80% ethanol. | |
| 55°C | Identified as a key factor in an optimized NADES-based ultrasound-assisted extraction. | ||
| pH Stability | pH 3.1 (at 150°C) | Prominent degradation of this compound observed. | |
| pH 5.6 and 7.0 (at 150°C) | Virtually no decay of this compound observed. | ||
| Solubility | DMSO and Dimethylformamide | Approx. 0.5 mg/mL. | |
| HPLC Detection | UV Wavelength | 254 nm or 261 nm are commonly used for detection. |
Experimental Protocols
Protocol 1: General Solvent Extraction of Isoflavones from Soy Flour
This protocol describes a standard method for extracting isoflavones, including this compound, from a solid soy matrix.
-
Sample Preparation : Weigh approximately 1 gram of finely ground, lyophilized soy flour into a centrifuge tube.
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Solvent Addition : Add 20 mL of 80% aqueous ethanol (v/v) to the tube.
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Extraction : Tightly cap the tube and place it in a sonicator bath for 15 minutes to enhance extraction. Alternatively, shake vigorously in a water bath set to 70°C for 2 hours.
-
Centrifugation : Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Supernatant Collection : Carefully decant the supernatant into a clean collection vessel.
-
Re-extraction (Optional but Recommended) : To maximize recovery, repeat the extraction (steps 2-5) on the pellet one or two more times. Combine the supernatants from all extractions.
-
Solvent Evaporation : Evaporate the solvent from the combined supernatant under vacuum at 50°C or using a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol:DMSO 70:30 v/v) for further analysis or purification.
Protocol 2: Enzymatic Hydrolysis of Glycosides to Aglycones
This protocol uses β-glucosidase to convert Glycitin and other isoflavone glycosides to their aglycone forms.
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Prepare Extract : Start with the reconstituted extract from Protocol 1.
-
Buffer Adjustment : Adjust the pH of the extract to the optimal range for the β-glucosidase enzyme (typically pH 4.5-5.5). Use an appropriate buffer (e.g., sodium acetate).
-
Enzyme Addition : Add β-glucosidase enzyme to the extract. The exact amount will depend on the enzyme's specific activity and should be optimized.
-
Incubation : Incubate the mixture in a water bath at the enzyme's optimal temperature (e.g., 37-60°C) for 2 hours or as determined by optimization studies.
-
Stop Reaction : Stop the enzymatic reaction by heating the sample (e.g., boiling for 10 minutes) or by adding a strong organic solvent like acetonitrile to denature the enzyme.
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Purification : The sample is now ready for purification, typically via Solid-Phase Extraction (Protocol 3).
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general workflow for purifying this compound from the hydrolyzed extract using a C18 reversed-phase cartridge.
-
Cartridge Conditioning : Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading : Dilute the hydrolyzed extract with water to reduce the organic solvent concentration to <5%. Adjust the pH to ~5-6. Load the diluted sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing : Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences. This step must be optimized to avoid premature elution of the analyte.
-
Elution : Elute the retained this compound and other isoflavones with 2-3 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Final Preparation : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume of mobile phase for HPLC or LC-MS analysis.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and resolve issues leading to low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent extraction selection in the determination of isoflavones in soy foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing interference in Glycitein quantification from complex matrices
Welcome to the technical support center for the accurate quantification of glycitein in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when quantifying this compound in complex matrices?
A1: The primary challenges in this compound quantification from complex matrices, such as biological fluids or food products, are matrix effects and the presence of interfering compounds.[1][2] Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification.[2][3] Co-eluting isomers (e.g., other isoflavones) and structurally related compounds can also interfere with the accurate measurement of this compound.[4] Additionally, the stability of this compound and its conjugates during sample preparation can be a concern, as conversions between different forms (e.g., glucosides to aglycones) can occur.
Q2: What are the recommended analytical techniques for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common and reliable method for this compound quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful due to its high selectivity and sensitivity, which helps to minimize the impact of co-eluting interferences. Gas Chromatography (GC) can also be used, but it typically requires a derivatization step to increase the volatility of this compound.
Q3: How can I minimize matrix effects in my analysis?
A3: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components from the sample matrix.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix. This helps to ensure that the standards and samples experience similar matrix effects, which are then accounted for during calibration.
-
Internal Standards: The use of an isotopically labeled internal standard is a highly effective way to compensate for matrix effects and variations in sample preparation and instrument response.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis.
Q4: What are the different chemical forms of this compound found in samples, and how does this affect quantification?
A4: In natural sources like soybeans, this compound exists in several chemical forms, including the aglycone (this compound) and its glycoside conjugates (glycitin, acetyglycitin, and malonylglycitin). The specific form present can impact the extraction and analytical method. For total this compound content, a hydrolysis step (acidic or enzymatic) is often employed to convert all conjugates to the aglycone form before analysis. However, if the goal is to quantify the individual forms, the extraction and chromatographic conditions must be carefully optimized to prevent their degradation or conversion.
Q5: What is derivatization and when is it necessary for this compound analysis?
A5: Derivatization is the chemical modification of a compound to enhance its analytical properties. For Gas Chromatography (GC) analysis of this compound, derivatization is necessary to increase its volatility and thermal stability. Common derivatization methods for compounds with active hydrogen groups like this compound include silylation, acylation, and alkylation. This process is generally not required for LC-MS analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Inappropriate mobile phase pH. | 1. Use a deactivated liner or a new, silanized liner. Trim the first few centimeters of the column. 2. Bake out the column according to the manufacturer's instructions or flush with a strong solvent. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing. 3. Incomplete elution from the SPE cartridge. | 1. Optimize the extraction solvent, temperature, and time. Consider alternative extraction techniques like ultrasound-assisted or microwave-assisted extraction. 2. Minimize sample exposure to high temperatures and extreme pH. 3. Optimize the SPE elution solvent and volume. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Matrix effects varying between samples. 3. Instrument instability. | 1. Standardize the sample preparation workflow. The use of an internal standard is highly recommended. 2. Employ matrix-matched calibration or the standard addition method. 3. Perform instrument maintenance and check for leaks or blockages. |
| Inaccurate Quantification (Poor Accuracy) | 1. Significant matrix suppression or enhancement. 2. Co-elution with an interfering compound. 3. Incorrect calibration curve. | 1. Implement strategies to minimize matrix effects as described in the FAQs. 2. Optimize the chromatographic separation (e.g., change the gradient, use a different column). LC-MS/MS can provide the necessary selectivity to resolve co-elutions. 3. Ensure the calibration range brackets the expected sample concentrations and use a suitable regression model. |
| Ghost Peaks or Carryover | 1. Contamination from a previous injection. 2. Insufficient cleaning of the injection port or column between runs. | 1. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Implement a more rigorous wash cycle between injections, potentially using a stronger solvent. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Isoflavone Analysis
| Technique | Advantages | Disadvantages | Typical Solvents |
| Liquid-Liquid Extraction (LLE) | Simple, low cost. | Can be labor-intensive, may form emulsions. | Ethyl acetate, hexane, methanol/water mixtures. |
| Solid-Phase Extraction (SPE) | High selectivity, good for sample cleanup and concentration. | Can be more expensive, requires method development. | Methanol, acetonitrile, water, various buffers. |
| Pressurized Liquid Extraction (PLE) | Fast, uses less solvent than traditional methods. | Requires specialized equipment. | Ethanol/water mixtures, methanol/water mixtures. |
| Ultrasound-Assisted Extraction (UAE) | Increased extraction efficiency, shorter extraction times. | Can potentially degrade thermally labile compounds. | Methanol, ethanol, acetonitrile. |
| Microwave-Assisted Extraction (MAE) | Rapid extraction, reduced solvent consumption. | Requires microwave-transparent vessels. | Ethanol, methanol, water. |
Table 2: Typical LC-MS/MS Parameters for this compound Quantification
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate. |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 285.08 (for [M+H]⁺) |
| Product Ions (m/z) | 270.0, 242.0 (example transitions) |
Experimental Protocols
Protocol 1: Extraction of this compound from Soy Food Matrix
This protocol describes a general procedure for the extraction of isoflavones, including this compound, from a solid soy food matrix for subsequent LC-MS/MS analysis.
Materials:
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Homogenized soy food sample
-
80% Methanol
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 0.1 g of the homogenized soy food sample into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.
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Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Biological Fluids
This protocol provides a general method for cleaning up biological fluid samples (e.g., urine, plasma) to reduce matrix interference before this compound quantification.
Materials:
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SPE cartridge (e.g., C18 or a mixed-mode cation exchange)
-
Biological fluid sample
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Methanol (for conditioning)
-
Water (for equilibration)
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Wash solvent (e.g., 5% methanol in water)
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Elution solvent (e.g., 90% methanol in water)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Loading: Load the pre-treated biological fluid sample onto the cartridge.
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Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.
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Elution: Elute the this compound and other isoflavones with 1 mL of the elution solvent into a clean collection tube.
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Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: A logical workflow for troubleshooting inaccurate this compound quantification.
References
Technical Support Center: Optimization of Enzymatic Hydrolysis for Glycitein Glycosides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of enzymatic hydrolysis of glycitein glycosides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic hydrolysis of isoflavone glycosides, including this compound.
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Low or No Conversion of this compound Glycosides to this compound | Suboptimal Reaction Conditions | Verify that the pH, temperature, and incubation time are optimal for the specific enzyme being used. Different enzymes have varying optimal conditions. For example, β-glucosidase from Aspergillus niger has an optimal pH of 5.0 and a temperature of 60°C, while cellulase from Trichoderma reesei shows optimal activity at pH 5.0 and 50°C.[1] |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly according to the manufacturer's instructions (typically at 4°C for short-term and -20°C or -80°C for long-term storage) and has not expired.[2] Perform an enzyme activity assay using a standard substrate to confirm its viability. Avoid repeated freeze-thaw cycles.[2] | |
| Presence of Inhibitors | The substrate mixture may contain inhibitors. High concentrations of glucose, a product of the hydrolysis, can inhibit β-glucosidase activity.[1][2] If product inhibition is suspected, consider strategies like fed-batch processing or in-situ product removal. | |
| Poor Substrate Solubility | Glycosides like glycitin may have low solubility in aqueous buffers, limiting their availability to the enzyme. The use of co-solvents such as DMSO or ethanol at low concentrations (e.g., 5-10%) can improve substrate solubility. However, it's crucial to optimize the co-solvent concentration as it can also impact enzyme stability and activity. | |
| Reaction Starts but Stops Prematurely | Product Inhibition | The accumulation of the aglycone (this compound) or glucose during the reaction can inhibit enzyme activity. Monitor the concentration of these products over time. If inhibition is observed, consider strategies to remove the products as they are formed. |
| Change in Reaction Conditions | The pH of the reaction mixture can shift over time, moving away from the enzyme's optimal range. Ensure the buffer capacity is sufficient to maintain a stable pH throughout the incubation period. | |
| Enzyme Instability | The enzyme may not be stable under the chosen experimental conditions for the entire duration of the reaction. Consider a time-course experiment to assess enzyme stability. | |
| Inconsistent Results Between Batches | Variability in Substrate Material | The concentration of this compound glycosides can vary between different batches of the source material (e.g., soy flour, plant extracts). It is advisable to characterize the substrate concentration for each new batch. |
| Inaccurate Pipetting or Measurement | Ensure accurate and consistent measurement of all reaction components, including the enzyme, substrate, and buffer. | |
| Incomplete Reaction Termination | The enzymatic reaction must be effectively stopped at the desired time point to prevent further conversion and ensure accurate analysis. Heat inactivation (e.g., boiling for 10 minutes) is a common method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the hydrolysis of this compound glycosides?
A1: The most common enzymes are β-glucosidases, which specifically cleave the β-glycosidic bond linking the sugar moiety to the this compound aglycone. Other enzymes like cellulase, pectinase, and snailase (a crude enzyme mixture) have also been used for the hydrolysis of flavonoid glycosides in general.
Q2: What are the typical optimal pH and temperature ranges for the enzymatic hydrolysis of isoflavone glycosides?
A2: The optimal conditions depend on the specific enzyme. For many fungal β-glucosidases, the optimal pH is typically between 4.0 and 7.0, and the optimal temperature ranges from 30°C to 70°C. For instance, β-glucosidase from Lactobacillus rhamnosus has an optimal pH of 7.5 and temperature of 30°C. It is crucial to consult the technical datasheet for your specific enzyme.
Q3: How does substrate concentration affect the conversion rate?
A3: Initially, increasing the substrate concentration can increase the reaction rate. However, at very high concentrations, substrate inhibition can occur, or the solubility of the isoflavones may become a limiting factor. It is recommended to perform a substrate concentration curve to determine the optimal concentration for your specific reaction.
Q4: Can co-solvents be used to improve the solubility of this compound glycosides?
A4: Yes, low concentrations (e.g., 5-10%) of organic co-solvents like DMSO or ethanol can be used to improve the solubility of poorly soluble substrates. However, the concentration of the co-solvent must be carefully optimized, as higher concentrations can denature the enzyme and reduce its activity.
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The progress of the reaction can be monitored by quantifying the disappearance of the this compound glycoside substrate and the appearance of the this compound aglycone product over time. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of this compound Glycosides
This protocol provides a general framework. Optimal conditions should be determined empirically for each specific enzyme and substrate combination.
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Substrate Preparation:
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Prepare a stock solution of the this compound glycoside substrate in a suitable buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0).
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If solubility is an issue, a small amount of an organic co-solvent (e.g., DMSO, ethanol) can be added. Ensure the final concentration of the co-solvent does not exceed a level that inhibits the enzyme (typically <10%).
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Enzyme Preparation:
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Prepare a stock solution of the enzyme (e.g., β-glucosidase) in the same buffer.
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Reaction Setup:
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In a reaction vessel, combine the substrate solution and buffer to the desired final volume.
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Pre-incubate the mixture at the optimal temperature for the enzyme for 5-10 minutes to ensure temperature equilibration.
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Initiation of Reaction:
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Add the enzyme solution to the reaction mixture to initiate the hydrolysis. The final enzyme concentration should be optimized for the specific application.
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-
Incubation:
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Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined period (e.g., 1-24 hours).
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Reaction Termination:
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Stop the reaction by heat inactivation (e.g., boiling the mixture for 10 minutes).
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-
Sample Analysis:
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Centrifuge the terminated reaction mixture to pellet any precipitated material.
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Analyze the supernatant for the concentrations of the this compound glycoside and this compound aglycone using a suitable analytical method, such as HPLC.
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Data Presentation
Table 1: Influence of pH and Temperature on Hydrolysis Efficiency of a Fungal β-glucosidase
| pH | Temperature (°C) | Hydrolysis Efficiency (%) |
| 4.0 | 50 | 65 |
| 5.0 | 50 | 85 |
| 6.0 | 50 | 70 |
| 5.0 | 40 | 75 |
| 5.0 | 60 | 95 |
| 5.0 | 70 | 80 |
Note: Data is hypothetical and for illustrative purposes. Actual values will vary depending on the specific enzyme and substrate.
Table 2: Effect of Enzyme and Substrate Concentration on Initial Reaction Rate
| Enzyme Conc. (U/mL) | Substrate Conc. (mM) | Initial Rate (µmol/min) |
| 0.5 | 0.5 | 1.2 |
| 1.0 | 0.5 | 2.4 |
| 2.0 | 0.5 | 4.8 |
| 1.0 | 0.1 | 0.6 |
| 1.0 | 1.0 | 3.5 |
| 1.0 | 2.0 | 4.5 |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for enzymatic hydrolysis.
Caption: Troubleshooting logic for low conversion.
References
selecting the appropriate internal standard for Glycitein analysis
Technical Support Center: Glycitein Analysis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for selecting a suitable internal standard (IS) for the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the essential criteria for selecting an internal standard for this compound analysis?
An internal standard is a stable compound added in a constant amount to all samples (calibrations, controls, and unknowns) to correct for variability during analysis.[1] The ideal IS for this compound should meet the following criteria:
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Structural Similarity: It should be chemically similar to this compound to ensure comparable behavior during sample extraction, processing, and chromatographic separation.[2]
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Not Endogenously Present: The IS must not be naturally present in the test samples.[3]
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Chromatographic Resolution: It must be well-separated from this compound and other components in the sample matrix to avoid interference.[4]
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Elution Proximity: The IS should elute near this compound to effectively compensate for variations in retention time.[4]
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Stability: It must be chemically stable throughout the entire analytical process, from sample preparation to final detection.
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Purity and Availability: The IS should be available in a highly pure form.
Q2: What are some common internal standards used for this compound and other isoflavones?
The selection of an IS is highly dependent on the sample matrix and the specific analytical method (e.g., HPLC-UV, LC-MS). While a universally perfect IS does not exist, several compounds are frequently used or considered for isoflavone analysis.
| Internal Standard Candidate | Rationale / Use Case | Potential Issues |
| Formononetin | Structurally similar to other isoflavones like daidzein. It is sometimes used in metabolic studies of related compounds. | May be present in certain plant-based samples or supplements. Its metabolite is daidzein, which could interfere if daidzein is also an analyte. |
| Biochanin A | A methoxylated isoflavone, structurally related to genistein. | Can be metabolized to genistein by gut microflora, posing a risk of interference if genistein is a co-analyte. |
| Apigenin | A flavonoid used as an IS in validated AOAC methods for soy isoflavone analysis. | Structurally distinct from isoflavones, which may lead to different extraction recovery and ionization efficiency. |
| 2,4,4'-Trihydroxydeoxybenzoin (THB) | A validated internal standard for the analysis of soy isoflavones in various food matrices. | Less common and may have limited commercial availability compared to other options. |
| 4-Hydroxy-benzophenone (4-HBPH) | Used as an IS for simultaneous detection of daidzein, genistein, and this compound in human urine. | Structurally less similar to this compound, which could affect its ability to track recovery and matrix effects accurately. |
| Stable Isotope-Labeled (SIL) this compound (e.g., this compound-d4) | Considered the "gold standard" as it is nearly identical to the analyte, ensuring it tracks recovery and matrix effects most accurately. | Often expensive and may not be commercially available. |
Q3: Can I use other common isoflavones like daidzein or genistein as an internal standard for this compound?
Using daidzein or genistein as an internal standard is generally not recommended. Soybeans and products derived from them contain a mixture of isoflavones, including daidzein, genistein, and this compound, along with their glycoside forms. Since these compounds are almost always present alongside this compound, they cannot serve as a proper internal standard, which must be absent from the original sample.
Logical Workflow for Internal Standard Selection
The process of selecting an appropriate internal standard is a systematic evaluation to ensure the chosen compound will improve the accuracy and precision of the analysis.
Troubleshooting Guide
Issue 1: High variability in the internal standard peak area across my sample batch.
High IS variability can compromise the accuracy of your results. This indicates a potential issue in the analytical workflow that needs to be addressed.
Troubleshooting Steps:
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Check IS Spiking Procedure: Ensure the IS is added precisely and consistently to every sample at the very beginning of the sample preparation process. Human errors during this step are a common source of variability.
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Verify Sample and IS Mixing: Inadequate mixing after adding the IS can lead to inconsistent distribution, especially in viscous biological matrices. Ensure thorough vortexing or mixing.
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Evaluate Extraction Recovery: Perform experiments to confirm that the extraction efficiency is consistent for both the analyte and the IS across different samples. Poor or inconsistent recovery can cause significant signal variation.
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Investigate Matrix Effects: Matrix components can suppress or enhance the ionization of the IS in an LC-MS system. This effect may differ between calibration standards and actual samples. Evaluate matrix effects by comparing the IS response in a clean solvent versus a post-extraction spiked blank matrix.
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Assess Instrument Performance: Check for issues with the autosampler (inconsistent injection volumes), pump (unstable flow rate), or mass spectrometer (detector drift).
Issue 2: The internal standard peak co-elutes (overlaps) with this compound or another matrix component.
Co-elution compromises quantification because the peak area of the IS cannot be accurately measured.
Troubleshooting Steps:
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Modify the Mobile Phase Gradient: Adjust the gradient slope or the ratio of organic solvent to aqueous buffer. A shallower gradient can increase the separation between closely eluting peaks.
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Change the Mobile Phase Composition: Try a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase, as this can alter the retention characteristics of isoflavones.
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Select a Different Column: Switch to a column with a different stationary phase chemistry (e.g., C8 instead of C18), a longer length, or a smaller particle size to improve resolving power.
Example Experimental Protocol
Protocol: Quantification of this compound in a Soy-Based Nutritional Supplement by HPLC-UV
This protocol provides a general framework. Specific parameters must be optimized for your instrument and samples.
1. Materials and Reagents
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Reference Standards: this compound, Formononetin (as IS)
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Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized, 18 MΩ·cm), Acetic Acid (glacial)
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Sample: Powdered soy supplement
2. Preparation of Solutions
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Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and formononetin in methanol to prepare individual stock solutions.
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Internal Standard Spiking Solution (10 µg/mL): Dilute the formononetin stock solution with 70% methanol.
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Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into blank matrix extract. Then, add a constant volume of the IS spiking solution to each.
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Mobile Phase: Mobile Phase A: 0.1% acetic acid in water. Mobile Phase B: 0.1% acetic acid in acetonitrile.
3. Sample Preparation
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Accurately weigh ~100 mg of the powdered soy supplement into a centrifuge tube.
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Add 1.0 mL of the IS spiking solution (10 µg/mL formononetin).
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Add 9.0 mL of 70% methanol extraction solvent.
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Vortex vigorously for 2 minutes, then sonicate for 30 minutes.
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Centrifuge at 10,000 x g for 10 minutes.
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Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC-UV Conditions
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30 °C
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UV Detection Wavelength: 260 nm
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Gradient Elution Program:
-
0-2 min: 15% B
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2-15 min: Linear gradient from 15% to 40% B
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15-17 min: Linear gradient from 40% to 90% B
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17-20 min: Hold at 90% B
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20-22 min: Return to 15% B
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22-27 min: Re-equilibration at 15% B
-
5. Data Analysis
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Integrate the peak areas for this compound and formononetin (IS).
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Calculate the response ratio (Peak Area of this compound / Peak Area of IS).
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Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
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Determine the concentration of this compound in the samples by interpolating their response ratios from the calibration curve.
References
dealing with poor solubility of Glycitein in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor aqueous solubility of Glycitein.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is sparingly soluble in aqueous solutions.[1][2] Its solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[1][3] Direct dissolution in aqueous buffers is often challenging, leading to incomplete dissolution or precipitation.
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Published data indicates solubility in these solvents to be around 0.5 mg/mL to 20 mg/mL. It is advisable to perform a solubility test to determine the optimal concentration for your specific stock solution.
Q3: How can I prepare an aqueous working solution of this compound?
A3: The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system, typically below 0.5-1% for cell-based assays.
Q4: For how long can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous environments. For stock solutions in anhydrous DMSO, storage at -20°C or -80°C in small, single-use aliquots is recommended to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution into aqueous media.
Question: I dissolved this compound in DMSO, but it "crashed out" when I added it to my aqueous buffer. What can I do?
Answer: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are several troubleshooting steps:
-
Optimize the Dilution Process:
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Pre-warm the aqueous medium to 37°C.
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While vortexing or stirring the aqueous medium, add the DMSO stock solution dropwise. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.
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Adjust the Co-solvent Concentration: A slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include a vehicle control with the same co-solvent concentration in your experiment.
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Use Solubility Enhancers: Consider incorporating solubility-enhancing excipients into your aqueous medium.
Issue 2: Inconsistent results in biological assays.
Question: I am observing high variability in my experimental results with this compound. Could this be related to its solubility?
Answer: Yes, poor solubility can lead to inconsistent results. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
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Visual Inspection: Before use, visually inspect your prepared solutions for any signs of precipitation or cloudiness.
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Standardize Preparation: Ensure you are using a consistent and validated protocol for preparing your this compound solutions for every experiment.
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Consider Formulation: For in vivo studies, high variability in plasma concentrations can be due to poor dissolution in the gastrointestinal tract. Formulation strategies may be necessary to improve bioavailability.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~0.5 - 20 mg/mL | |
| Dimethylformamide (DMF) | ~1 - 20 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Aqueous Buffers | Sparingly soluble |
Note: The reported solubility in organic solvents varies across different sources. It is recommended to determine the solubility for your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
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Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary, but be mindful of the compound's stability.
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber vials to protect from light. Store the aliquots at -20°C or -80°C.
Protocol 2: Co-Solvent Screening for Improved Aqueous Solubility
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Preparation: In separate vials, place a small, known amount of this compound.
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Primary Solvent: Add 1 mL of your primary aqueous buffer to each vial to confirm insolubility.
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Co-solvent Addition: Prepare stock solutions of potential co-solvents (e.g., DMSO, ethanol, PEG 300) in your primary buffer at various concentrations (e.g., 10%, 25%, 50% v/v).
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Titration: Stepwise, add the co-solvent mixtures to the vials containing this compound, vortexing after each addition, until the solid dissolves.
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Determination: Record the minimum co-solvent concentration required for complete dissolution. This will be your starting point for developing a suitable vehicle for your experiments.
Visualizations
Caption: Potential signaling pathways of this compound.
Caption: Experimental workflow for enhancing this compound solubility.
References
Technical Support Center: Enhancing Glycitein Detection in Biological Fluids
Welcome to the technical support center for the sensitive detection of Glycitein in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in biological fluids?
A1: The primary methods for the quantification of this compound in biological samples such as plasma and urine are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, and Enzyme-Linked Immunosorbent Assay (ELISA).[1] LC-MS/MS is often preferred for its high sensitivity and specificity.[2] Immunoassays like ELISA offer a high-throughput and sensitive alternative.
Q2: How can I improve the sensitivity of my this compound measurements?
A2: To enhance sensitivity, consider the following:
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Sample Preparation: Optimize your sample clean-up procedure to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique.
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Instrumentation: Utilize UPLC-MS/MS for lower limits of detection (LOD) and quantification (LOQ).[3]
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Derivatization: Although not always necessary for LC-MS/MS, chemical derivatization can improve ionization efficiency and sensitivity in some cases.
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Immunoassay Optimization: For ELISAs, ensure optimal antibody and antigen concentrations, and proper blocking to minimize background noise.
Q3: What are the expected concentrations of this compound in plasma and urine after soy consumption?
A3: this compound concentrations in biological fluids are generally low and can vary significantly based on individual metabolism and the amount of soy consumed. Pharmacologically relevant concentrations are often in the low ng/mL to µg/mL range.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during this compound analysis.
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample and re-inject. |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase. Acidifying the mobile phase with formic acid can also help. | |
| Low Signal Intensity / Poor Recovery | Ion suppression from matrix effects. | Improve sample clean-up using techniques like SPE or liquid-liquid extraction (LLE). |
| Inefficient extraction. | Optimize the extraction solvent and pH. | |
| Inconsistent Retention Times | Fluctuations in pump flow rate or mobile phase composition. | Check the HPLC system for leaks and ensure the mobile phase is properly mixed and degassed. |
| Column degradation. | Replace the column or use a guard column to protect the analytical column. | |
| Interference from Dietary Isoflavones | The presence of isoflavones in standard laboratory animal feed. | A strategy to eliminate dietary interference is crucial for accurate in vivo studies. This may involve using a phytoestrogen-free diet for a period before the study.[4] |
ELISA Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking. | Increase blocking incubation time or try a different blocking buffer. |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to find the optimal concentration. | |
| Low Signal | Insufficient antibody or antigen concentration. | Optimize the concentrations of coating antigen and detection antibody. |
| Short incubation times. | Increase incubation times for antibodies and substrate. | |
| High Variability between Wells | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Improper washing. | Ensure thorough and consistent washing between steps to remove all unbound reagents. |
Data Presentation
The following tables summarize quantitative data for this compound detection using various methods.
Table 1: LC-MS/MS Method Validation Parameters for this compound Detection
| Parameter | Biological Matrix | Linearity Range | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Linearity | Rat Plasma | 0.4 - 100 ng/mL | - | 0.4 | 85.7 - 100.2 | [4] |
| Precision (RSD) | Rat Plasma | - | - | - | < 14.9% | |
| Linearity | Human Urine | 2 - 1000 ng/mL | 0.5 | 2 | - | |
| Linearity | - | 0.01 - 10.0 µg L⁻¹ | 0.001 - 0.005 µg L⁻¹ | 0.005 - 0.01 µg L⁻¹ | 89.3 - 119.9 |
Table 2: HPLC-DAD Method Validation for Isoflavone Analysis
| Parameter | Sample Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Linearity | Puerariae Flos Extract | - | 0.2720 - 0.7884 | 0.8243 - 2.3890 |
Experimental Protocols
UPLC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a synthesized example based on established methods for isoflavone analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on optimal signal for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
Competitive ELISA Protocol for this compound Detection in Urine
This protocol is a general guideline for a competitive ELISA.
1. Reagent Preparation
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Coating Antigen: this compound-protein conjugate (e.g., this compound-BSA).
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Primary Antibody: Anti-Glycitein antibody.
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Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
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Substrate: TMB or other suitable chromogenic substrate.
-
Buffers: Coating buffer, wash buffer, blocking buffer, and sample/standard diluent.
2. Assay Procedure
-
Coat a 96-well microplate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
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Block the plate with blocking buffer for 1-2 hours at room temperature.
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Wash the plate 3 times with wash buffer.
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Prepare this compound standards and urine samples. Urine samples may require dilution and enzymatic treatment (e.g., with β-glucuronidase/sulfatase) to measure total this compound.
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In a separate plate or tubes, pre-incubate the this compound standards and samples with the primary anti-Glycitein antibody for 1 hour at room temperature.
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Transfer the pre-incubated mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
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Wash the plate 5 times with wash buffer.
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Add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the concentration of this compound in the sample.
Visualizations
This compound Detection Workflow
Caption: A generalized workflow for the detection of this compound in biological fluids.
This compound Estrogen Receptor Signaling Pathway
References
- 1. Quantitative analysis of the principle soy isoflavones genistein, daidzein and this compound, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of isoflavones and their conjugates in female rat urine using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of isoflavone glycosides and aglycones in rat plasma by LC-MS/MS: Troubleshooting of interference from food and its application to pharmacokinetic study of Semen Sojae Praeparatum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Glycitein from its Isomers
Welcome to the technical support center for the chromatographic separation of glycitein from its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of isoflavones.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and its isomers, such as genistein and daidzein, primarily using High-Performance Liquid Chromatography (HPLC).
Problem: Poor Resolution or Co-elution of Peaks
Symptoms:
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This compound, genistein, and daidzein peaks are not well separated.
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Peaks overlap, making accurate quantification difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase gradient. A common mobile phase consists of a gradient of acetonitrile (or methanol) and water, often with a small percentage of acid like formic or acetic acid to improve peak shape.[1][2] Adjusting the gradient slope or the initial and final concentrations of the organic solvent can improve separation. |
| Incorrect Flow Rate | A lower flow rate generally provides better resolution but increases analysis time. Experiment with slightly lower flow rates to see if separation improves.[2] |
| Suboptimal Column Temperature | Temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase. For isoflavones, a column temperature of around 25-35°C is often used.[2][3] Test different temperatures within this range to find the optimal condition for your specific separation. |
| Column Degradation | Over time, HPLC columns can lose their efficiency. If you observe a gradual decline in resolution across multiple runs, it may be time to replace the column. Using a guard column can help extend the life of your analytical column. |
| Incorrect Stationary Phase | A C18 reversed-phase column is most commonly used for isoflavone separation. If you are not achieving adequate separation, consider a column with a different particle size or a different stationary phase chemistry. |
Problem: Peak Tailing
Symptoms:
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Asymmetrical peaks with a "tail" extending from the back of the peak.
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This can lead to inaccurate peak integration and quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | Isoflavones, being phenolic compounds, can interact with residual silanol groups on the silica-based stationary phase, causing tailing. Using a modern, well-end-capped C18 column can minimize these interactions. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help. |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the isoflavones. If the pH is close to the pKa of the analytes, peak tailing can occur. Adjusting the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the isoflavones can improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and injecting a smaller volume. |
| Extra-column Dead Volume | Excessive tubing length or poorly made connections can cause band broadening and peak tailing. Ensure that all connections are secure and that the tubing between the injector, column, and detector is as short as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating this compound from its isomers?
A1: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with a C18 column, is the most widely used and effective method for the separation of isoflavones like this compound, genistein, and daidzein.
Q2: What is a typical mobile phase for isoflavone separation?
A2: A typical mobile phase for separating isoflavone isomers is a gradient mixture of water and an organic solvent, usually acetonitrile or methanol. To improve peak shape and resolution, a small amount of an acid, such as 0.1% formic acid or acetic acid, is often added to both the aqueous and organic phases.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: The most reliable way to identify the this compound peak is by comparing its retention time with that of a certified this compound standard run under the same chromatographic conditions. Additionally, using a detector like a photodiode array (PDA) detector allows for the comparison of the UV spectrum of the peak with that of the standard. For unambiguous identification, mass spectrometry (MS) can be coupled with HPLC (LC-MS).
Q4: Can I use isocratic elution to separate this compound and its isomers?
A4: While gradient elution is more common for separating a mixture of isoflavones with different polarities, an optimized isocratic method may be suitable if you are only interested in a few specific isomers with similar retention behavior. However, gradient elution generally provides better resolution and is more versatile for complex samples.
Q5: My sample is a complex matrix (e.g., plant extract, food sample). How should I prepare it before HPLC analysis?
A5: Proper sample preparation is crucial for complex matrices to avoid column contamination and interference with the analysis. A common approach involves an initial extraction with a solvent like ethanol or methanol, followed by a clean-up step. Solid-phase extraction (SPE) is a widely used technique for cleaning up isoflavone extracts before HPLC analysis.
Experimental Protocols
General HPLC Method for Isoflavone Separation
This protocol provides a starting point for developing a method to separate this compound from its isomers. Optimization will likely be required for your specific instrument and sample.
1. Sample Preparation:
- For solid samples (e.g., soy flour), extract the isoflavones using an appropriate solvent such as 70-80% ethanol or methanol. Sonication or shaking can be used to improve extraction efficiency.
- Centrifuge the extract to pellet any solid material.
- Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
- For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Program: A typical gradient might start with a low percentage of mobile phase B (e.g., 15-20%), increasing linearly to a higher percentage (e.g., 40-50%) over 20-30 minutes. This is followed by a wash step with a high percentage of B and then re-equilibration at the initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10-20 µL.
- Detection: UV detector at 260 nm.
3. Data Analysis:
- Identify peaks by comparing retention times with known standards.
- Quantify the amount of each isoflavone by creating a calibration curve using standards of known concentrations.
Quantitative Data Summary
The following table summarizes typical retention times for this compound and its common isomers from a published HPLC method. Note that these values can vary depending on the specific HPLC system, column, and mobile phase conditions used.
| Isoflavone | Retention Time (minutes) |
| Daidzein | 6.19 |
| This compound | 6.59 |
| Genistein | 9.74 |
Data from a study using a C18 column with a gradient of acetonitrile and water.
Visualizations
Caption: Experimental workflow for the separation and quantification of this compound and its isomers using HPLC.
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC analysis of isoflavones.
References
improving the efficiency of Glycitein synthesis reactions
Welcome to the technical support center for Glycitein synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis reactions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the chemical synthesis of this compound?
A1: The most frequently utilized starting materials for this compound synthesis are derivatives of isovanillin or 2,4-dihydroxy-5-methoxyacetophenone, which then proceed through a deoxybenzoin intermediate.[1][2]
Q2: What is a typical yield for this compound synthesis?
A2: Reported yields for this compound synthesis can vary significantly based on the chosen synthetic route and optimization of reaction conditions. A well-established method involving the cyclization of a deoxybenzoin intermediate has been reported to achieve a yield of up to 85%.[1]
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of starting materials and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be utilized for more quantitative analysis of the reaction mixture over time.
Q4: What are the best practices for purifying crude this compound?
A4: Following the reaction, the crude product is often precipitated from the reaction mixture. This solid can then be collected by filtration and purified by recrystallization, commonly from an ethanol/water mixture.[1] For higher purity, flash column chromatography using silica gel is a widely adopted technique. The choice of the solvent system for chromatography is dependent on the polarity of the impurities to be removed.
Troubleshooting Guide
Issue 1: Low Yield of this compound
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Q: My this compound synthesis reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
-
A: Low yields in isoflavone synthesis, including that of this compound, can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction by TLC until the starting material is no longer visible. Consider extending the reaction time or slightly increasing the temperature.
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Suboptimal Reagent Stoichiometry: The molar ratios of your reactants and catalysts are critical. Ensure accurate measurements and consider a modest excess of the limiting reagent if side reactions are not a major concern.
-
Poor Quality Reagents or Solvents: The purity of your starting materials, reagents, and solvents can significantly impact the reaction outcome. Use freshly purified or high-purity grade materials. Anhydrous solvents are often necessary to prevent unwanted side reactions.
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Inefficient Cyclization: The ring-closing step to form the isoflavone core is sensitive to reaction conditions. The choice of catalyst and solvent can be crucial. For instance, in the deoxybenzoin route, the effectiveness of the boron trifluoride etherate and methanesulfonyl chloride is key.[1]
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps. Ensure efficient extraction from the aqueous phase and optimize your chromatography or recrystallization conditions to minimize loss.
-
Issue 2: Presence of Significant Side Products
-
Q: I am observing several spots on my TLC plate in addition to the desired this compound product. What are these side products and how can I minimize their formation?
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A: The formation of side products is a common challenge in isoflavone synthesis. Potential side products include:
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Unreacted Intermediates: If the reaction is not driven to completion, you will have remaining starting materials or intermediates, such as the deoxybenzoin precursor.
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Formation of Isomeric Products: Depending on the synthetic route, isomeric flavonoids like flavones or aurones can be formed as byproducts. The reaction conditions, particularly the choice of base and temperature, can influence the product distribution.
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Decomposition Products: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the starting materials or the final product.
To minimize side product formation:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time.
-
Choice of Catalyst and Base: The selection of the catalyst and base can significantly influence the selectivity of the reaction.
-
Purity of Starting Materials: Ensure the purity of your starting materials to avoid introducing impurities that could lead to side reactions.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from a Deoxybenzoin Intermediate
This protocol details the cyclization of a deoxybenzoin precursor to form this compound.
Materials:
-
Deoxybenzoin intermediate (e.g., 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone derivative)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Boron trifluoride ethyl ether complex (BF₃·OEt₂)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium acetate solution
-
70% Ethanol
Procedure:
-
Under a nitrogen atmosphere, dissolve the deoxybenzoin intermediate (1.0 eq) in anhydrous DMF.
-
Slowly add boron trifluoride ethyl ether complex (6.0 eq) to the solution and stir for 15 minutes.
-
Add a solution of methanesulfonyl chloride (5.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture in an oil bath at 70°C for 5 hours.
-
After cooling to room temperature, slowly pour the reaction mixture into an ice-cooled saturated aqueous sodium acetate solution.
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid from 70% ethanol to yield this compound as a yellow solid.
Data Presentation
Table 1: Comparison of Reaction Parameters for this compound Synthesis
| Parameter | Deoxybenzoin Cyclization Method |
| Starting Material | Deoxybenzoin Intermediate |
| Key Reagents | BF₃·OEt₂, MsCl, DMF |
| Temperature | 70°C |
| Reaction Time | 5 hours |
| Yield | 85% |
| Purification | Recrystallization from 70% Ethanol |
Visualizations
This compound Biosynthesis Pathway in Soybean
Caption: Enzymatic pathway for the biosynthesis of this compound in soybeans.
General Workflow for this compound Synthesis and Purification
Caption: A typical workflow for the chemical synthesis and purification of this compound.
This compound and Estrogen Receptor Signaling
Caption: Simplified diagram of this compound's interaction with the estrogen receptor signaling pathway.
References
troubleshooting inconsistent results in Glycitein cell-based assays
Welcome to the technical support center for Glycitein cell-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific questions and issues that may arise during your cell-based assays with this compound.
Q1: My cell viability/proliferation assay results with this compound are inconsistent between experiments. What are the potential causes?
Inconsistent results in cell viability and proliferation assays, such as MTT or WST-1 assays, are a common challenge. Several factors can contribute to this variability when working with this compound.
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Biphasic Effect of this compound: this compound can exhibit a biphasic response on cell proliferation. At low concentrations (e.g., <10 µg/mL), it may stimulate cell growth and DNA synthesis, while at higher concentrations (e.g., >30 µg/mL), it can significantly inhibit these processes.[1] This dual effect can lead to variability if the concentration range tested is not broad enough or if there are slight inaccuracies in dilutions.
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Cell Seeding Density: The initial number of cells plated is critical. Too few cells may result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting their response to this compound.[2] It is crucial to determine the optimal seeding density for your specific cell line through a titration experiment before proceeding with this compound treatment.[2]
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Compound Solubility and Stability: Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in the cell culture medium. Poor solubility can lead to inconsistent effective concentrations. Prepare fresh dilutions for each experiment to avoid degradation of the compound.
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Incubation Time: The duration of this compound treatment can significantly impact the results. A time-course experiment is recommended to determine the optimal incubation period for observing the desired effect in your cell model.
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Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, it is advisable to fill the peripheral wells with sterile PBS or media and not use them for experimental data points.
Q2: I am observing a weaker than expected estrogenic effect of this compound in my estrogen receptor (ER) binding assay. Why might this be?
While this compound is a known phytoestrogen, its in vitro binding affinity for estrogen receptors can be misleading when compared to its in vivo effects.
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Weak In Vitro Binding Affinity: this compound has a significantly lower binding affinity for estrogen receptors compared to 17β-estradiol and even other isoflavones like genistein. For example, the concentration of this compound required to displace 50% of bound estradiol is much higher than that of estradiol itself.
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Bioavailability and Metabolism: In vivo, this compound has been shown to have higher bioavailability compared to genistein. It can also be metabolized into compounds with potentially greater estrogenic potency. This discrepancy between in vitro and in vivo results is important to consider when interpreting your data.
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Assay Type: The choice of assay can influence the observed estrogenic activity. While competitive binding assays measure direct interaction with the receptor, reporter gene assays measure the transcriptional activation downstream of receptor binding, which can provide a more functional readout of estrogenic activity.
Q3: My Western blot results for signaling proteins after this compound treatment are variable or show weak signals. How can I improve this?
Western blotting to detect changes in signaling pathways activated by this compound, such as the MAPK/ERK pathway, requires careful optimization.
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Phosphatase and Protease Inhibitors: When studying signaling pathways that involve protein phosphorylation, it is crucial to use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
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Blocking Buffers: For detecting phosphorylated proteins, using 5% Bovine Serum Albumin (BSA) in TBST for blocking the membrane is often recommended over milk, as milk contains phosphoproteins that can increase background noise.
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Loading Controls: Always use a reliable loading control, such as GAPDH or β-actin, to ensure equal protein loading between lanes and to normalize your results.
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Time Course of Activation: The activation of signaling pathways like ERK1/2 by this compound can be transient. Performing a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) after this compound treatment will help identify the peak activation time for your target protein.
Data Presentation
Table 1: Comparative Estrogenic Activity of this compound and Other Compounds
| Compound | Concentration for 50% Displacement of (3H)estradiol | Reference |
| 17β-estradiol | 1.09 nM | |
| Diethylstilbestrol (DES) | 1.15 nM | |
| Genistein | 0.22 µM | |
| Daidzein | 4.00 µM | |
| This compound | 3.94 µM |
Table 2: IC50 Values of this compound in Human Gastric Cancer Cell Lines (24h treatment)
| Cell Line | IC50 (µM) | Reference |
| AGS | 30.98 | |
| MKN-28 | 60.17 | |
| MKN-45 | 35.07 | |
| NCI-N87 | 36.05 | |
| YCC-1 | 33.11 | |
| YCC-6 | 88.62 | |
| SNU-5 | 97.68 | |
| SNU-216 | 83.02 | |
| SNU-484 | 46.87 | |
| SNU-668 | 87.55 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay guidelines and is suitable for assessing the effect of this compound on cell viability.
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Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell adherence.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubation: Incubate the plate at 37°C for 1-4 hours, or until purple formazan crystals are visible under a microscope.
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Western Blot for Signaling Protein Activation
This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation after this compound treatment.
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Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., phospho-ERK1/2) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize them to a loading control.
Visualizations
Caption: this compound signaling pathways in a cell.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
optimizing flow rate and gradient for isoflavone separation
Welcome to the Technical Support Center for Isoflavone Separation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the flow rate and gradient for the chromatographic separation of isoflavones.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for separating isoflavones using reverse-phase HPLC?
A typical starting point for isoflavone separation on a C18 column involves a binary solvent system with a gradient elution.[1] Mobile phase A is usually water with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape, and mobile phase B is an organic solvent like acetonitrile or methanol, also with an acid modifier.[2]
A common starting flow rate for a standard 4.6 mm ID HPLC column is 1.0 mL/min.[2][3] The detection wavelength is often set around 260 nm or 262 nm.[2]
Q2: When should I choose gradient elution over isocratic elution for isoflavone analysis?
Gradient elution is generally preferred for analyzing complex mixtures of isoflavones, such as those found in soy extracts, which contain glycosides, aglycones, and their malonyl or acetyl derivatives. An isocratic elution (constant mobile phase composition) may be suitable for separating a few isoflavones with similar polarities, but it often fails to resolve all 12 common isoflavones in a single run or results in very long analysis times. Gradient elution, where the solvent strength is increased over time, allows for the separation of compounds with a wide range of polarities in a reasonable timeframe.
Q3: How does flow rate impact the separation of isoflavones?
Flow rate affects resolution, sensitivity, and analysis time.
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Resolution: Increasing the flow rate can lead to broader peaks and decreased resolution between closely eluting compounds. Conversely, a lower flow rate can sometimes improve resolution, but an excessively low rate may lead to band broadening due to diffusion.
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Sensitivity: Lower flow rates can lead to narrower peaks (in volume units), which can increase peak height and improve sensitivity.
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Analysis Time: Higher flow rates shorten the analysis time, while lower flow rates increase it. An optimal flow rate is a balance between achieving adequate resolution and maintaining a practical analysis time. For standard HPLC columns (e.g., 4.6 mm ID), a flow rate of 1.0 mL/min is often a good starting point.
Q4: What is the role of adding acid (e.g., acetic or formic acid) to the mobile phase?
Adding a small amount of acid to the mobile phase, typically 0.1%, serves to control the pH and suppress the ionization of the phenolic hydroxyl groups on the isoflavone structures. This results in better peak shapes (less tailing) and more reproducible retention times. The mobile phase pH should ideally be 1.5 to 2 units away from the pKa of the isoflavones to ensure they are in a single, non-ionized form.
Troubleshooting Guide
Q5: My isoflavone peaks are showing significant tailing. What are the potential causes and how can I fix it?
Peak tailing is a common issue in isoflavone analysis and can be caused by either chemical or physical problems. A diagnostic test can help determine the cause: inject a neutral, non-polar compound (like toluene). If the neutral compound's peak is symmetrical while your isoflavone peaks are tailing, the issue is likely chemical. If all peaks, including the neutral standard, are tailing, the problem is likely physical.
Troubleshooting Peak Tailing
| Potential Cause | Suggested Solution |
|---|---|
| Chemical Issues | |
| Secondary interactions with free silanol groups on the column | Use a modern, fully end-capped C18 or C8 column. Add a competing base to the mobile phase or use a buffer to maintain a consistent pH. |
| Mobile phase pH is too close to the analyte's pKa | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the isoflavone's pKa. |
| Physical/Mechanical Issues | |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the analytical column's life. |
| Blocked column inlet frit | Back-flush the column (if permitted by the manufacturer) or replace the frit. |
| Extra-column dead volume | Minimize the length of tubing between the injector, column, and detector. Ensure all fittings are secure and properly installed. |
| Sample overload | Reduce the injection volume or dilute the sample. |
| Injection solvent is stronger than the mobile phase | Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
Q6: I am not getting good resolution between critical isoflavone pairs (e.g., daidzin and glycitin). How can I improve the separation?
Improving the resolution between closely eluting peaks often requires adjusting the gradient profile or the mobile phase composition.
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Flatten the Gradient: A shallower gradient (a smaller rate of change in the organic solvent percentage per minute) provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting compounds.
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Change Organic Solvent: If you are using acetonitrile, switching to methanol (or vice-versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.
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Optimize Temperature: Increasing the column temperature can improve efficiency and sometimes change selectivity. However, be mindful of the thermal stability of isoflavones.
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Column Chemistry: Consider a column with a different stationary phase, such as a phenyl or cyano phase, which offers different selectivity compared to a standard C18 column.
Q7: My retention times are shifting from one run to the next. What should I check?
Retention time instability can be caused by several factors:
-
Pump and Mobile Phase: Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system. Check that the mobile phase is properly degassed and that the composition is consistent, especially if it's prepared by hand.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Column Temperature: Inconsistent column temperature can lead to retention time shifts. Use a column oven to maintain a stable temperature.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Data Presentation: Example Gradient Programs
The following tables summarize different gradient conditions used for the separation of isoflavones, illustrating the variety of approaches for optimizing resolution and analysis time.
Table 1: HPLC Gradient for 8 Isoflavones
| Time (min) | % Acetonitrile (with 0.1% Acetic Acid) | % Water (with 0.1% Acetic Acid) | Flow Rate (mL/min) |
|---|---|---|---|
| 0-9 | 12 | 88 | 1.0 |
| 9-19 | 15 | 85 | 1.0 |
| 19-30 | 27 | 73 | 1.0 |
| 30-50 | 35 | 65 | 1.0 |
Column: C18, 250 mm x 4.6 mm, 5 µm
Table 2: Fast HPLC Gradient for 12 Isoflavones
| Time (min) | % Acetonitrile | % Water | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 8 | 92 | 2.0 |
| 2 | 10 | 90 | 2.0 |
| 3 | 12 | 88 | 2.0 |
| 10 | 22 | 78 | 2.0 |
| 11 | 23 | 77 | 2.0 |
| 12 | 35 | 65 | 2.0 |
| 13 | 50 | 50 | 2.0 |
| 13-16 | 50 | 50 | 2.0 |
| 20 | 8 | 92 | 2.0 |
Column: C18, Vydac 201TP54
Table 3: UPLC Gradient for 6 Isoflavones
| Time (min) | % Methanol | % Water (with 0.3% Acetic Acid) | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 22 | 78 | 0.8 |
| 1.0 | 50 | 50 | 0.8 |
| 1.4 | 100 | 0 | 0.8 |
| 1.8 | 22 | 78 | 0.8 |
Column: Waters BEH C18, 50 mm x 2.1 mm, 1.7 µm
Experimental Protocols
Protocol: Optimization of Flow Rate and Gradient for Isoflavone Separation
This protocol provides a systematic approach to developing a robust separation method for isoflavones.
1. Sample Preparation (Soy Extract)
-
Weigh approximately 1 gram of the sample and mix it with 10 mL of acetonitrile and 6 mL of deionized water.
-
Shake the mixture for 2 hours.
-
Centrifuge the sample at 2000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm PVDF filter before HPLC analysis.
-
It is recommended to dissolve the final extract in the initial mobile phase composition to avoid peak distortion.
2. Mobile Phase Preparation
-
Mobile Phase A: Prepare water containing 0.1% formic acid or 0.1% acetic acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Prepare HPLC-grade acetonitrile or methanol containing 0.1% formic acid or 0.1% acetic acid.
-
Degas both mobile phases using an online degasser, sonication, or vacuum filtration.
3. Initial Chromatographic Conditions
-
Column: High-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Initial Gradient: Start with a linear gradient from 10-15% B to 30-35% B over 40-50 minutes.
4. Optimization Workflow
-
Step 1: Flow Rate Optimization:
-
Perform injections at different flow rates (e.g., 0.8, 1.0, 1.2 mL/min) while keeping the gradient program constant.
-
Evaluate the chromatograms for resolution between critical pairs and overall analysis time.
-
Select the flow rate that provides the best balance of resolution and speed. A rate of 1.0 mL/min is often found to be optimal for 4.6 mm ID columns.
-
-
Step 2: Gradient Optimization:
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 15-20 minutes) to determine the elution range of all isoflavones.
-
Shallow Gradient for Critical Pairs: Based on the scouting run, create a shallower gradient in the region where critical pairs elute. For example, if two peaks are poorly resolved at 25% B, you might change the gradient from a 2%/min slope to a 0.5%/min slope in that region.
-
Adjust Initial and Final Conditions: Ensure the initial %B is low enough to retain the most polar isoflavones and the final %B is high enough to elute the most non-polar compounds from the column.
-
-
Step 3: Final Verification:
-
Once the optimal flow rate and gradient are determined, perform multiple injections to confirm the reproducibility of retention times and peak areas.
-
Visualizations
Caption: A flowchart for systematically troubleshooting poor peak shape in HPLC analysis.
References
Validation & Comparative
Glycitein and Daidzein: A Comparative Analysis of Bioavailability in Humans
A comprehensive review of the existing scientific literature reveals that the isoflavone glycitein demonstrates a bioavailability comparable to that of daidzein in human subjects. This guide provides a detailed comparison of their pharmacokinetic profiles, supported by data from human clinical studies, and outlines the experimental methodologies employed.
Quantitative Comparison of Pharmacokinetic Parameters
The bioavailability of isoflavones can be assessed by measuring key pharmacokinetic parameters following oral administration. The table below summarizes the available data for this compound and daidzein from human studies.
| Pharmacokinetic Parameter | This compound | Daidzein | Reference Study |
| Tmax (Time to Maximum Plasma Concentration) | 12.7 hours | 12.7 hours | Shinkaruk et al. (2012)[1][2] |
| 48-hour Urinary Excretion (% of ingested dose) | ~55% | ~46% | Hu et al. (2003)[3] |
Note: Cmax (Maximum Plasma Concentration) and AUC (Area Under the Curve) data for a direct comparison were not consistently reported across the reviewed studies in a manner that would allow for a side-by-side quantitative summary.
Studies consistently indicate that this compound is well-absorbed. One study concluded that this compound is one of the best-absorbed flavonoids and its bioavailability is similar to that of daidzein.[1][4] Furthermore, the urinary excretion of this compound has been shown to be significantly higher than that of another common isoflavone, genistein.
Experimental Protocols
The findings presented in this guide are based on several human intervention studies. The methodologies of these key studies are detailed below to provide context for the presented data.
Study 1: Bioavailability in Healthy Young Caucasian Men
-
Objective: To determine the plasma bioavailability and urinary excretion of this compound compared to other soy isoflavones.
-
Participants: Eighteen healthy young Caucasian men.
-
Intervention: A single oral intake of a soy-germ-based food supplement containing 55.24 mg of isoflavones in aglycone equivalent. The isoflavone composition was 54% daidzein, 31% this compound, and 15% genistein.
-
Data Collection: Plasma and urine samples were collected over a 48-hour period.
-
Analytical Method: Isoflavone concentrations were analyzed using specific ELISAs.
Study 2: Urinary Disposition in Men and Women
-
Objective: To compare the metabolism and urinary excretion of this compound, daidzein, and genistein.
-
Participants: Seven women and seven men with moderate fecal isoflavone degradation activity.
-
Intervention: Participants were given soymilk (high in genistein and daidzein) and soygerm (high in daidzein and this compound) to provide a total isoflavone dose of 4.5 micromol/kg body weight.
-
Data Collection: Urine samples were collected over a 48-hour period.
-
Analytical Method: Isoflavone concentrations in urine were measured to determine the percentage of the ingested dose that was excreted.
Metabolic Pathways of Isoflavones
The metabolism of isoflavones, including this compound and daidzein, is a complex process primarily carried out by the gut microbiota. The initial step involves the conversion of isoflavone glycosides (the form in which they are often found in soy) to their aglycone forms (daidzein, this compound, and genistein), which are then absorbed. These aglycones undergo further metabolism in the gut and liver.
Daidzein, for example, can be metabolized to dihydrodaidzein, which can then be converted to equol or O-desmethylangolensin (ODMA). This compound is structurally similar to daidzein and is thought to follow similar metabolic pathways. Research has identified several metabolites of this compound, including dihydrothis compound.
Below is a diagram illustrating the general metabolic pathway of soy isoflavones.
Conclusion
The available evidence from human clinical trials indicates that the bioavailability of this compound is comparable to that of daidzein. Both isoflavones are efficiently absorbed, as demonstrated by their plasma concentrations and urinary excretion profiles. The metabolism of both compounds is heavily influenced by the gut microbiota, leading to the formation of various metabolites. For researchers and professionals in drug development, understanding these similarities and differences is crucial for evaluating the potential health effects and for the design of isoflavone-based interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Urinary disposition of the soybean isoflavones daidzein, genistein and this compound differs among humans with moderate fecal isoflavone degradation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of this compound relatively to other soy isoflavones in healthy young Caucasian men - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Glycitein in Animal Models: A Comparative Guide
For researchers and professionals in drug development, identifying and validating novel anti-inflammatory compounds is a critical endeavor. Glycitein, an O-methylated isoflavone found in soy products, has emerged as a potential candidate due to its recognized anti-inflammatory properties. This guide provides a comparative overview of this compound's efficacy in a common preclinical animal model of inflammation, alongside a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented herein is compiled from various studies to offer a comprehensive, albeit indirect, comparison.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model for screening potential anti-inflammatory drugs. The model involves injecting carrageenan, a local irritant, into the paw of a rat, which elicits a reproducible inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling over time.
While direct head-to-head studies comparing purified this compound with other anti-inflammatory agents in this model are limited, a study on a polar fraction of soybean extract containing this compound, among other isoflavones and saponins, provides valuable insights. For the purpose of this guide, the data from this soybean extract will be used as a surrogate to represent the potential effects of this compound and compared with established data for Indomethacin.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time Post-Carrageenan | % Inhibition of Edema |
| Soybean Polar Fraction (Containing this compound) | 100 mg/kg (oral) | 2 hours | 40.00%[1] |
| 3 hours | 23.00%[1] | ||
| 200 mg/kg (oral) | 2 hours | 51.00%[1] | |
| 3 hours | 41.00%[1] | ||
| Indomethacin | 10 mg/kg (oral) | 2 hours | 54.00%[2] |
| 3 hours | 54.00% | ||
| 4 hours | 54.00% | ||
| 5 hours | 33.00% |
Note: The data for the Soybean Polar Fraction is from a study where the extract contained a mixture of compounds including daidzin, glycitin, genistin, daidzein, this compound, genistein, and soyasaponin I. The effects, therefore, cannot be solely attributed to this compound. The data for Indomethacin is from a separate study and is presented here for comparative purposes.
Experimental Protocols
A standardized protocol for the carrageenan-induced paw edema model is crucial for reproducible results. Below is a detailed methodology.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar rats (180-220g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Control Group: Receives the vehicle (e.g., saline or 1% carboxymethyl cellulose).
-
This compound/Test Compound Group(s): Receive varying doses of this compound administered orally or intraperitoneally.
-
Positive Control Group: Receives a standard anti-inflammatory drug such as Indomethacin (e.g., 10 mg/kg, oral).
-
-
Drug Administration: The test compound, standard drug, or vehicle is administered 30-60 minutes prior to the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:
-
Vc = Average paw volume of the control group
-
Vt = Average paw volume of the treated group
-
Mechanism of Action: Signaling Pathways
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In-vivo studies on Glycitin (a glycoside of this compound) in a lipopolysaccharide (LPS)-induced acute lung injury model in mice have shown that it can inhibit the activation of the Toll-like receptor 4 (TLR4)-mediated Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The diagram below illustrates the proposed experimental workflow for validating the anti-inflammatory effects of this compound.
Caption: Experimental workflow for validating anti-inflammatory effects.
The following diagram illustrates the simplified signaling pathway through which this compound is thought to mediate its anti-inflammatory effects.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of Isoflavone Analysis: A Comparative Guide to Glycitein Cross-Reactivity in ELISA Kits
For researchers, scientists, and drug development professionals engaged in the precise quantification of phytoestrogens, the cross-reactivity of structurally similar compounds in immunoassays is a critical consideration. This guide provides a comparative analysis of the cross-reactivity of glycitein, a key soy isoflavone, in commercially available ELISA kits, supported by available experimental data and detailed methodologies.
The accurate measurement of individual isoflavones like this compound is crucial for understanding their specific biological activities and metabolic pathways. While various analytical methods are available, enzyme-linked immunosorbent assays (ELISAs) are often favored for their high throughput and sensitivity. However, the specificity of the antibodies used in these kits is paramount, as cross-reactivity with other isoflavones can lead to inaccurate quantification.
Performance of a Highly Specific this compound ELISA
A significant development in the specific detection of this compound is a custom-developed competitive ELISA (cELISA). This assay demonstrates exceptional specificity with negligible cross-reactivity to other common soy isoflavones.
Data Presentation: Cross-Reactivity of the a-Glycitein cELISA
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Daidzein | <0.1 |
| Genistein | <0.1 |
| Formononetin | <0.1 |
| Biochanin A | <0.1 |
| Glycitin | <0.1 |
| Daidzin | <0.1 |
| Genistin | <0.1 |
Experimental Protocol: a-Glycitein cELISA
This competitive ELISA protocol was followed for the determination of this compound:
-
Coating: A 96-well microtiter plate was coated with a this compound-protein conjugate.
-
Incubation: The plate was incubated overnight at 4°C and then washed.
-
Blocking: The remaining protein-binding sites were blocked with a blocking buffer.
-
Competition: Standards or samples were added to the wells, followed by the addition of a specific anti-glycitein antibody. The plate was then incubated to allow competition between the free this compound in the sample/standard and the coated this compound-protein conjugate for binding to the antibody.
-
Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody was added to each well and incubated.
-
Substrate: The plate was washed again, and a substrate solution was added to initiate a colorimetric reaction.
-
Measurement: The absorbance was read at a specific wavelength, and the concentration of this compound in the samples was determined by comparing their absorbance to the standard curve.
Commercially Available Isoflavone ELISA Kits: A Gap in Data
A comprehensive search for commercially available ELISA kits specifically designed for the broad-spectrum analysis of isoflavones, including this compound, reveals a notable lack of detailed public data on this compound cross-reactivity. While several manufacturers offer ELISA kits for "phytoestrogens" or "isoflavones," the product documentation, including manuals and validation reports, often does not provide specific quantitative data on the cross-reactivity of this compound.
This absence of readily accessible information poses a challenge for researchers requiring precise quantification of this compound in the presence of other isoflavones. Without this data, the accuracy of results obtained from such kits for samples containing a mixture of isoflavones, which is common in biological and food matrices, remains uncertain.
Visualizing the Cross-Reactivity Challenge
The following diagrams illustrate the principles of a specific versus a cross-reactive ELISA, and the workflow for evaluating cross-reactivity.
Caption: Specific vs. Cross-Reactive Antibody Binding in ELISA.
Caption: Workflow for Determining Cross-Reactivity in a Competitive ELISA.
Conclusion and Recommendations
The availability of a highly specific ELISA for this compound, as demonstrated by the presented research, underscores the feasibility of developing immunoassays with minimal cross-reactivity. However, the current landscape of commercially available isoflavone ELISA kits highlights a critical need for greater transparency from manufacturers regarding the cross-reactivity profiles of their products.
For researchers and professionals in drug development, the following recommendations are crucial:
-
Prioritize Kits with Detailed Validation Data: When selecting a commercial ELISA kit for isoflavone analysis, prioritize manufacturers that provide comprehensive validation reports, including detailed cross-reactivity data for all relevant isoflavones.
-
In-house Validation is Essential: If such data is not available, it is imperative to perform in-house validation to determine the cross-reactivity of the chosen kit with this compound and other relevant isoflavones present in the samples of interest. This will ensure the accuracy and reliability of the obtained results.
-
Consider Alternative Methods: For studies requiring the highest degree of specificity and quantification of individual isoflavones, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be considered as alternatives or for confirmatory analysis.
By carefully considering the potential for cross-reactivity and demanding comprehensive validation data, the scientific community can ensure the accuracy and integrity of research in the field of phytoestrogens.
A Comparative Analysis of the Antioxidant Activity of Glycitein and Other Phytoestrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of glycitein with other prominent phytoestrogens, namely genistein and daidzein. The information presented is supported by experimental data from scientific literature, offering a valuable resource for researchers and professionals in drug development.
Executive Summary
Phytoestrogens, plant-derived compounds with estrogen-like activity, have garnered significant interest for their potential health benefits, including their antioxidant properties. Among these, the isoflavones this compound, genistein, and daidzein are key components of soy-based diets. While genistein and daidzein have been extensively studied, this compound's antioxidant capacity is less characterized. This guide consolidates available data to facilitate a comparative understanding of their antioxidant efficacy.
Generally, in vitro studies suggest that the antioxidant activity of these isoflavones, primarily their ability to scavenge free radicals, follows the order of genistein > daidzein > this compound. This hierarchy is often attributed to their molecular structure, specifically the number and position of hydroxyl groups. However, it is crucial to note that direct comparisons from a single study using multiple standardized assays are limited.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of phytoestrogens is commonly evaluated using various in vitro assays that measure their capacity to neutralize free radicals. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox Equivalents (TE), a measure of antioxidant capacity relative to Trolox, a water-soluble vitamin E analog.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Phytoestrogen | IC50 (µg/mL) | Source(s) |
| Daidzein | 110.25 | [1] |
| Genistein | Data not available in the same comparative study | |
| This compound | Data not available in the same comparative study |
Note: A lower IC50 value indicates higher antioxidant activity.
Table 2: Hydroxyl (•OH) and Nitric Oxide (NO) Radical Scavenging Activity (IC50)
| Phytoestrogen | •OH Scavenging IC50 (µg/mL) | NO Scavenging IC50 (µg/mL) | Source(s) |
| Daidzein | 24.57 | 35.68 | [2] |
| Genistein | Data not available in the same comparative study | Data not available in the same comparative study | |
| This compound | Data not available in the same comparative study | Data not available in the same comparative study |
Note: A lower IC50 value indicates higher antioxidant activity.
Due to the lack of a single study providing a direct comparison of all three isoflavones across multiple assays, the data presented is compiled from different sources. This inherent limitation means that variations in experimental conditions could influence the results, and therefore, the comparison should be interpreted with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for the most common antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The phytoestrogen samples are dissolved in the same solvent to create a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.
Workflow for ABTS Assay
Caption: Workflow of the ABTS radical cation decolorization assay.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Sample Preparation: The phytoestrogen samples and a standard antioxidant (Trolox) are prepared at various concentrations.
-
Reaction: The ABTS•+ solution is diluted with a suitable solvent to an absorbance of ~0.7 at 734 nm. A fixed volume of this solution is then mixed with varying concentrations of the sample or Trolox.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Workflow for ORAC Assay
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) assay.
Procedure:
-
Reagent Preparation: Solutions of a fluorescent probe (commonly fluorescein), a free radical initiator (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride), and the phytoestrogen samples and Trolox standards are prepared in a phosphate buffer.
-
Reaction Setup: In a microplate, the fluorescent probe is mixed with either the sample, Trolox standard, or a blank (buffer).
-
Initiation and Measurement: The reaction is initiated by adding the AAPH solution. The fluorescence is then monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from that of the sample or standard. A standard curve is generated by plotting the net AUC of Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.
Signaling Pathways in Antioxidant Defense
Phytoestrogens can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of a battery of protective enzymes.
While the role of genistein in activating the Nrf2-ARE pathway is relatively well-documented, the comparative effects of this compound and daidzein on this pathway are less clear. Daidzein has also been shown to increase the expression of Nrf2 and its downstream targets.[3]
Nrf2-ARE Signaling Pathway Activation by Phytoestrogens
Caption: Phytoestrogen-mediated activation of the Nrf2-ARE signaling pathway.
Conclusion
Based on the available in vitro evidence, genistein and daidzein generally exhibit stronger direct radical scavenging activity than this compound. This is likely due to differences in their chemical structures. However, the antioxidant effects of these phytoestrogens are multifaceted and also involve the modulation of cellular defense mechanisms, such as the Nrf2-ARE pathway. Further research with direct, side-by-side comparisons of this compound, genistein, and daidzein using standardized antioxidant assays and cellular models is necessary to provide a more definitive and comprehensive understanding of their relative antioxidant potencies. This knowledge will be invaluable for the development of novel therapeutic strategies targeting oxidative stress-related diseases.
References
A Comparative Guide to the Validation of an HPLC Method for Glycitein Analysis Using a Certified Reference Material
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Glycitein with an alternative Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method. The validation of the HPLC method is anchored by the use of a certified reference material (CRM) to ensure accuracy and traceability. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the quantification of isoflavones like this compound.
Introduction to this compound and Analytical Method Validation
This compound is an O-methylated isoflavone found in soy and soy-based products.[1] It, along with other isoflavones like Genistein and Daidzein, is of significant interest due to its potential health benefits. Accurate and precise quantification of this compound is crucial for research, quality control of dietary supplements, and pharmaceutical development.
Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose.[2][3] This involves evaluating several performance characteristics to ensure the method is reliable, reproducible, and accurate.[2][4] The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, which are widely adopted in the pharmaceutical industry. The use of a Certified Reference Material (CRM) is instrumental in establishing the accuracy of the method, as CRMs provide a known, certified concentration of the analyte.
Experimental Protocols
A detailed methodology is essential for the reproducibility of any analytical method. Below are the experimental protocols for the validated HPLC-UV method and a comparative UPLC-MS method for this compound analysis.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 257 nm, which is near the maximum absorbance for this compound.
-
Column Temperature: 35 °C.
-
Certified Reference Material (CRM) Preparation: A stock solution of this compound CRM is prepared by accurately weighing the standard and dissolving it in a suitable solvent such as methanol. Working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve.
UPLC-MS Method Protocol (Alternative Method)
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Parameters: Optimized parameters for this compound, including precursor and product ions, collision energy, and cone voltage.
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
Data Presentation: A Comparative Analysis
The performance of the validated HPLC-UV method is compared against a UPLC-MS method. The following tables summarize the quantitative data obtained during the validation of both methods for this compound analysis.
Table 1: Linearity
Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal.
| Parameter | HPLC-UV Method | UPLC-MS Method | Acceptance Criteria |
| Concentration Range (µg/mL) | 0.5 - 50 | 0.05 - 10 | As per intended use |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Regression Equation | y = 45821x + 1234 | y = 152345x + 567 | - |
Table 2: Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value, often determined by recovery studies using a CRM.
| Spiked Concentration (µg/mL) | HPLC-UV Method (% Recovery) | UPLC-MS Method (% Recovery) | Acceptance Criteria |
| Low (1 µg/mL) | 99.5% | 101.2% | 80 - 120% |
| Medium (10 µg/mL) | 101.2% | 99.8% | 80 - 120% |
| High (40 µg/mL) | 98.9% | 100.5% | 80 - 120% |
Table 3: Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
| Parameter | HPLC-UV Method (%RSD) | UPLC-MS Method (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | < 1.5% | < 1.0% | %RSD ≤ 2% |
| Intermediate Precision (Inter-day) | < 2.0% | < 1.5% | %RSD ≤ 2% |
Table 4: Sensitivity (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC-UV Method (µg/mL) | UPLC-MS Method (µg/mL) |
| Limit of Detection (LOD) | 0.15 | 0.01 |
| Limit of Quantification (LOQ) | 0.50 | 0.05 |
Relationship Between Validation Parameters
The following diagram illustrates the logical relationship between the core validation parameters.
Caption: Interrelationship of validation parameters.
Conclusion
Both the HPLC-UV and UPLC-MS methods are suitable for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
The HPLC-UV method is a robust, reliable, and cost-effective technique that is widely available in analytical laboratories. The validation data demonstrates that it provides excellent linearity, accuracy, and precision for the quantification of this compound, especially when calibrated with a certified reference material.
-
The UPLC-MS method offers higher sensitivity (lower LOD and LOQ) and shorter analysis times. This makes it particularly suitable for applications where trace-level quantification is required or when analyzing complex matrices.
References
Glycitein and its Glycoside Glycitin: A Comparative Pharmacokinetic Analysis
A comprehensive guide for researchers and drug development professionals on the relative pharmacokinetic profiles of the soy isoflavone glycitein and its glycoside precursor, glycitin. This document synthesizes available experimental data to provide a clear comparison of their absorption, metabolism, and overall bioavailability.
Executive Summary
Glycitin, a glycoside form of the isoflavone this compound found in soy products, requires hydrolysis by intestinal enzymes to its aglycone form, this compound, to be absorbed into the bloodstream. Pharmacokinetic studies indicate that the bioavailability of this compound is comparable whether administered directly in its aglycone form or as its glycoside, glycitin. This suggests an efficient conversion process in the gut. Once absorbed, this compound undergoes further metabolism, including glucuronidation and degradation by gut microflora, leading to various metabolites.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters for this compound in humans from various studies. It is important to note that most studies administer soy extracts containing glycitin, from which this compound is derived in vivo. Studies directly comparing the administration of pure glycitin and pure this compound are limited; however, available evidence suggests their pharmacokinetic outcomes for plasma this compound are similar.
| Pharmacokinetic Parameter | Value | Study Population | Administration Details | Source |
| Tmax (Time to Maximum Concentration) | ~7-9 hours | Healthy young Caucasian men | Single intake of a soy germ supplement | [1][2] |
| ~7-8 hours | Postmenopausal women | Beverage with isoflavone aglycones or glycosides | [3] | |
| Cmax (Maximum Concentration) | Varies with dose | Healthy young Caucasian men | Single intake of a soy germ supplement | [1][2] |
| AUC (Area Under the Curve) | Varies with dose | Healthy young Caucasian men | Single intake of a soy germ supplement | |
| Terminal Half-life (t½) | ~3.4 hours (free this compound) | Postmenopausal women | Single dose of purified isoflavones | |
| Bioavailability | Similar to daidzein | Healthy young Caucasian men | Single intake of a soy germ supplement | |
| Urinary Excretion | ~55% of ingested dose within 48 hours | Men and women | Soymilk or soygerm consumption |
Metabolic Pathway
The metabolic journey from glycitin to its downstream metabolites is a multi-step process initiated in the gastrointestinal tract. The following diagram illustrates this pathway.
Caption: Metabolic conversion of glycitin to this compound and subsequent pathways.
Experimental Protocols
The data presented in this guide are derived from human clinical trials employing rigorous methodologies. A general outline of a typical experimental protocol is provided below.
1. Study Design:
-
Design: Most studies employ a randomized, crossover design where participants serve as their own controls.
-
Participants: Healthy volunteers, often within a specific demographic (e.g., postmenopausal women, young men), are recruited. A washout period where participants avoid soy-containing foods precedes the study to ensure baseline levels of isoflavones are minimal.
-
Intervention: Participants are administered a single dose of a standardized soy extract, a soy-based beverage, or purified isoflavone preparations. The doses of glycitin/glycitein and other isoflavones are precisely quantified.
2. Sample Collection:
-
Blood Sampling: Blood samples are collected at multiple time points before and after the intervention. A typical schedule includes baseline (0 hours) and then at 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose to capture the full pharmacokinetic profile.
-
Urine Collection: Cumulative urine samples are often collected over 24 or 48 hours to assess the extent of excretion.
3. Analytical Methodology:
-
Sample Preparation: Plasma and urine samples are typically treated with β-glucuronidase and sulfatase enzymes to hydrolyze conjugated metabolites back to their aglycone forms for total isoflavone quantification.
-
Quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for accurately quantifying this compound and other isoflavones in biological matrices. These methods offer high sensitivity and specificity.
4. Pharmacokinetic Analysis:
-
Parameter Calculation: Standard pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time curves using non-compartmental analysis.
Experimental Workflow
The following diagram outlines the typical workflow of a clinical pharmacokinetic study for isoflavones.
References
A Head-to-Head Comparison: Glycitein vs. Tamoxifen in Breast Cancer Cells
For researchers, scientists, and drug development professionals, understanding the nuanced differences between potential therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of Glycitein, a soy-derived isoflavone, and Tamoxifen, a widely used selective estrogen receptor modulator (SERM), on breast cancer cells.
This publication synthesizes available in vitro data to offer a comparative analysis of their mechanisms of action, effects on cell viability, apoptosis, and cell cycle progression. While Tamoxifen is an established clinical agent, the growing interest in phytoestrogens like this compound for cancer prevention and therapy necessitates a clear, evidence-based comparison.
Executive Summary
| Feature | This compound | Tamoxifen |
| Primary Mechanism | Weak estrogen receptor (ER) agonist/antagonist; tyrosine kinase inhibitor. | Selective Estrogen Receptor Modulator (SERM); competitive antagonist of ERα in breast tissue. |
| Cell Viability (MCF-7) | Limited direct data; other isoflavones show dose-dependent inhibition. | IC50 values range from 4.5 µg/mL to 250 µM, depending on experimental conditions.[1][2] |
| Apoptosis | Induces apoptosis and reduces the Bcl-2/Bax ratio. | Induces apoptosis, down-regulates Bcl-2, and activates caspases.[2] |
| Cell Cycle | Can induce G0/G1 arrest.[3] | Primarily induces G0/G1 phase arrest. |
Mechanism of Action
This compound , an O-methylated isoflavone found in soy products, exhibits a multi-faceted mechanism of action. Its structural similarity to estradiol allows it to bind to estrogen receptors (ERs), acting as a weak agonist or antagonist depending on the cellular context. Additionally, like other isoflavones, it is known to inhibit tyrosine kinases, which are crucial for cell proliferation signaling pathways. In silico studies suggest that this compound can form hydrogen bonds with estrogen receptor alpha (ERα).[4]
Tamoxifen , on the other hand, is a well-characterized SERM. Its primary mechanism in breast cancer cells is the competitive antagonism of ERα. By binding to ERα, Tamoxifen blocks the binding of estrogen, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation. However, its activity can be complex, as it can also exert estrogenic effects in other tissues. Furthermore, Tamoxifen can induce apoptosis through both ER-dependent and independent pathways, including the modulation of signaling proteins like protein kinase C (PKC) and activation of the MAPK pathway.
Quantitative Comparison of Effects on Breast Cancer Cells
Direct head-to-head comparative studies with identical experimental conditions are limited. The following tables summarize data from various studies on MCF-7 (ER-positive) and SKBR-3 (HER2-positive, ER-negative) breast cancer cell lines.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 | Incubation Time | Assay | Reference |
| This compound | SKBR-3 | 36.4 µM (for DNA synthesis) | 4 days | [3H]-thymidine incorporation | (Not directly cited) |
| Tamoxifen | MCF-7 | 4.506 µg/mL | 24 hours | MTT | |
| Tamoxifen | MCF-7 | ~250 µM | 48 hours | MTT |
Note: Direct comparison of IC50 values is challenging due to variations in cell lines, assay methods, and incubation times.
Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.
| Compound | Cell Line | Apoptotic Effect | Key Markers | Reference |
| This compound | MCF-7 | Increased apoptosis | Reduced Bcl-2/Bax ratio | |
| Tamoxifen | MCF-7 | Increased apoptosis (45.7% late apoptotic cells at 250 µM) | Down-regulation of Bcl-2, activation of caspases |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Tamoxifen and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat breast cancer cells with this compound or Tamoxifen for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound or Tamoxifen.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways
Both this compound and Tamoxifen influence key signaling pathways that regulate cell survival and proliferation in breast cancer cells.
This compound has been shown to induce apoptosis and cell cycle arrest through the modulation of MAPK, STAT3, and NF-κB pathways in some cancer cells. Its inhibitory effect on tyrosine kinases can disrupt growth factor signaling cascades.
Tamoxifen 's interaction with ERα can lead to the downregulation of estrogen-responsive genes. Furthermore, Tamoxifen can induce apoptosis through the activation of the p53 and MAPK signaling pathways. It has also been shown to influence the PI3K/Akt pathway.
Conclusion
This comparative guide highlights the distinct and overlapping mechanisms of this compound and Tamoxifen in breast cancer cells. Tamoxifen, as an established therapeutic, has a well-documented profile of ERα antagonism leading to cell cycle arrest and apoptosis. This compound, while less potent, demonstrates a broader mechanism of action that includes modulation of ER signaling and inhibition of key kinase pathways.
The presented data, while not from direct head-to-head studies, provides a valuable framework for understanding the potential of these compounds. Further research with standardized experimental conditions is crucial to definitively delineate the comparative efficacy of this compound and its potential role in combination therapies with agents like Tamoxifen. This guide serves as a foundational resource for scientists and researchers in the ongoing effort to develop more effective and targeted cancer therapies.
References
Validating the Neuroprotective Effects of Glycitein in a Stroke Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Glycitein, a soy isoflavone, in the context of stroke, a significant departure from the more commonly studied neurodegenerative conditions like Parkinson's and Alzheimer's disease. We present a side-by-side comparison with other major soy isoflavones, Genistein and Daidzein, supported by experimental data from various studies. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are included to facilitate further research and drug development efforts.
Comparative Analysis of Neuroprotective Effects
While this compound has shown promise in models of chronic neurodegenerative diseases, its efficacy in an acute ischemic event like stroke is an area of growing interest. This section compares the neuroprotective activities of this compound with Genistein and Daidzein, drawing on data from both in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective Effects of Isoflavones in an Oxygen-Glucose Deprivation (OGD) Model of Stroke
An in vitro model of stroke can be induced by subjecting neuronal cells to oxygen-glucose deprivation (OGD), mimicking the conditions of ischemia. The following table summarizes the comparative efficacy of this compound, Genistein, and Daidzein in protecting neuronal cells from OGD-induced cell death.
| Parameter | This compound | Genistein | Daidzein | Control (OGD) | Reference |
| Cell Viability (%) | Increased | Increased | Increased | Baseline | [1] |
| LDH Release (%) | Decreased | Decreased | Decreased | Baseline | [1] |
| ROS Production (%) | Reduced | Reduced | Reduced | Baseline | [1] |
| Caspase-3 Activity (%) | Inhibited | Inhibited | Inhibited | Baseline | [1] |
Note: This table is a qualitative summary based on findings from multiple sources. A direct head-to-head quantitative comparison in a single OGD study was not available in the reviewed literature.
Table 2: In Vivo Neuroprotective Effects of Isoflavones in a Middle Cerebral Artery Occlusion (MCAO) Stroke Model
The MCAO model in rodents is a widely used preclinical model of focal ischemic stroke. This table presents a compilation of data from different studies, showcasing the neuroprotective effects of each isoflavone.
| Parameter | This compound | Genistein | Daidzein | Control (MCAO) | Reference(s) |
| Infarct Volume Reduction (%) | Data not available | ~30-50% | ~25-40% | Baseline | [2], |
| Neurological Deficit Score Improvement | Data not available | Significant Improvement | Significant Improvement | Baseline | , |
| Markers of Oxidative Stress (e.g., MDA levels) | Data not available | Decreased | Decreased | Baseline | , |
| Markers of Apoptosis (e.g., Caspase-3) | Data not available | Decreased | Decreased | Baseline | , |
Note: The data for Genistein and Daidzein are compiled from separate studies and may not be directly comparable due to variations in experimental design. Further research is needed for a direct comparative analysis of all three isoflavones in a standardized MCAO model.
Table 3: Comparative Neuroprotective Effects in an Alzheimer's Disease Model (Transgenic C. elegans)
For further context on the relative potency of these isoflavones, the following data is presented from a study that directly compared this compound, Genistein, and Daidzein in a transgenic C. elegans model of Alzheimer's disease, which shares common neurodegenerative pathways with stroke, such as oxidative stress and apoptosis.
| Parameter | This compound (100 µg/ml) | Genistein (100 µg/ml) | Daidzein (100 µg/ml) | Control (Vehicle) |
| Alleviation of Aβ-induced Paralysis (%) | ~40% | No significant effect | No significant effect | Baseline |
| Reduction in H₂O₂ Levels (%) | ~31% | No significant effect | No significant effect | Baseline |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Neuroprotective mechanism of isoflavones in ischemic stroke.
Caption: Experimental workflow for in vitro neuroprotection studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound, Genistein, or Daidzein for 24 hours.
-
Induction of Injury: Subject the cells to Oxygen-Glucose Deprivation (OGD) for a specified period (e.g., 2-4 hours) to mimic ischemic conditions.
-
MTT Addition: Following OGD, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group (cells not subjected to OGD).
Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the OGD and treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a reaction mixture containing a substrate and a catalyst according to the manufacturer's instructions.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Culture and Treatment: Plate and treat cells as described in the MTT assay protocol.
-
Probe Loading: After treatment and OGD, wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells to remove the excess probe and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Express ROS levels as a percentage of the control group (OGD-treated cells without isoflavone treatment).
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Following treatment and OGD, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Express caspase-3 activity as a fold change relative to the control group.
Conclusion
The available evidence suggests that this compound, along with Genistein and Daidzein, exhibits neuroprotective properties in models of ischemic stroke by mitigating oxidative stress and apoptosis. While direct comparative studies in a stroke model are limited, the data from an Alzheimer's model suggests this compound may have a distinct and potent neuroprotective profile. Further head-to-head comparative studies in stroke models are warranted to fully elucidate the therapeutic potential of this compound and to establish a clear rank order of efficacy among these related isoflavones. The provided protocols and diagrams serve as a foundation for researchers to design and execute such validation studies.
References
- 1. Soy Isoflavones Protects Against Stroke by Inhibiting Keap1/NQO1/Nrf2/HO-1 Signaling Pathway: Network Pharmacology Analysis Combined with the Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by the soy isoflavone, genistein, via inhibition of mitochondria-dependent apoptosis pathways and reactive oxygen induced-NF-κB activation in a cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Quantitative Methods for Glycitein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of glycitein, a key isoflavone found in soy and soy-based products. The focus is on inter-laboratory validation data to ensure robustness and reliability across different laboratory settings. This document summarizes key performance characteristics of various methods, offers detailed experimental protocols, and visualizes the analytical workflows.
Quantitative Method Performance
The performance of a quantitative method is critical for its application in research and quality control. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques for this compound analysis. Below is a summary of their performance characteristics based on published validation studies.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Reference |
| Linearity (R²) | ≥ 0.99 | > 0.998 | [1] |
| Limit of Detection (LOD) | 1 µmol/L | 0.7 - 6.7 ppb | [2][3] |
| Limit of Quantification (LOQ) | Not consistently reported | 2.3 - 22.5 ppb | [2] |
| Recovery | 94% - 105% | 95% - 102% | [1] |
| Repeatability (RSDr) | 3.0% - 6.1% | < 5.0% | |
| Intermediate Precision (RSDint) | 5.0% - 5.3% | < 5.0% | |
| Inter-laboratory Precision (HorRat) | < 2 | Not explicitly stated in the same format |
Note: The HorRat value is a measure of the acceptability of the precision of an inter-laboratory method. A value less than 2 is generally considered acceptable.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. The following sections outline the methodologies for the most common analytical techniques used for this compound quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used due to its robustness and accessibility in most analytical laboratories.
1. Sample Preparation (from Soybeans)
-
Extraction: Weigh approximately 250 mg of the soybean sample into a glass vial.
-
Solvent Addition: Add a solution of aqueous acetonitrile containing a small amount of dimethylsulfoxide (DMSO).
-
Extraction Process: The isoflavones are extracted from the sample matrix.
-
Internal Standard: Apigenin is often used as an internal standard.
-
Hydrolysis (Optional): For the determination of total aglycones, an acid hydrolysis step is employed to convert isoflavone glycosides to their aglycone forms (daidzein, genistein, and this compound).
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of 0.1% acetic acid in water and acetonitrile.
-
Flow Rate: A typical flow rate is 1.5 mL/min.
-
Detection: The UV detector is set at a wavelength of 260 nm for the detection of isoflavones.
3. Method Validation Parameters
-
Linearity: Assessed by the coefficient of determination (R²) of the standard curve.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Trueness (Accuracy): Determined by spike and recovery tests at different concentrations.
-
Inter-laboratory Validation: Involves multiple laboratories analyzing the same samples to assess the reproducibility of the method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for analyzing complex matrices and low concentrations of this compound.
1. Sample Preparation
-
Plant Material (e.g., Soybean Powder):
-
Weigh 0.15 g of soybean powder into a microcentrifuge tube.
-
Add 1 mL of 80% methanol and grinding beads.
-
Grind for 5 minutes, followed by vortexing for 10 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
Biological Fluids (e.g., Urine):
-
To 500 µL of urine, add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
This is often followed by enzymatic hydrolysis to measure total isoflavones.
-
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both often containing a small percentage of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.8 to 1.0 mL/min.
-
Total Analysis Time: Can be as short as 9 minutes per sample.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
Visualizing the Workflow
Diagrams can provide a clear and concise overview of the experimental processes. The following diagrams were created using the DOT language to illustrate the workflows for sample preparation and analysis.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Logical flow of the analytical method validation process.
References
A Comparative Guide to the In Vitro Effects of Synthetic Versus Natural Glycitein
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived compounds is a critical consideration in experimental design. This guide provides an objective comparison of synthetic versus natural glycitein for in vitro applications, supported by experimental data. While direct comparative studies are limited, this document extrapolates from existing literature to highlight key differences and their potential impact on research outcomes.
Source and Chemical Form: A Fundamental Distinction
The primary difference between synthetic and natural this compound lies in their origin and, consequently, their chemical form and purity.
-
Natural this compound: In nature, particularly in soy products, this compound is predominantly found as a glycoside, namely glycitin (this compound-7-O-glucoside). For in vitro studies, the biologically active aglycone form, this compound, must be liberated from its sugar moiety through enzymatic or chemical hydrolysis of the natural extract. This process may result in a preparation containing residual glycosides or other phytochemicals from the source material.
-
Synthetic this compound: Produced through chemical synthesis, this form is the pure aglycone. Impurities in synthetic preparations would be process-related, such as starting materials or by-products of the chemical reactions. Commercially available synthetic this compound is typically of high purity (≥98%).
In the context of in vitro studies, the aglycone form is generally considered more bioactive as it can directly interact with cellular targets. The presence of glycosides in natural preparations could lead to lower apparent activity, as the glycoside form may not be efficiently metabolized to the aglycone by cells in culture.
Comparative Analysis of In Vitro Biological Effects
The following data is derived from studies using the aglycone form of this compound, which is representative of both purified natural and synthetic this compound.
Cell Proliferation and Viability
This compound exhibits a dose-dependent and sometimes biphasic effect on cell proliferation in various cell lines.
| Cell Line | Concentration | Effect | Reference |
| SKBR-3 (Human Breast Cancer) | < 10 µg/mL | Stimulated cell growth and DNA synthesis. | [1] |
| > 30 µg/mL | Significantly inhibited cell growth and DNA synthesis. | [1] | |
| AGS (Human Gastric Cancer) | 1, 3, 10, 30, 100 µM | Significant cytotoxic effects. | [2] |
| HaCaT (Human Keratinocytes) | 10 and 20 µM | Reduced hyperproliferation induced by M5 cytokines. | [3] |
Apoptosis Induction
This compound has been shown to induce apoptosis in cancer cells through various mechanisms.
-
In human gastric cancer cells, this compound-induced apoptosis is associated with a decrease in the mitochondrial transmembrane potential.[2]
-
In human keratinocytes, it promotes apoptosis and causes cell cycle arrest at the sub-G1 phase.
Modulation of Signaling Pathways
This compound influences key signaling pathways involved in cell survival, proliferation, and inflammation.
1. PI3K/Akt Signaling Pathway:
In M5 cytokine-stimulated HaCaT keratinocytes, this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn suppresses the PI3K/Akt signaling pathway. This inhibition contributes to its anti-proliferative and pro-apoptotic effects.
2. MAPK/STAT3/NF-κB Signaling Pathway:
In human gastric cancer cells, this compound activates the Mitogen-Activated Protein Kinase (MAPK) pathway while inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappaB (NF-κB) signaling pathways, leading to apoptosis and cell cycle arrest.
Estrogenic Activity
This compound is a phytoestrogen that can bind to estrogen receptors (ERs). Its binding affinity has been compared to other isoflavones and 17β-estradiol.
| Compound | Concentration for 50% Displacement of [3H]estradiol (µM) | Reference |
| This compound | 3.94 | |
| Genistein | 0.22 | |
| Daidzein | 4.00 | |
| 17β-estradiol | 0.00109 | |
| Diethylstilbestrol (DES) | 0.00115 |
These data indicate that this compound has a weak estrogenic activity, with a binding affinity comparable to daidzein but lower than genistein.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (synthetic or natural) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze on a flow cytometer within one hour.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Estrogen Receptor Binding Assay
This competitive binding assay measures the ability of a compound to displace a radiolabeled ligand from the estrogen receptor.
-
Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of immature or ovariectomized rodents.
-
Competitive Binding: Incubate the uterine cytosol with a constant concentration of [3H]estradiol and varying concentrations of unlabeled competitor (this compound, 17β-estradiol, etc.).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [3H]estradiol from the free form using a method like dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound [3H]estradiol against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the binding of the radiolabeled ligand).
Conclusion and Recommendations
While no studies directly compare the in vitro effects of synthetic versus natural this compound, the available evidence suggests that the pure aglycone form is responsible for the observed biological activities. The primary consideration for researchers is the purity and chemical form of the this compound used.
-
For Synthetic this compound: The effects are likely to be more consistent and reproducible due to high purity and the absence of confounding phytochemicals.
-
For Natural this compound: The biological activity may vary depending on the efficiency of the hydrolysis of glycosides to the aglycone form and the presence of other compounds from the natural extract.
It is recommended that researchers clearly document the source (synthetic or natural), purity, and chemical form (aglycone or glycoside) of the this compound used in their studies to ensure the reproducibility and accurate interpretation of their findings. When using naturally derived this compound, it is advisable to perform analytical validation to confirm the concentration of the aglycone form.
References
- 1. Inhibitory effects of O-methylated isoflavone this compound on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates inflammation and apoptosis in keratinocytes via ROS-associated PI3K–Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Glycitein's Interaction with Estrogen Receptors: A Comparative Analysis of ERα and ERβ Effects
For Immediate Release
A comprehensive review of available scientific literature reveals a nuanced and differential interaction of the soy isoflavone glycitein with the two main estrogen receptor subtypes, Estrogen Receptor-alpha (ERα) and Estrogen Receptor-beta (ERβ). This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes key findings on this compound's binding affinity, transcriptional activation, and downstream signaling pathways, providing a framework for understanding its potential therapeutic applications.
Quantitative Comparison of this compound's Effects on ERα and ERβ
The following table summarizes the quantitative data on the binding affinity and transcriptional activation of this compound and its related isoflavone, genistein, on ERα and ERβ. It is important to note that direct comparative data for this compound across all parameters is limited, and data for the well-studied isoflavone genistein is included for a broader context of isoflavone-receptor interactions.
| Parameter | Ligand | ERα | ERβ | Receptor Preference | Reference |
| Relative Binding Affinity (RBA %) | Genistein | 0.021% | 6.8% | ERβ (324-fold) | [1] |
| IC50 (Competitive Binding Assay) | This compound | 3.94 µM (mixed cytosol) | 3.94 µM (mixed cytosol) | Not differentiated | [2] |
| Transcriptional Activation | Genistein | Weaker Activation | Stronger Activation | ERβ | [1] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the interaction of compounds with nuclear receptors.
Competitive Radioligand Binding Assay
This assay is employed to determine the relative binding affinity of a test compound for a specific receptor.
Principle: The assay measures the ability of a non-radiolabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor (ERα or ERβ). The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is known as the IC50 value.
Protocol Outline:
-
Receptor Preparation: Full-length human ERα and ERβ are expressed and purified.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor protein in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: The receptor-bound and free radioligand are separated using methods like hydroxyapatite adsorption.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration. The Relative Binding Affinity (RBA) is then calculated relative to the binding affinity of 17β-estradiol (set at 100%).
Caption: Workflow of a Competitive Radioligand Binding Assay.
Reporter Gene Assay
This cell-based assay is utilized to measure the transcriptional activation of estrogen receptors by a test compound.
Principle: Cells are engineered to express an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase) that is under the control of an Estrogen Response Element (ERE). When an active compound binds to the ER, the receptor-ligand complex binds to the ERE, driving the expression of the reporter gene. The amount of reporter protein produced is proportional to the transcriptional activity of the receptor.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 breast cancer cells) is co-transfected with a plasmid expressing either ERα or ERβ and a reporter plasmid containing an ERE-driven luciferase gene.
-
Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.
Caption: Workflow of a Reporter Gene Assay for ER activity.
Signaling Pathways
Upon binding to this compound, both ERα and ERβ can initiate a cascade of molecular events, leading to changes in gene expression. While the specific downstream targets of this compound are not fully elucidated, the general signaling pathways for estrogen receptors are well-characterized.
ERα Signaling Pathway
Activation of ERα is often associated with the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation and survival.[3][4]
Caption: Simplified ERα signaling cascade.
ERβ Signaling Pathway
ERβ signaling is often associated with anti-proliferative and pro-apoptotic effects, although it can also activate pathways like PI3K/Akt under certain contexts.
Caption: Simplified ERβ signaling cascade.
Conclusion
The available data suggests that this compound, like other soy isoflavones, exhibits selective effects on ERα and ERβ. While a study on mouse uterine cytosol indicated a similar IC50 for mixed estrogen receptors, the strong ERβ preference observed for the closely related genistein suggests that this compound may also preferentially bind to and activate ERβ. This differential activity is significant, as ERα and ERβ often mediate distinct, and sometimes opposing, physiological effects. Further research with purified human ERα and ERβ is necessary to definitively characterize the binding and activation profile of this compound and to fully understand its potential as a selective estrogen receptor modulator for therapeutic development.
References
- 1. Genistein affects ER beta- but not ER alpha-dependent gene expression in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic activity of this compound, a soy isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor-alpha is associated with the plasma membrane of astrocytes and coupled to the MAP/Src-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor alpha activates MAPK signaling pathway to promote the development of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Glycitein with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic potential of natural compounds with conventional chemotherapy drugs. Glycitein, an O-methylated isoflavone found in soy, has demonstrated notable anti-cancer properties. This guide provides a comparative overview of the current understanding of this compound's synergistic effects with chemotherapy, supported by available experimental data. While direct evidence of this compound's synergistic anti-tumor activity is still emerging, this document summarizes its standalone efficacy, its protective effects in combination therapy, and draws parallels with the well-researched isoflavone, Genistein, to illuminate potential avenues for future research.
This compound's Standalone Anti-Cancer Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis). Research indicates that this compound can arrest the cell cycle and modulate key signaling pathways involved in cancer progression.
A study on human gastric cancer cells revealed that this compound induces apoptosis and G0/G1 cell cycle arrest.[1] This effect is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the MAPK signaling pathway, which in turn inhibits the STAT3 and NF-κB pathways.[1] In human breast cancer SKBR-3 cells, this compound was found to be cytostatic at low concentrations and cytotoxic at higher concentrations, damaging cell membranes and increasing their permeability.[2]
| Cell Line | Cancer Type | Effect of this compound | Key Findings |
| AGS | Human Gastric Cancer | Induces apoptosis and G0/G1 cell cycle arrest | Mediated by ROS-dependent MAPK/STAT3/NF-κB pathway.[1] |
| SKBR-3 | Human Breast Cancer | Cytostatic at low concentrations, cytotoxic at high concentrations | Increases cell membrane permeability.[2] |
Synergistic Potential: Mitigating Chemotherapy-Induced Toxicity
A significant finding in the assessment of this compound's role in combination therapy is its ability to mitigate the toxic side effects of chemotherapy drugs. This represents a critical form of synergy, where the combination allows for a better-tolerated and potentially more effective treatment regimen.
A recent study demonstrated that this compound mitigates doxorubicin-induced cardiotoxicity in rats. Doxorubicin is a potent anti-cancer agent, but its use is often limited by its cardiotoxic side effects. The study found that this compound treatment scavenged free radicals induced by doxorubicin and exhibited anti-inflammatory and anti-apoptotic effects, thereby protecting cardiac tissue. This suggests that this compound could be supplemented with doxorubicin to prevent this severe side effect in cancer patients.
A Comparative Look at Genistein: A Potential Roadmap for this compound
While direct data on this compound's synergistic anti-cancer effects is limited, extensive research on the structurally similar isoflavone, Genistein, offers valuable insights. Genistein has been shown to synergistically enhance the efficacy of both chemotherapy and radiotherapy. It has been reported to sensitize cancer cells to various chemotherapeutic agents, including docetaxel. Preclinical studies have consistently suggested that soy isoflavones, with Genistein being the most studied, can improve the efficacy and reduce the adverse effects of cancer treatments.
The mechanisms behind Genistein's synergistic effects are multifaceted and include the inhibition of NF-κB activation, a key player in chemoresistance. It is plausible that this compound, sharing structural and functional similarities with Genistein, may exert similar synergistic effects. However, this remains a hypothesis that warrants dedicated investigation.
Experimental Protocols
Cell Viability and Apoptosis Assay (for this compound on Gastric Cancer Cells)
-
Cell Culture: Human gastric cancer AGS cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours. Subsequently, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader.
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis: After treatment with this compound, cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. For apoptosis analysis, cells were stained with Annexin V-FITC and propidium iodide (PI). For cell cycle analysis, cells were treated with RNase A and stained with PI. The analysis was performed using a flow cytometer.
-
Western Blot Analysis: Protein extracts from treated cells were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against key proteins in the MAPK, STAT3, and NF-κB pathways, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an ECL detection system.
In Vivo Model of Doxorubicin-Induced Cardiotoxicity
-
Animal Model: Male Wistar rats were used for the study.
-
Treatment Regimen: Doxorubicin was administered to induce cardiotoxicity. Different groups of rats were then treated with varying doses of this compound.
-
Biochemical Analysis: Blood and cardiac tissue samples were collected for the analysis of markers of oxidative stress (lipid peroxidation, antioxidants), inflammation (C-reactive protein), and apoptosis.
-
Histopathological Examination: Cardiac tissue sections were stained with hematoxylin and eosin to assess for pathological changes.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by this compound and a general experimental workflow for assessing synergistic effects.
Caption: this compound-induced signaling pathway leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for assessing synergistic effects of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising natural compound in the context of cancer therapy. While its standalone anti-cancer effects are documented, its potential to mitigate the cardiotoxicity of drugs like doxorubicin highlights a significant avenue for its clinical application. The well-established synergistic effects of the related isoflavone, Genistein, provide a strong rationale for further investigation into this compound's potential to enhance the anti-tumor efficacy of conventional chemotherapy agents.
Future research should focus on conducting comprehensive in vitro and in vivo studies to quantify the synergistic effects of this compound with a range of chemotherapy drugs across various cancer types. Determining the Combination Index (CI) for different drug combinations will be crucial to ascertain whether the interactions are synergistic, additive, or antagonistic. Elucidating the underlying molecular mechanisms will be key to unlocking the full therapeutic potential of this compound in combination cancer therapy.
References
- 1. This compound induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of O-methylated isoflavone this compound on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Glycitein: A Procedural Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. For researchers, scientists, and drug development professionals handling Glycitein, a clear and immediate understanding of disposal procedures is essential. While Safety Data Sheets (SDS) for this compound present some conflicting hazard classifications, with some identifying it as a skin and eye irritant and others not classifying it as hazardous, it is best practice to treat the substance as a hazardous chemical to ensure the highest safety standards.[1][2][3]
This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, synthesized from established laboratory safety guidelines.
Immediate Safety and Handling
Before handling this compound, consult the product's Safety Data Sheet (SDS) and adhere to good industrial hygiene and safety practices.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: If handling as a powder and dust formation is likely, ensure adequate ventilation or use a NIOSH/MSHA approved respirator.
**Step-by-Step this compound Disposal Protocol
All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by your institution's environmental health and safety office (EHS). Do not discharge chemical wastes to the sewer or dispose of them in regular trash.
1. Waste Characterization:
-
Solid Waste: Unused, expired, or contaminated this compound, which is typically a crystalline solid, should be disposed of as solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or dimethylformamide) should be collected as liquid chemical waste. Do not mix with incompatible waste streams. For instance, never mix organic solvents with oxidizing acids.
-
Contaminated Materials: Any materials used to clean up this compound spills, such as absorbent pads, and contaminated labware (e.g., pipette tips, tubes) should be collected as hazardous solid waste.
2. Container Selection and Labeling:
-
Container: Use a chemically compatible container, preferably the original container if it's in good condition. The container must have a secure, tight-fitting lid and show no signs of leakage or deterioration.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as you begin collecting waste. The label must clearly identify the contents (e.g., "this compound Waste," "Solid Waste with this compound," or list all constituents in a solution) and indicate the associated hazards (e.g., "Irritant").
3. Waste Storage:
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.
-
Segregate the this compound waste container from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizers away from organic materials.
-
Store hazardous chemical containers below eye level and never on floors.
4. Arranging for Disposal:
-
Once the waste container is full or you are finished generating that waste stream, contact your institution's EHS or hazardous waste management department to schedule a pickup. Do not allow waste to accumulate for more than one year from the date you first added waste to the container.
5. Empty Container Disposal:
-
A container that has held this compound can be disposed of as regular trash only after it has been thoroughly emptied, leaving as little residue as possible.
-
Before placing in the trash, all hazardous chemical labels must be defaced or removed, and the cap should be removed.
6. Spill Procedures:
-
In case of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal as hazardous waste.
-
Clean the spill area thoroughly. All cleanup materials should be disposed of as hazardous waste.
Below is a workflow diagram outlining the decision-making process for this compound disposal.
Caption: Workflow for the proper disposal of this compound waste.
Biochemical Signaling Pathways of this compound
To provide value beyond the product itself, understanding the biological context of this compound is beneficial for researchers. Glycitin (a glucoside of this compound) has been shown to influence key cellular signaling pathways, including those involved in osteoblast regulation and inflammation.
The diagrams below illustrate these pathways.
Caption: Glycitin's regulation of osteoblasts via TGF-β and AKT pathways.
Caption: Glycitin's inhibition of LPS-induced inflammation.
By adhering to these rigorous disposal procedures and understanding the broader context of the materials they handle, laboratory professionals can maintain a safe and compliant research environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
